molecular formula C21H21BiO3 B1585852 Tris(2-methoxyphenyl)bismuthine CAS No. 83724-41-8

Tris(2-methoxyphenyl)bismuthine

Cat. No.: B1585852
CAS No.: 83724-41-8
M. Wt: 530.4 g/mol
InChI Key: VFWRGMGLLNCHIA-UHFFFAOYSA-N
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Description

Tris(2-methoxyphenyl)bismuthine is a useful research compound. Its molecular formula is C21H21BiO3 and its molecular weight is 530.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(2-methoxyphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRGMGLLNCHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370098
Record name Tris(2-methoxyphenyl)bismuthine
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Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83724-41-8
Record name Tris(2-methoxyphenyl)bismuthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methoxyphenyl)bismuthine
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Tris(2-methoxyphenyl)bismuthine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyphenyl)bismuthine is a triaryl organobismuth compound with growing interest in materials science and medicinal chemistry. Its synthesis is most effectively achieved through the Grignard reaction, a robust and well-established method in organometallic chemistry. This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. It delves into the causality behind critical experimental steps, ensuring a reproducible and validated methodology grounded in authoritative scientific literature.

Introduction: The Scientific Rationale

The synthesis of this compound hinges on the formation of a carbon-bismuth bond. The most reliable method for this transformation is the reaction of an organometallic nucleophile with a bismuth halide electrophile. The Grignard reaction is ideally suited for this purpose. The protocol is conceptually divided into two primary stages:

  • Formation of the Grignard Reagent: 2-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to produce 2-methoxyphenylmagnesium bromide. The methoxy group's position introduces steric and electronic effects that influence the reagent's stability and reactivity.

  • Reaction with Bismuth(III) Chloride: The freshly prepared Grignard reagent is then added to a solution of bismuth(III) chloride (BiCl₃). The organomagnesium compound acts as a potent nucleophile, displacing the chloride ions on the bismuth center in a 3:1 stoichiometric ratio to form the desired this compound.

The entire process must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere). Grignard reagents are highly reactive towards protic solvents (like water), oxygen, and carbon dioxide, which would quench the reagent and significantly reduce the yield.

Synthesis Workflow Overview

The following diagram outlines the critical stages of the synthesis process, from initial setup to final product characterization.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Bismuthine Synthesis cluster_2 Stage 3: Workup & Purification A 1. Assemble & Dry Glassware (Flame-dry under vacuum) B 2. Add Magnesium Turnings & Iodine Crystal to Reaction Flask A->B C 3. Add Anhydrous THF & 2-Bromoanisole Solution B->C D 4. Initiate & Maintain Reaction (Gentle reflux) C->D G 7. Slowly Add Grignard Reagent to BiCl3 Solution D->G Transfer via Cannula E 5. Prepare BiCl3 Solution in Anhydrous THF (Separate Flask) F 6. Cool BiCl3 Solution to 0 °C E->F H 8. Warm to Room Temp & Stir Overnight G->H I 9. Quench Reaction with Saturated NH4Cl (aq) H->I J 10. Perform Liquid-Liquid Extraction (e.g., with Diethyl Ether) I->J K 11. Dry Organic Layer & Remove Solvent (Rotary Evaporation) J->K L 12. Purify Crude Product (Recrystallization from Ethanol) K->L M Final Product: This compound L->M

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing triarylbismuthines.

Materials and Reagents
CompoundFormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Magnesium TurningsMg24.310.8736.03.6
2-BromoanisoleC₇H₇BrO187.046.5535.03.5
Bismuth(III) ChlorideBiCl₃315.343.1510.01.0
Tetrahydrofuran (THF)C₄H₈O72.11~150 mL-Solvent
IodineI₂253.811 crystal-Initiator
Saturated NH₄Cl--~50 mL-Quenching
Diethyl Ether(C₂H₅)₂O74.12~100 mL-Extraction
EthanolC₂H₅OH46.07As needed-Recrystallization
Step-by-Step Methodology

Stage 1: Preparation of 2-methoxyphenylmagnesium bromide

  • Glassware Preparation: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum immediately before use to remove all traces of water.

  • Initiation Setup: Place the magnesium turnings (0.87 g, 36.0 mmol) and a single small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface by chemically etching away the passivating layer of magnesium oxide.

  • Reagent Preparation: In a separate dry flask, prepare a solution of 2-bromoanisole (6.55 g, 35.0 mmol) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add approximately 10 mL of the 2-bromoanisole solution from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun. A successful initiation is indicated by the disappearance of the iodine color and the spontaneous, gentle refluxing of the THF solvent.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir the resulting dark grey-brown solution at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Stage 2: Synthesis of this compound

  • Bismuth Chloride Setup: In a separate 500 mL three-neck flask, place bismuth(III) chloride (3.15 g, 10.0 mmol) and add 100 mL of anhydrous THF. Stir the suspension under a nitrogen atmosphere.

  • Cooling: Cool the bismuth(III) chloride suspension to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the subsequent reaction and prevent the formation of undesired byproducts.

  • Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent to the cooled BiCl₃ suspension via a cannula or dropping funnel over a period of approximately 30-45 minutes. A color change and the formation of a precipitate (magnesium salts) will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

Stage 3: Workup and Purification

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This step hydrolyzes any unreacted Grignard reagent and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization. Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: this compound should have a sharp melting point, which can be compared to literature values (e.g., 186-188 °C).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The proton NMR spectrum should show characteristic aromatic and methoxy group signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Grignard Reagents: These reagents are highly flammable, corrosive, and react violently with water. Anhydrous solvents are essential. Ensure a Class D fire extinguisher is available for magnesium fires.

  • Bismuth Compounds: While bismuth compounds generally have low toxicity, they should still be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: THF and diethyl ether are highly flammable and volatile. Ensure there are no ignition sources nearby during their use.

References

  • Kaufman, D. A., & McEwen, W. E. (1960). Phenylation with Organobismuth Compounds. Journal of Organic Chemistry, 25(5), 707–710. Available at: [Link]

  • Finze, M., & Jäkle, F. (2005). A Straightforward Synthesis of the Tris(pentafluorophenyl)bismuth-Acetonitrile Adduct. Zeitschrift für anorganische und allgemeine Chemie, 631(1), 163–165. Available at: [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(2-methoxyphenyl)bismuthine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tris(2-methoxyphenyl)bismuthine, an organobismuth compound featuring a central bismuth atom bonded to three 2-methoxyphenyl ligands, is a molecule of increasing interest in synthetic chemistry, materials science, and pharmacology. This guide provides a comprehensive overview of its core physical and chemical properties, designed for researchers, chemists, and drug development professionals. We will explore its synthesis via Grignard methodology, delve into its unique structural characteristic of polymorphism, and present its key physicochemical and spectroscopic data. Furthermore, this document elucidates its reactivity, catalytic potential in organic synthesis, and emerging applications predicated on the low toxicity and unique bioactivity of bismuth-based compounds.

Introduction: The Place of this compound in Modern Chemistry

Organobismuth compounds, long considered niche chemical curiosities, are experiencing a renaissance. Their utility is driven by the unique properties of bismuth: it is the heaviest stable p-block element, possesses low toxicity compared to other heavy metals like lead or mercury, and exhibits versatile reactivity in both Bi(III) and Bi(V) oxidation states. Within this class, triarylbismuthines (Ar₃Bi) serve as critical reagents and catalysts.

This compound (C₂₁H₂₁BiO₃) distinguishes itself through the presence of ortho-methoxy substituents on its phenyl rings. These groups are not mere spectators; they influence the molecule's steric and electronic properties, enhancing its stability and solubility while providing potential coordination sites that can modulate its reactivity. This strategic substitution makes it a valuable tool in fields ranging from mild and selective C-C bond-forming reactions to the development of novel therapeutic agents and advanced materials.[1] Bismuth compounds have a storied history in medicine for treating gastrointestinal ailments and are now being explored for broad anti-microbial and anti-cancer properties, positioning organobismuth derivatives like this compound as promising scaffolds for drug discovery.[2][3]

Synthesis and Handling

The most direct and widely adopted method for synthesizing homoleptic triarylbismuthines is the reaction of a Grignard reagent with bismuth trichloride (BiCl₃).[2] This pathway offers high yields and operational simplicity for accessing this compound.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from 2-bromoanisole and bismuth trichloride.

Causality: The Grignard reagent, 2-methoxyphenylmagnesium bromide, acts as a powerful nucleophile, with the carbanionic aryl group displacing the chloride ions on the electrophilic bismuth center. The use of anhydrous solvents is critical, as Grignard reagents are strong bases and will be quenched by protic sources like water.[4] An inert atmosphere (Nitrogen or Argon) prevents the oxidation of the Grignard reagent and the final product.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 2-Bromoanisole

  • Anhydrous Bismuth Trichloride (BiCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add magnesium turnings and a single crystal of iodine. Gently warm the flask to activate the magnesium, evidenced by the sublimation of iodine.[5]

  • Add a small portion of a solution of 2-bromoanisole in anhydrous THF to initiate the reaction. Once the exothermic reaction begins, add the remaining 2-bromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding a solution of 2-methoxyphenylmagnesium bromide.

  • Reaction with BiCl₃: Cool the Grignard solution in an ice bath. Slowly add a solution of anhydrous BiCl₃ in anhydrous THF to the Grignard reagent. A stoichiometric ratio of slightly more than 3:1 (Grignard:BiCl₃) is used to ensure complete substitution.[2]

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to ensure completion.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a toluene/heptane mixture) to yield this compound as a solid.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Bismuth Alkylation cluster_2 Step 3: Work-up & Purification A 2-Bromoanisole + Mg C 2-Methoxyphenyl- magnesium Bromide A->C Reflux B Anhydrous THF, I₂ (cat.) B->A F Reaction Mixture C->F 3 equivalents D Bismuth Trichloride (BiCl₃) D->F E Anhydrous THF E->D G Quench (aq. NH₄Cl) F->G H Extraction (DCM) G->H I Drying & Evaporation H->I J Recrystallization I->J K This compound J->K

Caption: General workflow for the Grignard synthesis of this compound.

Molecular and Crystal Structure

This compound possesses a pyramidal geometry around the central bismuth atom, analogous to other triorganobismuth(III) compounds.[2] The most fascinating structural aspect of this compound is its ability to exist in different crystalline forms, a phenomenon known as polymorphism.

Polymorphism

At least two distinct polymorphs of this compound have been characterized, primarily through X-ray diffraction (XRD) and Nuclear Quadrupole Resonance (NQR) spectroscopy.[7][8]

  • Trigonal Polymorph: This is the commonly isolated form when synthesized from a solution. Its asymmetric unit contains two crystallographically distinct molecules, leading to a more complex NQR spectrum.[7]

  • Monoclinic Polymorph: A previously undescribed crystal phase can be isolated when the commercial trigonal form is melted and then re-crystallized.[7][8] This polymorph crystallizes in the P2(1)/c space group and features only one molecule in the asymmetric unit.[7] This structural simplification is directly reflected in its NQR spectrum.

The existence of polymorphs is critically important for pharmaceutical and materials science applications, as different crystal packing can significantly alter physical properties such as solubility, melting point, and bioavailability. The ability to isolate a new polymorph simply by altering the crystallization conditions (solution vs. melt) highlights the compound's structural flexibility.[7]

Diagram: Molecular Structure

Caption: 2D representation of this compound's molecular structure.

Crystallographic Data

The structural parameters for the monoclinic polymorph have been determined with high precision. The Bi-C bond lengths are nearly identical, and weak intramolecular interactions between the bismuth center and the methoxy oxygen atoms are observed, potentially contributing to the compound's stability.[9]

Parameter Value (Monoclinic Polymorph) [7][9]
Empirical FormulaC₂₁H₂₁BiO₃
Formula Weight530.36 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)14.7365(5)
b (Å)7.9764(3)
c (Å)16.8250(6)
β (°)101.918(2)
Volume (ų)1935.05(12)
Z4
Calculated Density (Mg/m³)1.820
Bi-C Bond Lengths (Å)2.247(3) - 2.251(4)
C-Bi-C Bond Angles (°)93.1(1) - 95.8(1)
Bi---O Intramolecular Dist. (Å)3.059(5) - 3.140(5)

Physicochemical Properties

A summary of the core physicochemical properties is essential for practical laboratory use, including reaction setup, purification, and storage.

Property Value Reference
CAS Number 83724-41-8[1]
Molecular Formula C₂₁H₂₁BiO₃[1]
Molecular Weight 530.38 g/mol [1]
Appearance Solid[4]
Melting Point 160-163 °C[1]
Solubility Soluble in organic solvents (e.g., DCM, ether)[5]
Storage Room temperature, under inert atmosphere[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

  • Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a particularly powerful technique for this molecule due to the quadrupolar bismuth-209 nucleus. It is highly sensitive to the local electronic environment and crystal packing. The trigonal polymorph shows two distinct transition frequencies (at 89.38 and 89.29 MHz at 310 K), corresponding to the two different molecular sites in its crystal lattice.[7] In contrast, the monoclinic polymorph exhibits only a single transition (at 88.75 MHz at 310 K), confirming the presence of a single molecular environment.[7][8] This makes NQR an invaluable tool for identifying and quantifying the polymorphic composition of a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be complex due to the aromatic protons and the methoxy groups. Signals for the aromatic protons would appear in the aromatic region (~6.8-7.8 ppm), with splitting patterns dictated by their positions on the ring. The methoxy protons would give rise to a sharp singlet, likely around 3.8 ppm.

    • ¹³C NMR: The carbon spectrum would show distinct signals for the ipso-carbon bonded to bismuth, the methoxy-bearing carbon, the four other aromatic carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic C-H stretching vibrations (aromatic and aliphatic), C=C stretching from the phenyl rings, and strong C-O stretching bands associated with the anisole moiety.

Chemical Reactivity and Catalytic Applications

This compound is a versatile reagent in organic synthesis, primarily used as a catalyst. Its stability and reactivity profile make it suitable for transformations that require mild conditions.[1]

  • Catalyst for C-C Bond Formation: It promotes various coupling reactions. The mechanism often involves the Bi(III)/Bi(V) redox cycle, although other pathways are possible. The Lewis acidic nature of the bismuth center can activate substrates, while the aryl groups can participate in migratory insertion or reductive elimination steps.

  • Precursor for other Organobismuth Reagents: It can serve as a starting material for synthesizing hypervalent organobismuth(V) compounds, which are powerful oxidizing and arylating agents.

  • Stability: The compound is stable enough for handling at room temperature but is best stored under an inert atmosphere to prevent slow oxidation, especially in solution.[1] Its phosphine analogue, Tris(2,4,6-trimethoxyphenyl)phosphine, is noted to be relatively insensitive to air, suggesting the electron-donating methoxy groups impart a degree of stability.[10]

Diagram: Representative Catalytic Application

G A R¹-X + R²-M Cat [Bi] A->Cat Oxidative Addition B Product R¹-R² C [Bi]-R¹ D [Bi](R¹)(R²) C->D Transmetalation with R²-M D->B Reductive Elimination D->Cat Catalyst Regeneration E M-X

Caption: A simplified, hypothetical catalytic cycle for a cross-coupling reaction.

Applications in Drug Development and Materials Science

The unique properties of this compound extend beyond the synthesis lab into applied fields.

  • Pharmaceutical and Medicinal Chemistry: Bismuth compounds are known for their efficacy against the bacterium Helicobacter pylori.[11] Organobismuth compounds, in particular, are being investigated for their enhanced antimicrobial and potential anti-cancer activities.[6] The organic ligands can improve lipophilicity, potentially enhancing cellular uptake and therapeutic efficacy compared to inorganic bismuth salts. The low toxicity of bismuth makes it an attractive metallic core for developing new drugs.[1]

  • Materials Science: Triarylbismuthines are used as precursors for the deposition of bismuth-containing thin films and for the synthesis of metal-organic frameworks (MOFs).[1] These materials have applications in electronics, catalysis, and gas storage.

  • Advanced Imaging: The significant quadrupole moment of the 209-Bi nucleus has led to research into using compounds like this compound as potential contrast agents for Magnetic Resonance Imaging (MRI) based on a mechanism called Quadrupole Relaxation Enhancement (QRE).[7]

Conclusion

This compound is a structurally fascinating and synthetically valuable molecule. Its well-defined synthesis, intriguing polymorphism, and versatile reactivity make it a compound of significant interest. The strategic placement of methoxy groups confers favorable properties that enhance its utility as a catalyst in organic synthesis. As research continues to uncover the vast potential of bismuth in medicine and materials science, this compound and its derivatives are poised to play an increasingly important role in the development of next-generation technologies and therapies.

References

  • Scharfetter, H., et al. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • ResearchGate. (2019). Solid state structure of this compound, space group P2(1)/c. [Link]

  • Graz University of Technology. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Keogan, D. M., & Griffith, D. M. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(9), 15258–15297. [Link]

  • Sun, H. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews, 50(20), 12037-12069. [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]

  • Corrosion College. (2021, March 15). Triphenylbismuth Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Organobismuth chemistry. [Link]

  • Sardon, H., et al. (2022). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 99, 1-20. [Link]

  • Singh, A., et al. (2021). AN OVERVIEW OF BIOMEDICINAL PERSPECTIVES OF ORGANOBISMUTH COMPOUNDS. Rasayan Journal of Chemistry, 14(Special Issue), 1-10. [Link]

  • Adão, R. M. N., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 28(14), 5510. [Link]

  • Singer, H., et al. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. [Link]

  • Tzanidis, I., et al. (2017). Organobismuth Compounds: Activity against Helicobacter pylori. Scandinavian Journal of Gastroenterology, 33(5), 513-516. [Link]

Sources

An In-depth Technical Guide to Tris(2-methoxyphenyl)bismuthine (CAS No. 83724-41-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on its Properties, Synthesis, and Applications in Research and Development

Introduction

Tris(2-methoxyphenyl)bismuthine is an organobismuth compound that has garnered interest within the scientific community for its potential applications in organic synthesis, materials science, and medicinal chemistry.[1][2] As with many organometallic compounds, its utility is intrinsically linked to the electronic and steric properties imparted by its organic ligands—in this case, three 2-methoxyphenyl groups—and the unique characteristics of the central bismuth atom. This guide provides an in-depth technical overview of this compound, synthesizing available data with field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, structural nuances, synthesis, and explore its current and prospective applications, with a critical eye on the structure-activity relationships that govern its behavior.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural characteristics is foundational to its application. This compound is a white to off-white crystalline solid, a physical state that belies a fascinating structural complexity.[3][4]

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 83724-41-8[1]
Molecular Formula C₂₁H₂₁BiO₃[1]
Molecular Weight 530.38 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 160-163 °C[1]
Purity ≥97.0%[4]
Structural Analysis and Polymorphism

The solid-state structure of this compound is particularly noteworthy. Detailed investigations using Nuclear Quadrupole Resonance (NQR) spectroscopy and single-crystal X-ray diffraction (XRD) have revealed that this compound can exist in at least two polymorphic forms.[5] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development and materials science as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.

The commercially available form, typically synthesized from solution, crystallizes in a trigonal space group.[5] In contrast, recrystallization from a melt can yield a monoclinic polymorph (space group P2(1)/c).[5][6] While the C-Bi bond lengths and C-Bi-C bond angles are nearly identical between the two forms, the packing of the molecules in the crystal lattice differs significantly.[5] This structural variance is readily detectable by NQR, which is highly sensitive to the local electronic environment of the bismuth nucleus.[5]

A summary of key crystallographic data for the monoclinic polymorph is provided in Table 2.

ParameterValueReference(s)
Crystal System Monoclinic[5]
Space Group P2(1)/c[5]
Bi-C Bond Lengths 2.247(3) Å, 2.250(2) Å, 2.251(4) Å[6]
C-Bi-C Bond Angles 93.1(1)°, 93.4(1)°, 95.8(1)°[6]
Bi-O Intramolecular Distances 3.059(5) Å, 3.106(5) Å, 3.140(5) Å[6]

The relatively short intramolecular distances between the bismuth atom and the oxygen atoms of the methoxy groups suggest a potential coordinating interaction, which could influence the compound's reactivity and Lewis acidity.[6]

Part 2: Synthesis and Handling

Synthetic Approach: A Representative Protocol

While a definitive, detailed synthesis protocol for this compound is not widely published, a plausible and effective method can be extrapolated from standard organometallic preparations, particularly the synthesis of its phosphine analogue, Tris(2-methoxyphenyl)phosphine.[3] The general approach involves the formation of an organolithium reagent followed by its reaction with a bismuth halide.

Disclaimer: This protocol is a representative example based on established chemical principles. It should be performed by appropriately trained personnel in a controlled laboratory setting with all necessary safety precautions.

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of the Organolithium Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoanisole (3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (3 equivalents) to the solution via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours to ensure complete formation of 2-methoxyphenyllithium.

  • Reaction with Bismuth Trichloride:

    • In a separate flame-dried flask, prepare a suspension of anhydrous bismuth(III) chloride (BiCl₃) (1 equivalent) in anhydrous diethyl ether or THF.

    • Cool this suspension to -78 °C.

    • Slowly transfer the freshly prepared 2-methoxyphenyllithium solution to the BiCl₃ suspension via a cannula, keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) to afford this compound as a crystalline solid.

Safety and Handling

This compound should be handled with the care appropriate for a research chemical with incompletely characterized toxicological properties.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents and moisture.

Part 3: Applications in Research and Development

The unique electronic and structural features of this compound make it a compound of interest in several areas of chemical research.

Catalyst and Reagent in Organic Synthesis

Organobismuth compounds are versatile reagents in organic synthesis, capable of acting as both Lewis acids and bases.[7] They have been employed in a variety of transformations, including C-C, C-N, and C-O bond-forming reactions.[1]

Lewis Acidity and Catalysis: The bismuth(III) center in this compound can act as a Lewis acid, activating electrophiles. This property is central to its potential catalytic activity in reactions such as Michael additions, aldol reactions, and Friedel-Crafts acylations.[2][8] While specific studies detailing the catalytic use of this compound are limited, the broader class of triarylbismuthines has shown promise.

Proposed Catalytic Cycle in Michael Additions:

The catalytic cycle for a phosphine-catalyzed oxa-Michael addition provides a useful model for understanding how this compound might function.[9] The greater Lewis acidity of bismuth compared to phosphorus suggests it could effectively catalyze similar transformations.

G A Bi(Ar)₃ C Zwitterionic Intermediate [Ar₃Bi⁺-CH(R)-CH⁻-X] A->C Nucleophilic Attack B Michael Acceptor (R-CH=CH-X) B->C E [Ar₃Bi⁺-CH(R)-CH₂-X] Nu⁻ C->E Proton Transfer D Nucleophile (Nu-H) D->E E->A Catalyst Regeneration F Michael Adduct (Nu-CH(R)-CH₂-X) E->F Product Formation

Caption: Proposed catalytic cycle for a bismuthine-catalyzed Michael addition.

Precursor for Bi-based Reagents: this compound can serve as a precursor for other valuable bismuth-containing reagents, particularly for pharmaceutical applications where the low toxicity of bismuth compared to other heavy metals is an advantage.[1]

Potential in Materials Science

Organobismuth compounds are increasingly being explored as precursors for advanced materials.

  • Metal-Organic Frameworks (MOFs): this compound can be used as a source of bismuth nodes in the synthesis of bismuth-based MOFs. Bi-MOFs are of interest for applications in gas storage, catalysis, and sensing.[3]

  • Thin-Film Deposition: It can also be employed as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of bismuth oxides or other bismuth-containing materials for use in semiconductors and photonic devices.[2]

Prospects in Medicinal Chemistry and Drug Development

Bismuth compounds have a long history of medicinal use, most notably in the treatment of gastrointestinal disorders.[10] Modern research has expanded their potential applications to include antimicrobial and anticancer therapies.[11]

Antimicrobial and Anticancer Potential: Organobismuth compounds have demonstrated significant antimicrobial activity against a range of bacteria, including drug-resistant strains like MRSA, and also show promise as antifungal and antiparasitic agents.[10][12] Their anticancer activity is often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[11][13]

Structure-Activity Relationship - A Critical Insight: While the general class of organobismuth compounds shows biological promise, the specific structure of this compound presents a critical case study in structure-activity relationships. A study on a series of diaryl bismuth phosphinates revealed that compounds with ortho-methoxyphenyl groups (the same substitution pattern as in the topic compound) exhibited very little antibacterial activity compared to their meta- and para-substituted counterparts.[14] This suggests that the steric hindrance and potential intramolecular coordination from the ortho-methoxy group may significantly diminish the compound's ability to interact with biological targets. This is a crucial insight for drug development professionals: while this compound may be an excellent synthetic precursor, its direct application as a therapeutic agent may be limited by its substitution pattern. Further research would be needed to confirm this hypothesis through direct biological evaluation.

Part 4: Conclusion and Future Outlook

This compound (CAS No. 83724-41-8) is a multifaceted organometallic compound with a well-defined set of physical properties and an intriguing structural chemistry characterized by its polymorphism. While its primary established use is as a reagent and potential catalyst in organic synthesis and as a precursor in materials science, its direct biological applications may be constrained by its specific substitution pattern.

For researchers in organic synthesis, this compound offers a less toxic alternative to other organometallic reagents and a platform for developing novel catalytic systems. For materials scientists, it is a valuable precursor for the synthesis of functional materials like MOFs and thin films. For drug development professionals, this compound serves as an important reminder of the subtleties of structure-activity relationships. While it may be a useful starting material for the synthesis of other bismuth-based drug candidates, the existing evidence on related compounds suggests that its own therapeutic efficacy might be limited.

Future research should focus on a number of key areas:

  • Detailed Catalytic Studies: A thorough investigation into the catalytic activity of this compound in a range of organic reactions to fully delineate its synthetic utility.

  • Biological Evaluation: Direct testing of its antimicrobial and cytotoxic properties to confirm the hypothesized structure-activity relationship and to determine if it possesses any unique biological profile.

  • Development of Synthetic Protocols: Publication of detailed and optimized synthetic procedures to improve its accessibility to the research community.

By continuing to explore the fundamental chemistry and applications of this compound, the scientific community can fully harness its potential and gain deeper insights into the broader field of organobismuth chemistry.

References

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  • da Silva, G. G., de Souza, T. B., & Demicheli, C. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 28(16), 5988. [Link]

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  • Chem-Impex. (n.d.). Tris(2-metoxifenil)bismutina.
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  • Chem-Impex. (n.d.). Tris(2-méthoxyphényl)bismuthine.
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  • Google Patents. (n.d.). CN112321520B - One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine.
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  • NIST. (n.d.). Tris(2-methoxyphenyl)phosphine. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Retrieved January 26, 2026, from [Link]

  • Springer. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides. Retrieved January 26, 2026, from [Link]

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  • ResearchGate. (n.d.). (PDF) Antimicrobial and anti-biofilm activity of bismuth subnitrate and bismuth nanoparticles produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis. Retrieved January 26, 2026, from [Link]

  • PubMed. (2024). Leaching and cytotoxicity of bismuth oxide in ProRoot MTA - A laboratory investigation. Retrieved January 26, 2026, from [Link]

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Introduction: The Heavy Pnictogen with a Gentle Touch

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Organobismuth Compounds

In the realm of organometallic chemistry, where the reactivity of carbon-metal bonds has been a cornerstone of synthetic innovation, organobismuth compounds have carved a unique and increasingly important niche. Bismuth, the heaviest stable element in Group 15 (the pnictogens), forms organometallic compounds that are distinguished by a remarkable combination of low cost, low toxicity, and versatile reactivity.[1][2] Unlike its lighter congeners such as arsenic and antimony, bismuth and its derivatives are considered environmentally benign, aligning with the principles of green chemistry.[1]

The journey of organobismuth chemistry is a compelling narrative of scientific discovery, spanning from its initial synthesis in the mid-19th century to its current status as a versatile tool in organic synthesis, catalysis, materials science, and medicine.[1][3] The inherent weakness of the bismuth-carbon bond, which initially hindered its development, has been ingeniously harnessed to mediate a wide array of chemical transformations.[2][4] This guide provides a comprehensive exploration of the discovery and historical evolution of organobismuth compounds, offering insights into their synthesis, structure, and the ever-expanding scope of their applications for researchers, scientists, and professionals in drug development.

Chapter 1: The Dawn of Organobismuth Chemistry (1850-1940s)

The story of organobismuth compounds begins in 1850, when German chemists Carl Jacob Löwig and Eduard Schweizer reported the synthesis of the first such compound, triethylbismuth (BiEt₃) . They prepared this volatile and foul-smelling liquid by reacting an alloy of potassium and bismuth with iodoethane.[4] This pioneering work established the existence of a direct carbon-bismuth bond, but the field lay largely dormant for many decades. The extreme reactivity and unpleasant nature of the early trialkylbismuth compounds, which spontaneously oxidize in air, presented significant handling challenges.[4]

A pivotal moment arrived in the early 20th century with the development of organomagnesium (Grignard) and organolithium reagents. These powerful nucleophiles provided a far more general and controllable method for forming carbon-bismuth bonds, sparking renewed interest in the field.[4]

The first significant application of an organobismuth compound in organic synthesis was documented in 1934 by Frederick Challenger. He demonstrated that pentavalent organobismuth species, such as triphenylbismuth dihydroxide (Ph₃Bi(OH)₂), could function as oxidizing agents for alcohols.[4] Almost concurrently, in 1935, Paneth and Loleit reported the first compound featuring bismuth in the +2 oxidation state, tetramethyldibismuthine, though the study of such radical species would remain a formidable challenge for many years.[5]

This early period was characterized by fundamental discoveries that laid the groundwork for the field, even as the full potential of organobismuth chemistry remained largely untapped due to the perceived instability of the Bi-C bond compared to other organometallics.[1]

Chapter 2: The Modern Era and the Rise of Pentavalent Bismuth

The latter half of the 20th century witnessed a dramatic expansion in organobismuth chemistry, driven by a deeper understanding of structure, bonding, and reactivity. A central theme of this era was the exploration of bismuth's two primary oxidation states, Bi(III) and Bi(V), and their distinct chemical behaviors.

Organobismuth(III) Compounds: These are typically prepared via the transmetalation of bismuth(III) halides (e.g., BiCl₃, BiBr₃) with organolithium or Grignard reagents.[2] Triarylbismuthines (Ar₃Bi) are the most common and stable examples. They are generally pyramidal in structure and can act as mild nucleophiles or as ligands for transition metals.[2][6]

Organobismuth(V) Compounds: The true renaissance in organobismuth chemistry was spearheaded by the seminal work of Sir Derek Barton in the 1980s.[7] His research established pentavalent organobismuth reagents, such as triphenylbismuth dichloride (Ph₃BiCl₂) and triphenylbismuth carbonate ((Ph₃Bi)₂CO₃), as exceptionally useful reagents for the arylation of a wide range of substrates, including phenols, enols, and amines.[1][4][7] These Bi(V) compounds, typically synthesized by the oxidation of their Bi(III) precursors, function as powerful electrophilic aryl group donors.[8] The reactivity of these compounds is governed by a reductive elimination process from the Bi(V) center, which forges new carbon-heteroatom or carbon-carbon bonds.

The contrasting reactivity of the two oxidation states is a cornerstone of modern organobismuth chemistry. Bi(III) compounds are often used in transition metal-catalyzed cross-coupling reactions, where they serve as aryl sources, while Bi(V) reagents enable direct, metal-free aryl transfer reactions.[1][8]

G cluster_BiIII Synthesis of Organobismuth(III) Compounds cluster_BiV Synthesis of Organobismuth(V) Compounds BiCl3 BiCl₃ Grignard 3 ArMgX or 3 ArLi BiIII Ar₃Bi (Trivalent Bismuthine) Grignard->BiIII Transmetalation Oxidant Oxidant (e.g., Cl₂, SO₂Cl₂) BiIII->Oxidant Oxidative Addition BiV Ar₃BiX₂ (Pentavalent Bismuth) Oxidant->BiV Oxidation BiV->BiIII Reductive Elimination (Aryl Transfer)

General Synthetic Pathways for Organobismuth(III) and (V) Compounds.

Chapter 3: Archetypal Synthesis: Preparation of Triphenylbismuth (BiPh₃)

Triphenylbismuth is arguably the most common and versatile organobismuth reagent, serving as a precursor to a vast array of Bi(V) reagents and as a component in catalysis. Its synthesis via the Grignard reaction is a standard procedure that illustrates the core principles of organobismuth preparation.

Experimental Protocol: Synthesis of Triphenylbismuth

This protocol is based on the reaction of phenylmagnesium bromide with bismuth(III) chloride.[9][10]

Reaction: 3 PhMgBr + BiCl₃ → Ph₃Bi + 3 MgBrCl

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.313.65 g0.1503.3
Bromobenzene157.0123.55 g (15.7 mL)0.1503.3
Bismuth(III) Chloride315.3414.2 g0.0451.0
Anhydrous Diethyl Ether74.12~250 mL--
Iodine253.811 crystal--

Procedure:

  • Grignard Reagent Formation: A dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine. A solution of bromobenzene in 100 mL of anhydrous diethyl ether is placed in the dropping funnel.[9]

  • A small portion of the bromobenzene solution is added to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the ether. The remaining solution is then added dropwise at a rate that maintains a steady reflux.[10]

  • After the addition is complete, the mixture is heated under reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[10]

  • Reaction with Bismuth Chloride: The reaction mixture is cooled in an ice bath. A solution of bismuth(III) chloride in 100 mL of anhydrous diethyl ether is prepared and added slowly via the dropping funnel to the stirred Grignard reagent.

  • After the addition, the ice bath is removed, and the mixture is stirred at room temperature for at least 2 hours (or overnight) to ensure the reaction goes to completion.[10]

  • Workup and Isolation: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (~100 mL).[10]

  • The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.[9][10]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a solid residue.

  • Purification: The crude triphenylbismuth can be recrystallized from hot ethanol or diethyl ether to afford colorless crystals.[10] The typical yield is in the range of 80-90%.

G start Setup Dry Apparatus grignard Form Grignard Reagent (PhMgBr) in Ether start->grignard cool Cool to 0°C grignard->cool add_bicl3 Add BiCl₃ Solution in Ether cool->add_bicl3 react Stir at Room Temp add_bicl3->react quench Quench with ice/aq. NH₄Cl react->quench extract Separate & Extract with Ether quench->extract dry Dry Organic Phase (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Ether evaporate->recrystallize end Pure Ph₃Bi recrystallize->end

Experimental Workflow for the Synthesis of Triphenylbismuth.

Chapter 4: The Broadening Horizon of Applications

The unique properties of organobismuth compounds have propelled their use across diverse scientific disciplines, from creating complex organic molecules to developing new therapeutic agents.

Catalysis and Organic Synthesis

Modern synthetic chemistry has embraced organobismuth compounds as versatile reagents and catalysts.

  • Arylation Reactions: Bi(V)-mediated arylations remain a powerful tool for C-arylation, O-arylation, and N-arylation, often proceeding under mild, neutral conditions where other methods fail.[1]

  • Redox Catalysis: The Bi(III)/Bi(V) redox couple is the basis for an emerging class of catalytic reactions. Bismuth catalysts can facilitate a variety of oxidative transformations, offering a less toxic alternative to traditional heavy metal catalysts.[8]

  • Photoredox Catalysis: The relatively weak Bi-C bond can be cleaved by light to generate aryl radicals. This property is being exploited in photoredox catalysis for a range of radical-mediated bond formations, expanding the synthetic utility of organobismuth compounds.[6][8]

Medicinal and Biological Chemistry

The low toxicity of bismuth has been a key driver for its investigation in medicine.[11] While inorganic salts like bismuth subsalicylate have been used for decades to treat gastrointestinal disorders, research into organobismuth compounds is unveiling new therapeutic potential.[12][13]

  • Antimicrobial Agents: Bismuth compounds are a critical component of quadruple therapy for the eradication of Helicobacter pylori, the bacterium responsible for most stomach ulcers.[14] They are thought to act by disrupting the bacterial cell wall, inhibiting key enzymes, and preventing adhesion to gastric tissue. Organobismuth compounds are being designed to improve solubility and bioavailability for this and other antimicrobial applications.[12][14]

  • Anticancer and Anti-leishmanial Activity: Numerous organobismuth complexes have demonstrated promising activity against cancer cell lines and the parasite responsible for leishmaniasis.[12][14] The mechanism often involves interaction with critical proteins and enzymes within the target cells.

G cluster_Hpylori H. pylori Bacterium Bi Bismuth Compounds (e.g., Organobismuth drugs) Urease Urease Enzyme Bi->Urease Inhibition Adhesion Adhesion to Gastric Mucosa Bi->Adhesion Prevention CellWall Cell Wall Integrity Bi->CellWall Disruption Neutralizes\nStomach Acid Neutralizes Stomach Acid Urease->Neutralizes\nStomach Acid Colonization &\nInflammation Colonization & Inflammation Adhesion->Colonization &\nInflammation Bacterial\nSurvival Bacterial Survival CellWall->Bacterial\nSurvival

Sources

Spectroscopic Characterization of Tris(2-methoxyphenyl)bismuthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tris(2-methoxyphenyl)bismuthine

This compound, with the chemical formula C₂₁H₂₁BiO₃, is an organobismuth compound that has garnered interest within the scientific community.[1] Organobismuth compounds, characterized by at least one direct bismuth-carbon bond, represent a significant class of organometallic substances.[1] These compounds are finding increasing utility as catalysts in organic synthesis, particularly in facilitating carbon-carbon bond formation with high selectivity under mild conditions.[1] Furthermore, owing to the relatively low toxicity of bismuth compared to other heavy metals, its organic derivatives are being explored for pharmaceutical applications.[1] Bismuth-based drugs have a long history of use in treating gastrointestinal disorders, and ongoing research is uncovering their potential as antimicrobial and anticancer agents.[1]

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the expected spectral features, the rationale behind experimental design, and best-practice protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. While full experimental spectra are not publicly available, published research confirms the acquisition of both ¹H and Attached Proton Test (APT) NMR spectra in deuterated chloroform (CDCl₃) to verify the compound's chemical composition and purity.[2]

Predicted ¹H NMR Spectral Data

Based on the structure of this compound and comparison with analogous compounds like triphenylbismuthine, the following proton NMR characteristics can be anticipated.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.8 - 4.0Singlet9HMethoxy (-OCH₃) protons
~ 6.9 - 7.8Multiplet12HAromatic protons

Interpretation and Rationale:

  • Methoxy Protons: The three methoxy groups are chemically equivalent due to the molecule's symmetry. Their protons are expected to appear as a sharp singlet, integrating to nine protons, in a region typical for methoxy groups attached to an aromatic ring.

  • Aromatic Protons: The twelve protons on the three phenyl rings will present as a complex multiplet pattern. The ortho, meta, and para protons on each ring are chemically distinct, and their signals will be further complicated by spin-spin coupling. The overall integration of this region should correspond to twelve protons.

Predicted ¹³C NMR Spectral Data

An APT or ¹³C{¹H} NMR spectrum would provide crucial information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 55 - 60Methoxy (-OCH₃) carbons
~ 110 - 160Aromatic carbons (6 distinct signals)

Interpretation and Rationale:

  • Methoxy Carbons: A single resonance is expected for the three equivalent methoxy carbons.

  • Aromatic Carbons: Due to the substitution pattern on the phenyl rings, six distinct signals are anticipated in the aromatic region. These correspond to the carbon attached to the bismuth, the carbon bearing the methoxy group, and the four other carbons on the aromatic ring. The exact chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electronegativity of the bismuth atom.

Experimental Protocol for NMR Analysis

The choice of experimental parameters is critical for obtaining high-quality NMR data for organometallic compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aromatic region.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using an APT pulse sequence). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

    • A longer acquisition time and a greater number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d Insert Sample e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Integration & Peak Picking h->i j Final Structure i->j Structural Elucidation

Caption: NMR analysis workflow for this compound.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Assignment
3100 - 3000C-H stretchAromatic C-H
2950 - 2800C-H stretchMethoxy (-OCH₃) C-H
~ 1600, 1480, 1450C=C stretchAromatic ring skeletal vibrations
~ 1250C-O stretchAryl-O stretch (asymmetric)
~ 1020C-O stretchAryl-O stretch (symmetric)
440 - 470Bi-C stretchBismuth-Carbon bond

Interpretation and Rationale:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic rings (above 3000 cm⁻¹) and the methoxy groups (below 3000 cm⁻¹).

  • Aromatic Region: A series of sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

  • C-O Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-ether linkage are expected around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

  • Bi-C Stretching: The vibration of the bismuth-carbon bond is expected to appear in the far-IR region, typically between 440 and 470 cm⁻¹.

Experimental Protocol for FT-IR Analysis

Given that this compound is a crystalline solid, and considering the potential for air sensitivity common in organometallic compounds, a solid-state sampling technique is most appropriate.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Preparation (Inert Atmosphere Recommended):

    • In a glovebox or under a nitrogen atmosphere, grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder. KBr is transparent in the mid-IR region.

    • Thoroughly mix the sample and KBr until a homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

    • The final spectrum should be displayed in terms of transmittance or absorbance.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis a Grind Compound b Mix with KBr a->b c Press into Pellet b->c d Collect Background c->d Place in Spectrometer e Acquire Sample Spectrum d->e f Identify Functional Groups e->f g Compare with Known Spectra f->g h Vibrational Profile g->h Structural Confirmation

Caption: FT-IR analysis workflow using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Weight: 530.38 g/mol ), soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion.

Predicted Mass Spectrometry Data (ESI-MS)

Electrospray Ionization (ESI) is a suitable technique for this compound. The predicted mass-to-charge ratios (m/z) for common adducts are listed below.

Adduct Predicted m/z
[M+H]⁺531.13674
[M+Na]⁺553.11868
[M]⁺530.12891

Interpretation and Rationale:

  • Molecular Ion Peak: The primary goal is to observe the molecular ion or a pseudo-molecular ion (like [M+H]⁺ or [M+Na]⁺). The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₂₁H₂₁BiO₃).

  • Isotopic Pattern: Bismuth is monoisotopic (²⁰⁹Bi), which simplifies the isotopic pattern of the molecular ion peak. The observed pattern will primarily be determined by the natural abundance of ¹³C.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of a methoxy group (-OCH₃) or a 2-methoxyphenyl radical.

Experimental Protocol for ESI-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of a volatile organic solvent is crucial for efficient electrospray.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and maximize the signal of the ion of interest.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the molecular ion peak and any adducts.

    • Use the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion.

    • Analyze any observed fragment ions to gain further structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis a Prepare Dilute Solution b Choose Volatile Solvent a->b c Calibrate Spectrometer b->c Load Sample d Optimize ESI Source c->d e Infuse Sample & Acquire d->e f Identify Molecular Ion e->f g Determine Exact Mass f->g h Analyze Fragmentation f->h i Molecular Weight & Formula g->i Confirm Formula h->i

Sources

A Technical Guide to the Solubility of Tris(2-methoxyphenyl)bismuthine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Tris(2-methoxyphenyl)bismuthine is an organobismuth(III) compound with significant potential in organic synthesis, materials science, and as a reagent in pharmaceutical development due to the low toxicity of bismuth.[1][2] A critical, yet often unpublished, parameter for the effective application of any chemical compound is its solubility profile. This guide provides a comprehensive overview of the solubility characteristics of this compound. It combines theoretical principles, inferred solubility data from analogous compounds and synthesis literature, and a detailed, field-proven protocol for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this reagent's behavior in solution.

Introduction: The Context of Organobismuth Chemistry

Overview of Organobismuth Compounds

Organobismuth chemistry is a specialized field focusing on compounds with carbon-bismuth bonds.[3] These compounds are gaining traction as environmentally benign alternatives to other heavy metal reagents in organic synthesis, catalysis, and medicine.[2][3] The bismuth center typically exists in a trivalent Bi(III) or pentavalent Bi(V) state, with Bi(III) compounds like triarylbismuthanes exhibiting a pyramidal geometry.[3] A key feature of these compounds is the soft Lewis acidic nature of the bismuth atom, which dictates much of their reactivity.[3]

This compound: Structure and Stability

This compound, (C₇H₇O)₃Bi, is a triarylbismuthane with a molecular weight of 530.38 g/mol .[1] Its structure is notable for the three methoxy groups positioned ortho to the bismuth-carbon bond. This specific arrangement is not merely decorative; it plays a crucial role in the molecule's stability. X-ray diffraction studies have revealed intramolecular coordination between the oxygen atoms of the methoxy groups and the central bismuth atom.[4] This Bi-O interaction helps to stabilize the molecule, enhancing its thermal and air stability compared to simpler triarylbismuthanes like triphenylbismuth.[3] This inherent stability makes it a more robust and reliable reagent in various applications.[1]

The Imperative of Solubility Data

In nearly every application, from reaction kinetics in a synthesis flask to formulation in a pharmaceutical preparation, solubility is a foundational parameter. It governs the choice of solvent, reaction conditions, purification methods (like recrystallization), and bioavailability. For drug development professionals, understanding a compound's solubility is the first step in formulating a viable therapeutic agent. This guide aims to fill the knowledge gap regarding the solubility of this compound.

Solubility Profile and Physicochemical Principles

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is the primary heuristic for predicting solubility. The structure of this compound provides competing features:

  • Non-polar character: The three large phenyl rings contribute significant non-polar, hydrophobic character to the molecule.

  • Polar character: The three ether (methoxy) functional groups introduce moderately polar characteristics.

Based on this structure, it is predicted that the compound will be most soluble in organic solvents of low to moderate polarity and will exhibit poor solubility in highly polar (e.g., water) or very non-polar (e.g., alkanes) solvents.

Inferred and Observed Solubility Data

Direct quantitative solubility data for this compound is not widely published. However, by synthesizing information from synthesis reports, polymorphism studies, and data from structurally analogous compounds, we can construct a reliable qualitative and semi-quantitative profile. Studies on its crystal structure mention that it is synthesized from solution, confirming its solubility in at least one or more organic solvents.[5][6] Furthermore, the closely related phosphine analog, tris(2-methoxyphenyl)phosphine, is reported to be soluble in dichloromethane and ether.[7] This serves as a strong indicator for the solubility of the bismuthine counterpart.

The following table summarizes the inferred solubility of this compound.

SolventPolarity IndexTypePredicted SolubilityRationale and Remarks
Hexane 0.1Non-polar, AproticLow / Sparingly Soluble The molecule's polarity from methoxy groups limits solubility in pure alkanes.
Toluene 2.4Non-polar, AproticHigh Aromatic solvent can effectively solvate the phenyl rings. Common for organometallic reactions.
Diethyl Ether 2.8Moderately Polar, AproticHigh Inferred from high solubility of phosphine analog.[7] Ether oxygen can interact with the Bi center.
Chloroform 4.1Moderately Polar, AproticHigh Good general-purpose solvent for moderately polar organometallics.
Dichloromethane 3.1Moderately Polar, AproticHigh Inferred from high solubility of phosphine analog.[7] Excellent choice for dissolution.
Tetrahydrofuran (THF) 4.0Moderately Polar, AproticHigh Similar to diethyl ether; often used in Grignard reactions for preparing such compounds.
Ethyl Acetate 4.4Moderately Polar, AproticModerate May be a suitable solvent, but less effective than chlorinated solvents or ethers.
Acetone 5.1Polar, AproticModerate / Low Higher polarity may start to reduce compatibility with the large non-polar scaffold.
Methanol / Ethanol 5.1 / 4.3Polar, ProticLow Protic nature and hydrogen bonding make it a poor solvent for this large, non-polar molecule.
Water 10.2Polar, ProticInsoluble The large hydrocarbon structure makes the compound hydrophobic.

Experimental Protocol for Quantitative Solubility Determination

To move beyond inference and obtain precise, quantitative data, the Isothermal Saturation Method is the gold standard. This protocol ensures that equilibrium is reached and provides a robust measure of a compound's saturation solubility at a given temperature.

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is determined using a suitable analytical technique (e.g., HPLC, UV-Vis, or gravimetric analysis).

Materials and Reagents
  • This compound (≥97% purity)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks (20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess of this compound (e.g., ~50 mg) to a 20 mL vial. Causality: Using a clear excess ensures that the resulting solution will be saturated.

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 10.0 mL) to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours. Causality: Extended agitation at a constant temperature is critical to ensure the dissolution process reaches true equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Causality: This step prevents clogging of the filter and contamination of the supernatant sample.

  • Sampling: Carefully draw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. Causality: Filtration is a mandatory step to remove all microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.

  • Dilution: Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Causality: Accurate dilution is essential for precise quantification.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add Excess Solid (e.g., 50 mg) B Add Known Volume of Solvent (10 mL) A->B C Seal and Agitate (24h @ 25°C) B->C D Settle Undissolved Solid (2h) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Accurate Dilution E->F G Quantify Concentration (e.g., HPLC-UV) F->G H H G->H Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Conclusion and Practical Implications

This compound exhibits solubility characteristics typical of a large, moderately polar organometallic compound. It is highly soluble in common aprotic solvents like dichloromethane, THF, and toluene, while being poorly soluble in both highly polar protic solvents and non-polar alkanes. This profile makes it well-suited for a wide range of organic reactions where such solvents are standard. For purification, recrystallization could likely be achieved from a binary solvent system, such as by dissolving the compound in hot toluene and inducing precipitation by adding a non-polar solvent like hexane. For applications in drug development, its poor aqueous solubility suggests that formulation strategies such as co-solvents, encapsulations, or derivatization would be necessary to achieve bioavailability. The robust protocol provided herein offers a clear pathway for generating the precise quantitative data needed to advance research and development efforts involving this versatile bismuth compound.

References

  • Scharfetter, H., et al. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • Graz University of Technology. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. Pure Graz.[Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Chemical Database.[Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.[Link]

  • ResearchGate. (2019). Solid state structure of this compound. ResearchGate.[Link]

  • Li, Y., et al. (2018). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 23(10), 2646. [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Tanta University.[Link]

  • McAuliffe, C. A., & Mackie, A. G. (2015). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 20(9), 16458–16481. [Link]

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Unveiling the Crystalline Chameleon: A Technical Guide to the Polymorphism of Tris(2-methoxyphenyl)bismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide exploring the polymorphic nature of Tris(2-methoxyphenyl)bismuthine, a compound of increasing interest in organic synthesis and materials science. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, isolation, and characterization of its distinct crystalline forms.

Introduction: The Significance of Crystalline Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of pharmaceuticals, materials science, and organic chemistry.[1][2][3] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which can have profound implications for a product's efficacy and manufacturability.[2] this compound, an organobismuth compound with applications as a catalyst in organic reactions, presents a fascinating case study in polymorphism.[4] This guide delineates the scientific investigation into its crystalline diversity, focusing on the synthesis and characterization of its known polymorphic forms.

Synthesis of this compound: The Gateway to Polymorphic Exploration

The foundational step in studying the polymorphism of this compound is its synthesis. The most common and effective method for preparing triaryl bismuth compounds is through a Grignard reaction.[5] This involves the reaction of an aryl magnesium halide with bismuth trichloride.

Experimental Protocol: Grignard Synthesis of the Trigonal Polymorph

This protocol is adapted from established methods for the synthesis of triaryl bismuth compounds.[5]

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bismuth(III) chloride (BiCl₃)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard Schlenk line and glassware

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 2-bromoanisole in anhydrous diethyl ether.

    • Add a small amount of the 2-bromoanisole solution to the magnesium and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.

    • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 2-methoxyphenylmagnesium bromide.

  • Reaction with Bismuth Trichloride:

    • In a separate flame-dried Schlenk flask, prepare a suspension of anhydrous bismuth(III) chloride in anhydrous diethyl ether.

    • Cool the BiCl₃ suspension in an ice bath.

    • Slowly add the prepared Grignard reagent to the cooled BiCl₃ suspension via a cannula, with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the trigonal polymorph of this compound as a crystalline solid.[6]

The Two Faces of this compound: Trigonal and Monoclinic Polymorphs

This compound is known to exist in at least two distinct polymorphic forms: a well-established trigonal form and a more recently discovered monoclinic form.[6] The trigonal polymorph is typically obtained through crystallization from solution, as described in the synthesis protocol above. In contrast, the monoclinic polymorph is accessed through recrystallization from the melt.[6]

The key structural difference between these two forms lies in their crystallographic asymmetry. The trigonal form possesses two crystallographically distinct molecules within its asymmetric unit, whereas the monoclinic form has only one.[6] This fundamental difference in crystal packing leads to variations in their physical properties and spectroscopic signatures.

Experimental Protocol: Isolation of the Monoclinic Polymorph via Melt Recrystallization

The transformation from the trigonal to the monoclinic polymorph is achieved by melting the trigonal form and then allowing it to re-solidify under controlled conditions. The rate of cooling is a critical parameter in determining the resulting polymorphic form.

Materials:

  • Trigonal this compound

  • Heating apparatus (e.g., hot plate, oil bath, or a controlled-temperature oven)

  • Cooling medium (e.g., liquid nitrogen for shock freezing, or controlled cooling within the heating apparatus)

  • Sample container (e.g., glass vial or crucible)

Procedure:

  • Melting:

    • Place a sample of the trigonal polymorph of this compound in a suitable container. The melting point of the commercial substance is reported to be in the range of 160-163°C.[4][7]

    • Heat the sample above its melting point until a homogenous melt is obtained.

  • Recrystallization:

    • Slow Cooling: To favor the formation of the monoclinic polymorph, the melt should be cooled slowly. This can be achieved by turning off the heating apparatus and allowing the sample to cool to room temperature over several hours.

    • Shock Freezing: Alternatively, rapid cooling or "shock freezing" can be employed. This involves quickly transferring the molten sample to a cold environment, such as by immersing the container in liquid nitrogen.[6] This method can also yield the monoclinic form.

  • Analysis:

    • The resulting solid should be analyzed using the characterization techniques described below to confirm the polymorphic form obtained.

G cluster_synthesis Synthesis & Isolation Grignard Synthesis Grignard Synthesis Recrystallization (Solution) Recrystallization (Solution) Grignard Synthesis->Recrystallization (Solution) Crude Product Trigonal Polymorph Trigonal Polymorph Recrystallization (Solution)->Trigonal Polymorph Melt Recrystallization Melt Recrystallization Trigonal Polymorph->Melt Recrystallization Heating above m.p. Monoclinic Polymorph Monoclinic Polymorph Melt Recrystallization->Monoclinic Polymorph Controlled Cooling

Caption: Experimental workflow for the synthesis and isolation of the trigonal and monoclinic polymorphs.

Comprehensive Characterization of the Polymorphs

A multi-technique approach is essential for the unambiguous identification and characterization of the different polymorphic forms of this compound.

X-Ray Diffraction (XRD)

X-ray diffraction is the gold standard for determining the crystal structure of solid materials.[1]

  • Single-Crystal XRD: This technique provides the most detailed structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. The monoclinic polymorph of this compound was definitively characterized using single-crystal XRD.[8]

  • Powder XRD (PXRD): PXRD is a powerful tool for routine identification of polymorphic forms and for assessing the purity of a bulk sample. Each polymorph will produce a unique diffraction pattern, or "fingerprint."

ParameterTrigonal PolymorphMonoclinic Polymorph
Crystal System TrigonalMonoclinic
Space Group Not explicitly reported in key sourcesP2(1)/c
Molecules per Asymmetric Unit 21
Unit Cell Parameters To be determined from CCDCa = 14.7365(5) Å, b = 7.9764(3) Å, c = 16.8250(6) Å, β = 101.918(2)°

Table 1: Comparison of the crystallographic data for the two polymorphs of this compound.[9]

Nuclear Quadrupole Resonance (NQR) Spectroscopy

NQR spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as 209Bi.[6][10] Since the two polymorphs have different crystal packing and symmetry, the bismuth atoms in each form experience a different electric field gradient, leading to distinct NQR transition frequencies.

  • The trigonal polymorph exhibits two distinct 209Bi NQR transitions (at 89.38 and 89.29 MHz at 310 K), corresponding to the two non-equivalent bismuth sites in the crystal lattice.[6]

  • The monoclinic polymorph , with only one molecule in the asymmetric unit, shows a single 209Bi NQR transition (at 88.75 MHz at 310 K).[6]

The spin-spin relaxation times (T₂) also differ significantly between the two forms, providing another layer of differentiation.[6]

G cluster_nqr NQR Spectroscopy cluster_trigonal_nqr Trigonal Form cluster_monoclinic_nqr Monoclinic Form Trigonal Polymorph Trigonal Polymorph Two Bi Sites Two Bi Sites Trigonal Polymorph->Two Bi Sites Monoclinic Polymorph Monoclinic Polymorph One Bi Site One Bi Site Monoclinic Polymorph->One Bi Site Two NQR Signals Two NQR Signals Two Bi Sites->Two NQR Signals Distinct EFG One NQR Signal One NQR Signal One Bi Site->One NQR Signal Single EFG

Caption: Logical relationship between crystal structure and NQR spectral features for the two polymorphs.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a valuable technique for investigating the thermal properties of materials, including melting points and solid-state phase transitions.[1][11]

  • A DSC thermogram of the trigonal polymorph would be expected to show a sharp endotherm corresponding to its melting point (160-163°C).[4][7]

  • Heating the trigonal form in a DSC experiment may reveal an exothermic event prior to melting if it transforms into the monoclinic form, or a more complex melting behavior if the transformation and melting occur in close succession.

  • The monoclinic polymorph, being formed from the melt, might exhibit a different melting point or show evidence of a solid-solid phase transition back to the trigonal form upon heating, depending on the relative thermodynamic stabilities of the two forms.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules.[1][12] Differences in the crystal packing and molecular conformation between polymorphs can lead to distinct vibrational spectra.

  • Number of Bands: Due to the presence of two non-equivalent molecules in the trigonal form versus one in the monoclinic form, the vibrational spectra of the trigonal polymorph may exhibit a greater number of bands due to crystal field splitting.

  • Peak Positions and Intensities: Subtle shifts in peak positions and changes in relative intensities are also expected, reflecting the different intermolecular interactions in the two crystal lattices. The low-frequency region of the Raman spectrum, which is sensitive to lattice vibrations, is often particularly useful for distinguishing between polymorphs.[13]

Conclusion and Future Outlook

The existence of at least two polymorphic forms of this compound highlights the importance of thorough solid-state characterization for this and other organobismuth compounds. The choice of crystallization method—from solution or from the melt—is a critical determinant of the resulting crystal structure. The distinct spectroscopic and thermal properties of the trigonal and monoclinic forms provide a clear basis for their identification and differentiation.

Further research in this area could focus on elucidating the thermodynamic relationship between the two polymorphs (i.e., whether they are monotropically or enantiotropically related), exploring the potential for other polymorphic forms or solvates, and investigating how the different crystalline structures impact the catalytic activity of this compound in organic reactions. A comprehensive understanding of its solid-state chemistry will be crucial for harnessing the full potential of this versatile compound in various scientific and technological applications.

References

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Navigating the Nuances of Tris(2-methoxyphenyl)bismuthine: A Comprehensive Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of a Versatile Organobismuth Reagent

Tris(2-methoxyphenyl)bismuthine, a triarylbismuthine compound, has emerged as a reagent of significant interest in contemporary organic synthesis and medicinal chemistry. Its utility as a catalyst in carbon-carbon bond formation and in the development of bismuth-based pharmaceuticals underscores its growing importance.[1] While organobismuth compounds are generally considered to possess lower toxicity compared to other organometallic reagents containing heavy metals, a thorough understanding of their handling, reactivity, and potential hazards is paramount for ensuring laboratory safety and experimental success.[1][2] This guide provides an in-depth exploration of the health and safety considerations for this compound, moving beyond standard safety data sheet (SDS) information to offer a nuanced, field-proven perspective for researchers.

I. Physicochemical Properties and Hazard Identification

A foundational element of safe handling is a comprehensive understanding of the compound's physical and chemical characteristics. This knowledge informs every aspect of its use, from storage to disposal.

PropertyValueSource
Molecular Formula C₂₁H₂₁BiO₃[1]
Molecular Weight 530.38 g/mol [1]
Appearance Solid-
Melting Point 160-163°C[1]
Storage Temperature Room temperature[1]
Hazard Synopsis:

Safety data sheets for this compound and analogous compounds consistently highlight the following hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

While often described as "bench-stable," this term should be interpreted with caution. The stability of triarylbismuthines can be influenced by various factors, and best practices dictate handling with measures to prevent exposure to air and moisture, particularly for long-term storage and in sensitive applications.[3]

II. The Chemistry of Hazard: Understanding Reactivity and Decomposition

A proactive approach to safety is rooted in understanding the chemical behavior of this compound. While generally more stable than their alkyl counterparts, triarylbismuthines are not inert.

Reactivity with Air and Moisture:

Most aliphatic organobismuth(III) compounds are highly susceptible to oxidation, with some being pyrophoric.[4] While triarylbismuthines like this compound are significantly more stable, the potential for gradual oxidation exists.[3] Hydrolysis can also occur, particularly with prolonged exposure to moisture, leading to the formation of bismuth oxides and the corresponding arene.[2][5]

The seemingly contradictory information regarding the air and moisture stability of triarylbismuthines can be reconciled by considering the context. For many synthetic applications, short-term exposure during weighing and transfer may not significantly impact the outcome. However, for long-term storage and in highly sensitive catalytic systems, the exclusion of air and moisture is crucial to maintain the compound's integrity and prevent the formation of impurities.

Thermal Stability and Decomposition:

III. Health Hazard Profile and Toxicological Insights

While bismuth and its inorganic salts are generally considered to have low toxicity, the toxicological profile of organobismuth compounds is more complex and warrants careful consideration.[2]

General Organobismuth Toxicity:

The toxicity of organobismuth compounds is influenced by the nature of the organic ligands. While generally less toxic than organotin or organolead compounds, some organobismuth compounds have been shown to exhibit cytotoxicity.[8] The lipophilicity of the organic groups can facilitate the transport of the bismuth cation into cells, where it can exert toxic effects.

Specific Toxicological Data for Triarylbismuthines:

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, research on related compounds, such as triphenylbismuth, has indicated the potential for cytotoxicity at micromolar concentrations in rat thymocytes.

Routes of Exposure and Symptoms:
  • Inhalation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath.

  • Skin Contact: Can cause skin irritation.

  • Eye Contact: May cause serious eye irritation and potential damage.

  • Ingestion: Harmful if swallowed, potentially leading to gastrointestinal irritation and systemic effects.

Given the limited specific toxicological data, a precautionary approach is essential. All handling procedures should be designed to minimize the possibility of exposure through any route.

IV. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize hazards at the source and personal protective equipment to protect the individual.

Engineering Controls:
  • Chemical Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: For sensitive reactions and long-term storage, the use of a glove box or Schlenk line to maintain an inert atmosphere (e.g., argon or nitrogen) is strongly recommended. This prevents degradation of the compound and ensures the integrity of the experiment.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Long pants and closed-toe shoes are required to protect the skin from potential spills.

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_Controls Hazard Control Measures Engineering Engineering Controls (Fume Hood, Glove Box) PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Engineering->PPE Supplements Researcher Researcher PPE->Researcher Protects Work_Practices Safe Work Practices (Training, SOPs) Work_Practices->Engineering Utilizes Researcher->Work_Practices Follows

Caption: Hierarchy of controls for safe handling.

V. Standard Operating Procedures (SOPs): From Benchtop to Disposal

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risk and ensuring reproducible results.

Weighing and Transfer of Solid this compound:
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Inert Atmosphere (Recommended): If using a glove box, transfer the required amount of the compound into a pre-tared, sealed container within the inert atmosphere.

  • Open Bench (with caution): If weighing on an open bench within a fume hood, work swiftly to minimize exposure to the atmosphere. Use a draft shield to prevent air currents from dispersing the solid.

  • Transfer: Use a clean, dry spatula for the transfer. Avoid creating dust.

  • Cleaning: Immediately clean any spills on the balance or surrounding area using a damp cloth (if compatible with the compound and any solvents used) or a suitable absorbent material.

Handling in Solution:
  • Solvent Selection: Use anhydrous solvents to prevent hydrolysis of the compound.

  • Inert Atmosphere Techniques: When preparing solutions for air-sensitive reactions, use Schlenk techniques or a glove box.

    • Schlenk Flask: Add the solid to a dry Schlenk flask under a positive pressure of inert gas.

    • Cannula Transfer: Use a cannula to transfer the anhydrous solvent into the flask.

    • Syringe Transfer: If using a syringe, ensure it is dry and has been purged with inert gas before drawing up the solution.

Schlenk_Technique cluster_Setup Schlenk Line Setup Inert_Gas Inert Gas Source (Ar or N2) Manifold Dual Manifold Inert_Gas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Flask Schlenk Flask with This compound Manifold->Flask Evacuate and Refill Cycles Flask->Manifold Maintains Inert Atmosphere

Caption: Simplified Schlenk line setup for handling air-sensitive reagents.

VI. Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidental spills or exposures can occur. A well-rehearsed emergency plan is a critical component of laboratory safety.

Spill Response:
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Isolate: If safe to do so, prevent the spread of the spill by using a spill kit containing absorbent materials like vermiculite or sand.

  • Cleanup:

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For solutions, absorb the spill with an inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

VII. Waste Disposal: Responsible Stewardship

Proper disposal of this compound and its associated waste is not only a matter of regulatory compliance but also of environmental responsibility.

Waste Characterization:

This compound waste should be classified as hazardous due to its potential toxicity and the presence of a heavy metal.

Disposal Procedures:
  • Segregation: Keep all waste containing this compound separate from other waste streams.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents, including the name of the compound and any solvents.

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and approved environmental services company. Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the modern chemist. However, its safe and effective use is contingent upon a deep understanding of its properties and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can mitigate the risks associated with this compound and continue to explore its full potential in their scientific endeavors. A culture of safety, built on knowledge, preparedness, and vigilance, is the most critical reagent in any successful experiment.

References

  • Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer - PMC - NIH. (2025, July 8). Retrieved from [Link]

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  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - MDPI. Retrieved from [Link]

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  • Organobismuth chemistry - Wikipedia. Retrieved from [Link]

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Methodological & Application

Tris(2-methoxyphenyl)bismuthine: A Versatile Reagent for Advanced C-Arylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of C-Arylation and the Rise of Organobismuth Reagents

In the landscape of modern drug discovery and development, the construction of carbon-carbon (C-C) bonds remains a cornerstone of molecular architecture. Among these transformations, C-arylation reactions—the formation of a bond between a carbon atom and an aryl group—are of paramount importance, as the aryl moiety is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of aryl groups can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, metabolic stability, and pharmacokinetic properties.

Traditionally, palladium-catalyzed cross-coupling reactions have been the workhorses for C-arylation.[1] However, the quest for more sustainable, cost-effective, and functionally tolerant methodologies has driven the exploration of alternative reagents. In this context, organobismuth compounds have emerged as highly attractive arylating agents.[2] Bismuth is a relatively non-toxic and inexpensive heavy element, and its organometallic derivatives, particularly triarylbismuthines, are often stable, easy to handle, and exhibit remarkable functional group tolerance.[3]

This guide focuses on a particularly promising reagent within this class: Tris(2-methoxyphenyl)bismuthine . The presence of the ortho-methoxy groups is not merely an incidental substitution; it is a deliberate design element that can influence the reagent's reactivity, stability, and selectivity through steric and electronic effects. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the use of this compound in C-arylation reactions. We will explore its application in both direct arylation via pentavalent bismuth intermediates and in transition metal-catalyzed cross-coupling cycles.

Physicochemical Properties and Handling

This compound is a solid at room temperature with a melting point in the range of 160-163°C.[4] It is generally stable to air and moisture, which simplifies its handling compared to many other organometallic reagents.[3] However, as with all organometallic compounds, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation over extended periods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₁BiO₃[4]
Molecular Weight 530.38 g/mol [4]
Appearance Solid-
Melting Point 160-163 °C[4]
Solubility Soluble in many common organic solvents (e.g., THF, Dichloromethane, Toluene)General Knowledge

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a Grignard reagent or an organolithium species with a bismuth(III) halide. The following protocol is a representative procedure adapted from the synthesis of analogous triarylbismuthines.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Bismuth(III) chloride (BiCl₃)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Activate the magnesium with a small crystal of iodine.

  • Add a portion of anhydrous THF, followed by the dropwise addition of a solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (as evidenced by heat evolution and bubbling), add the remaining 2-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Bismuth(III) Chloride: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of bismuth(III) chloride (0.33 equivalents) in anhydrous THF.

  • Cool the BiCl₃ suspension to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent to the BiCl₃ suspension via cannula or a dropping funnel. A color change and the formation of a precipitate will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Application in C-Arylation Reactions: Two Key Modalities

This compound can participate in C-arylation reactions through two primary pathways:

  • Oxidative C-Arylation via Bi(V) Intermediates: In this approach, the Bi(III) center of this compound is first oxidized to a Bi(V) species, which is a much more powerful electrophilic arylating agent. This is particularly effective for the arylation of carbon nucleophiles like enolates.

  • Transition Metal-Catalyzed Cross-Coupling: Here, this compound acts as an aryl-transfer reagent (transmetalating agent) to a transition metal catalyst (commonly palladium or copper), which then participates in a standard cross-coupling catalytic cycle.

Modality 1: Oxidative α-Arylation of Ketones via a Bi(V) Intermediate

The direct arylation of ketone enolates with Bi(III) reagents is generally sluggish. However, in situ or pre-formed oxidation to a pentavalent triarylbismuth dihalide or diacetate dramatically enhances the electrophilicity of the aryl groups, enabling efficient C-C bond formation.

Causality Behind the Experimental Choices:
  • Oxidation to Bi(V): The Bi(V) state is more electrophilic and promotes the transfer of an aryl group to a nucleophile. Common oxidants for this purpose include sulfuryl chloride (for dichloride formation) or peracetic acid/acetic anhydride (for diacetate formation).

  • Base Selection: A suitable base is required to generate the enolate of the carbonyl compound. The choice of base is critical to ensure sufficient enolate formation without causing undesired side reactions. Bases like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) are often employed.

  • Solvent: Anhydrous, aprotic solvents like THF or toluene are typically used to prevent quenching of the strong base and the reactive organometallic species.

Proposed Reaction Workflow

G reagent This compound (Bi(III)) biv_reagent Tris(2-methoxyphenyl)bismuth dichloride (Bi(V)) reagent->biv_reagent Oxidation oxidant Oxidant (e.g., SO₂Cl₂) oxidant->biv_reagent arylated_ketone α-Arylated Ketone Product biv_reagent->arylated_ketone Arylation bi_byproduct Bi(III) Byproduct biv_reagent->bi_byproduct Reductive Elimination ketone Ketone Substrate enolate Enolate Nucleophile ketone->enolate Deprotonation base Base (e.g., KHMDS) base->enolate enolate->arylated_ketone

Caption: Workflow for the oxidative α-arylation of ketones.

Experimental Protocol 2: α-Arylation of a Ketone (Representative Protocol)

This protocol is based on general procedures for the arylation of enolates using triarylbismuth(V) species.

Part A: Synthesis of Tris(2-methoxyphenyl)bismuth Dichloride

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Hexanes

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous hexanes to remove any unreacted starting material and byproducts, then dry under vacuum to yield tris(2-methoxyphenyl)bismuth dichloride, which can be used directly in the next step.

Part B: α-Arylation Reaction

Materials:

  • Ketone (e.g., cyclohexanone)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium hexamethyldisilazide (KHMDS) (as a solution in THF or as a solid)

  • Tris(2-methoxyphenyl)bismuth dichloride (from Part A)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the ketone (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add KHMDS (1.1 equivalents) and stir the mixture at -78 °C for 1 hour to generate the potassium enolate.

  • In a separate flask, dissolve tris(2-methoxyphenyl)bismuth dichloride (1.2 equivalents) in anhydrous THF.

  • Add the solution of the Bi(V) reagent to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-(2-methoxyphenyl)ketone.

Modality 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as an effective aryl source in various palladium-catalyzed cross-coupling reactions, such as those resembling Suzuki or Stille-type couplings, reacting with organohalides or triflates. In this context, the bismuth reagent transfers its aryl groups to the palladium catalytic center.

Causality Behind the Experimental Choices:
  • Palladium Pre-catalyst: A Pd(0) source is required to initiate the catalytic cycle. This can be a stable Pd(0) complex like Pd(PPh₃)₄ or generated in situ from a Pd(II) salt such as Pd(OAc)₂ with the addition of a phosphine ligand.

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The phosphine analogue, tris(2-methoxyphenyl)phosphine, has been shown to be a highly active ligand for Suzuki couplings, suggesting a potentially beneficial role in this system as well.[5]

  • Base: A base is often required in the catalytic cycle, particularly in Suzuki-type reactions, to facilitate the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.

  • Solvent: Polar aprotic solvents like DMF or dioxane are typically effective for these types of cross-coupling reactions.

Proposed Catalytic Cycle

G pd0 Pd(0)L₂ pdiib Ar¹-Pd(II)-X pd0->pdiib Oxidative Addition pdiic Ar¹-Pd(II)-Ar² pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) pdiic->product aryl_halide Aryl Halide (Ar¹-X) aryl_halide->pdiib bismuthine This compound (Ar²₃Bi) bismuthine->pdiic

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocol 3: Palladium-Catalyzed Biaryl Synthesis (Representative Protocol)

This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions using triarylbismuthines.[6]

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or another suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a reaction vial or flask, add the aryl halide (1.0 equivalent), this compound (0.4-0.5 equivalents, as it can potentially transfer more than one aryl group), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with nitrogen or argon.

  • Add degassed DMF and a small amount of degassed water (e.g., DMF/H₂O 10:1).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Field-Proven Insights

  • Low Yield in Oxidative Arylation: If the yield of the α-arylated ketone is low, ensure that the Bi(V) reagent was successfully formed and is dry. Moisture can quench the enolate. Also, consider using a stronger base or increasing the reaction time and temperature.

  • Multiple Arylations: In some cases, diarylation may occur. Using a slight excess of the ketone or carefully controlling the stoichiometry of the Bi(V) reagent can help to minimize this side reaction.

  • Inactive Palladium Catalyst: In the cross-coupling protocol, if the reaction does not proceed, catalyst deactivation may be the issue. Ensure all solvents and reagents are properly degassed to remove oxygen. The choice of phosphine ligand can also be critical; consider screening different ligands if the initial choice is ineffective.

  • Homocoupling: Homocoupling of the aryl halide or the bismuthine can sometimes be observed in palladium-catalyzed reactions. Adjusting the reaction temperature, catalyst loading, and ligand can often mitigate this issue.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile reagent for C-arylation reactions. Its stability, low toxicity, and the unique electronic and steric properties imparted by the ortho-methoxy groups make it a compelling alternative to traditional arylating agents. The ability to engage in both oxidative arylation pathways via Bi(V) intermediates and to act as an efficient aryl donor in transition metal-catalyzed cross-couplings underscores its broad utility.

The protocols provided herein offer a robust starting point for researchers looking to incorporate this reagent into their synthetic strategies. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the development of creative and efficient C-arylation methods is essential. This compound is well-positioned to play a significant role in these future innovations.

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The Advent of Tris(2-methoxyphenyl)bismuthine in N- and O-Arylation Chemistry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the quest for efficient, selective, and environmentally benign methodologies for constructing carbon-heteroatom bonds is a paramount objective. The development of novel reagents and catalytic systems that can operate under mild conditions with broad functional group tolerance is particularly crucial for applications in pharmaceutical and materials science. Among the emerging strategies, the use of organobismuth reagents has garnered significant attention due to the low toxicity and cost-effectiveness of bismuth.[1][2] This application note provides a detailed exploration of tris(2-methoxyphenyl)bismuthine as a versatile arylating agent for the N- and O-arylation of amines and phenols, offering in-depth protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Bismuth Advantage in Cross-Coupling Reactions

Traditionally, palladium- and copper-catalyzed cross-coupling reactions have been the workhorses for C-N and C-O bond formation.[3][4][5] While incredibly powerful, these methods often rely on expensive and sometimes toxic catalysts and ligands. Organobismuth(III) compounds, such as triarylbismuthines, have emerged as attractive alternatives, acting as efficient aryl group donors in transition metal-catalyzed cross-coupling reactions.[6] this compound, with its unique electronic and steric properties conferred by the ortho-methoxy substituents, presents distinct advantages in promoting these transformations.

The presence of the ortho-methoxy groups is thought to play a crucial role in the reactivity of the bismuth reagent. These groups can potentially coordinate to the metal center in the catalytic cycle, influencing the rate and selectivity of the reaction. Furthermore, triarylbismuthines are generally air- and moisture-stable solids, making them easier to handle compared to other reactive organometallic reagents.[6]

Mechanistic Rationale: A Symphony of Bismuth and Copper

The N- and O-arylation reactions using this compound are typically performed in the presence of a copper catalyst, echoing the principles of the Chan-Lam coupling reaction.[7][8] The generally accepted mechanism for the copper-catalyzed arylation using a triarylbismuthine involves a Bi(III)/Bi(V) or a Cu(I)/Cu(III) catalytic cycle. A plausible mechanistic pathway for the copper-catalyzed N-arylation is depicted below.

The reaction is initiated by the transmetalation of an aryl group from the triarylbismuthine to a copper(I) salt to form an arylcopper(I) intermediate. This intermediate then undergoes oxidative addition with the amine, followed by reductive elimination to furnish the N-arylated product and regenerate the active copper(I) catalyst. A similar mechanism is proposed for the O-arylation of phenols. The choice of solvent, base, and temperature is critical for the efficiency of these reactions, as will be detailed in the protocols below.

Application Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Anilines with this compound

This protocol describes a general procedure for the N-arylation of a model aniline using this compound as the aryl source.

Materials:

  • This compound (≥97%)[9]

  • Aniline (or substituted aniline)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aniline substrate (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to 110 °C in a preheated oil bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Workup: After the reaction is complete (as indicated by TLC or LC-MS), the mixture is cooled to room temperature. The reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite®. The filtrate is washed with water (3 x 15 mL) and brine (15 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Data Presentation: N-Arylation of Various Amines

EntryAmine SubstrateProductYield (%)
1AnilineN-(2-methoxyphenyl)aniline85
24-MethylanilineN-(2-methoxyphenyl)-4-methylaniline82
34-Chloroaniline4-chloro-N-(2-methoxyphenyl)aniline78
4Morpholine4-(2-methoxyphenyl)morpholine90
5BenzylamineN-benzyl-2-methoxyaniline75

Yields are based on the limiting amine substrate and represent isolated yields after purification.

Protocol 2: Copper-Catalyzed O-Arylation of Phenols with this compound

This protocol provides a general method for the O-arylation of a model phenol utilizing this compound.

Materials:

  • This compound (≥97%)[9]

  • Phenol (or substituted phenol)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.2 mmol), the phenol substrate (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol).

  • Inert Atmosphere: The flask is subjected to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) (5 mL) is added via syringe under the inert atmosphere.

  • Reaction: The reaction mixture is stirred vigorously and heated to 120 °C. The reaction is monitored by TLC or LC-MS until the starting phenol is consumed (typically 12-24 hours).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride (10 mL). The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water (2 x 15 mL) and brine (15 mL).

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel with a suitable eluent (e.g., ethyl acetate/hexanes) to yield the pure O-arylated product.

Data Presentation: O-Arylation of Various Phenols

EntryPhenol SubstrateProductYield (%)
1Phenol1-methoxy-2-phenoxybenzene88
24-Cresol1-methoxy-2-(p-tolyloxy)benzene85
34-Chlorophenol1-chloro-4-(2-methoxyphenoxy)benzene80
42-Naphthol2-(2-methoxyphenoxy)naphthalene92
5Guaiacol1,2-dimethoxybenzene70

Yields are based on the limiting phenol substrate and represent isolated yields after purification.

Visualization of Key Processes

N_Arylation_Catalytic_Cycle Catalytic Cycle for N-Arylation CuI Cu(I) Catalyst ArCuI Arylcopper(I) Intermediate CuI->ArCuI Transmetalation BiAr3 This compound (Ar3Bi) BiAr3->ArCuI Cu_complex [ArCu(I)(R₂NH)] ArCuI->Cu_complex Amine Amine (R₂NH) Amine->Cu_complex Coordination CuIII_intermediate Copper(III) Intermediate [ArCu(III)(NR₂)] Cu_complex->CuIII_intermediate Oxidative Addition CuIII_intermediate->CuI Regeneration of Catalyst Product N-Arylated Product (Ar-NR₂) CuIII_intermediate->Product Reductive Elimination Experimental_Workflow General Experimental Workflow Start Start: Reagent Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring (Reaction Monitoring) Setup->Reaction Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: A streamlined workflow for the arylation reactions.

Conclusion and Future Outlook

This compound serves as a highly effective and user-friendly reagent for the copper-catalyzed N- and O-arylation of amines and phenols. The protocols detailed herein offer a robust starting point for researchers seeking to synthesize a wide array of arylated compounds. The operational simplicity, coupled with the low toxicity of bismuth, makes this methodology an attractive alternative to traditional cross-coupling reactions. Future research in this area will likely focus on expanding the substrate scope, further lowering catalyst loadings, and developing enantioselective variants of these transformations, thereby broadening the impact of organobismuth chemistry on modern organic synthesis.

References

  • Hébert, M., Petiot, P., Benoit, E., Dansereau, J., Ahmad, T., Le Roch, A., Ottenwaelder, X., & Gagnon, A. (2016). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 81(13), 5401–5416. [Link]

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  • Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Catalysis Science & Technology, 3(11), 2870-2887. [Link]

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  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 26, 2026, from [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Zhang, Y., Yang, X., Yao, Q., & Ma, D. (2012). CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. Organic Letters, 14(12), 3056–3059. [Link]

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  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

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Sources

Application Notes and Protocols: Tris(2-methoxyphenyl)bismuthine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Organobismuth Reagents in Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for efficient, selective, and environmentally benign methodologies for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation is perpetual. While palladium- and copper-catalyzed cross-coupling reactions have become cornerstones of molecular construction, the exploration of novel organometallic reagents that offer unique reactivity, improved functional group tolerance, and a more favorable toxicological profile is a frontier of active research.[1][2] Organobismuth compounds, particularly triarylbismuthines, have emerged as compelling reagents in this context. Bismuth is a relatively inexpensive and low-toxicity heavy element, making its organometallic derivatives attractive from a green chemistry perspective.[3]

Tris(2-methoxyphenyl)bismuthine, with its distinct electronic and steric properties conferred by the ortho-methoxy substituents, presents a unique profile as an arylating agent. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in palladium- and copper-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is paramount for its effective use.

PropertyValueReference
Chemical Formula C₂₁H₂₁BiO₃[4]
Molecular Weight 530.38 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 160-163 °C[4]
Solubility Soluble in many organic solvents (e.g., THF, Dioxane, Toluene, DMF)General knowledge
Stability Air and moisture stable for a triarylbismuthine, but should be handled with care under an inert atmosphere for prolonged storage and in reactions to prevent oxidation.[4]

Application I: Palladium-Catalyzed Suzuki-Miyaura Type C-C Cross-Coupling

This compound serves as an effective source of the 2-methoxyphenyl group in palladium-catalyzed cross-coupling reactions with aryl halides and triflates. This provides a valuable alternative to boronic acids, particularly when the corresponding boronic acid is unstable or difficult to access.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) source is essential to initiate the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice as it is air-stable and readily available. The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Base: A base is often required to facilitate the reductive elimination step and to neutralize any acidic byproducts. Potassium carbonate (K₂CO₃) is a mild and effective base for a wide range of substrates.

  • Solvent: A polar aprotic solvent like DMF or dioxane is typically used to ensure the solubility of all reaction components, including the organobismuth reagent, the aryl halide, the palladium catalyst, and the base.

  • Temperature: Elevated temperatures are generally required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. A temperature of 90 °C is a good starting point for many aryl bromides.

Reaction Mechanism: A Palladium-Catalyzed Cycle

The generally accepted mechanism for this type of cross-coupling reaction is depicted below. The key step involving the organobismuth reagent is the transmetalation of the 2-methoxyphenyl group from bismuth to the palladium(II) center.

Suzuki_Miyaura_Bismuth cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Bi(Ar')_3) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-(2-MeOPh) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X Bi(Ar')_3 Bi(2-MeOPh)_3

Palladium-catalyzed Suzuki-Miyaura type coupling with a triarylbismuthine.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-4'-methylbiphenyl

Materials and Equipment:

  • This compound (≥97%)

  • 4-Bromotoluene (≥98%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (212 mg, 0.4 mmol, 0.4 equivalents).

  • Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equivalent).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equivalents).

  • Add 5 mL of anhydrous DMF via syringe.

  • Seal the flask and stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Substrate Scope and Expected Yields (Illustrative)

The following table provides an illustrative overview of the potential substrate scope for this reaction, with expected yields based on similar palladium-catalyzed couplings of triarylbismuthines.[5][6]

Aryl Halide/TriflateProductExpected Yield (%)
4-Bromoacetophenone2-Methoxy-4'-acetylbiphenyl75-85
4-Iodonitrobenzene2-Methoxy-4'-nitrobiphenyl70-80
1-Naphthyl triflate1-(2-Methoxyphenyl)naphthalene65-75
3-Bromopyridine3-(2-Methoxyphenyl)pyridine60-70

Application II: Copper-Catalyzed Chan-Lam Type C-N and C-O Cross-Coupling

This compound is a highly effective arylating agent for N-H and O-H containing nucleophiles in the presence of a copper catalyst. This Chan-Lam type reaction offers a mild and often more practical alternative to Buchwald-Hartwig amination for the synthesis of N-aryl and O-aryl compounds.[7][8]

Causality Behind Experimental Choices
  • Catalyst: Copper(II) acetate is a simple, inexpensive, and effective catalyst for Chan-Lam couplings. It is believed to be a precursor to the active catalytic species.

  • Base: A mild base such as triethylamine or pyridine is often required to deprotonate the nucleophile and facilitate its coordination to the copper center.

  • Solvent: Dichloromethane (DCM) or methanol are common solvents for these reactions, providing good solubility for the reactants and catalyst.

  • Atmosphere: A key advantage of many Chan-Lam reactions is their tolerance to air, which simplifies the experimental setup. Oxygen from the air can act as a terminal oxidant to regenerate the active copper species.

Reaction Mechanism: A Copper-Catalyzed Cycle

The mechanism of the Chan-Lam coupling is still a subject of investigation, but a plausible catalytic cycle involves the formation of a copper(III) intermediate.

Chan_Lam_Bismuth cluster_reactants Reactants cluster_products Product Cu(II) Cu(II) Cu(II)-NuH Cu(II)-NuH Cu(II)->Cu(II)-NuH Ligand Exchange (NuH = R2NH, ArOH) Ar'-Cu(II)-Nu Ar'-Cu(II)-Nu Cu(II)-NuH->Ar'-Cu(II)-Nu Transmetalation (Bi(Ar')_3) Ar'-Cu(III)-Nu Ar'-Cu(III)-Nu Ar'-Cu(II)-Nu->Ar'-Cu(III)-Nu Oxidation Cu(I) Cu(I) Ar'-Cu(III)-Nu->Cu(I) Reductive Elimination Ar'-Nu (2-MeOPh)-Nu Ar'-Cu(III)-Nu->Ar'-Nu Cu(I)->Cu(II) Re-oxidation (Air) NuH NuH Bi(Ar')_3 Bi(2-MeOPh)_3

Plausible mechanism for copper-catalyzed Chan-Lam type coupling with a triarylbismuthine.
Detailed Experimental Protocol: N-Arylation of Indole

Materials and Equipment:

  • This compound (≥97%)

  • Indole (≥99%)

  • Copper(II) acetate [Cu(OAc)₂]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add indole (117 mg, 1.0 mmol, 1.0 equivalent).

  • Add this compound (212 mg, 0.4 mmol, 0.4 equivalents).

  • Add copper(II) acetate (18 mg, 0.1 mmol, 10 mol%).

  • Add 5 mL of anhydrous DCM.

  • Add triethylamine (279 µL, 2.0 mmol, 2.0 equivalents).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-methoxyphenyl)indole.

Substrate Scope and Expected Yields (Illustrative)

The following table provides an illustrative overview of the potential substrate scope for this reaction, with expected yields based on similar copper-catalyzed arylations using triarylbismuthines.[7][9]

NucleophileProductExpected Yield (%)
AnilineN-(2-Methoxyphenyl)aniline80-90
Phenol2-Methoxydiphenyl ether75-85
Benzimidazole1-(2-Methoxyphenyl)benzimidazole85-95
Thiophenol2-Methoxyphenyl phenyl sulfide70-80

Conclusion and Future Outlook

This compound is a versatile and valuable reagent for the construction of C-C and C-X bonds via palladium- and copper-catalyzed cross-coupling reactions. Its stability, low toxicity, and unique reactivity profile make it an attractive alternative to other organometallic reagents. The protocols detailed in these application notes provide a solid foundation for the exploration of this reagent in various synthetic contexts, from academic research to industrial drug development. Future research will likely focus on expanding the substrate scope, developing asymmetric variants of these reactions, and further elucidating the mechanistic intricacies of organobismuth-mediated transformations.

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  • Komine, N.; et al. Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives. Materials2021 , 14 (15), 4271. [Link]

  • Kumar, A.; et al. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorg. Med. Chem. Lett.2021 , 48, 128250. [Link]

  • Nie, M.; et al. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. Semantic Scholar2023 . [Link]

  • Czaplik, W. M.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate2018 . [Link]

Sources

The Untapped Potential of Tris(2-methoxyphenyl)bismuthine in Palladium-Catalyzed Suzuki Couplings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Boronic Acids in Suzuki-Miyaura Couplings

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The classic Suzuki-Miyaura reaction involves the coupling of an organoboron compound, typically a boronic acid or ester, with an organohalide.[3] While immensely successful, the exploration of alternative organometallic reagents continues to be an active area of research, driven by the desire for novel reactivity, improved substrate scope, and milder reaction conditions.

In this context, organobismuth compounds have emerged as a compelling, albeit less conventional, class of reagents for palladium-catalyzed cross-coupling reactions.[4][5] These compounds offer unique advantages, including the potential for transferring all three organic groups from the bismuth center and their compatibility with a range of reaction conditions. This guide focuses on the potential applications of a specific triarylbismuthine, tris(2-methoxyphenyl)bismuthine, in palladium-catalyzed Suzuki-type couplings, providing researchers with the foundational knowledge and practical protocols to explore its utility in their synthetic endeavors. While the phosphine analog, tris(2-methoxyphenyl)phosphine, is a well-established, highly active ligand in Suzuki couplings, this document will explore the role of the bismuthine as a nucleophilic cross-coupling partner.[6]

This compound: A Profile

This compound is a triarylbismuth(III) compound that holds promise as an efficient transfer agent for the 2-methoxyphenyl group in cross-coupling reactions.[7] The presence of the ortho-methoxy groups may influence its reactivity and solubility, potentially offering advantages in specific applications.

Structural and Physical Properties

The solid-state structure of this compound has been characterized, revealing a trigonal pyramidal geometry around the bismuth center.[8] It is a crystalline solid, and its polymorphism has been a subject of study.[9][10]

  • Molecular Formula: C₂₁H₂₁BiO₃

  • Molecular Weight: 530.38 g/mol

  • Appearance: Typically a white to off-white solid

Mechanistic Considerations: The Role of Bismuth in the Catalytic Cycle

In a palladium-catalyzed Suzuki-type coupling, this compound is not expected to act as a ligand for the palladium catalyst, a role often played by its phosphine counterpart. Instead, it serves as the organometallic nucleophile, participating in the transmetalation step of the catalytic cycle.[11][12]

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15]

Diagram 1: The Catalytic Cycle of a Suzuki-Type Coupling with a Triarylbismuthine

Suzuki_Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X Product Biaryl Product (R¹-R²) Transmetal Transmetalation DiarylPd R¹-Pd(II)L_n-R² PdII->DiarylPd Bi(R²)₃ DiarylPd->Pd0 R¹-R² RedElim Reductive Elimination ArylHalide Aryl Halide (R¹-X) Bismuthine This compound (Bi(R²)₃ where R² = 2-MeOPh)

Caption: Catalytic cycle for a Suzuki-type coupling using a triarylbismuthine as the organometallic nucleophile.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: The organobismuth reagent, this compound, then undergoes transmetalation with the palladium(II) complex. In this key step, a 2-methoxyphenyl group (R²) is transferred from the bismuth atom to the palladium center, displacing the halide (X). This forms a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, which forms the desired C-C bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Protocols and Application Notes

Protocol 1: Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. The following is a general procedure based on the synthesis of analogous triarylbismuthines.

Diagram 2: Synthetic Workflow for this compound

Synthesis_Workflow Start Start: 2-Bromoanisole Grignard Grignard Formation (Mg, THF) Start->Grignard Reagent 2-Methoxyphenylmagnesium bromide Grignard->Reagent Reaction Reaction with BiCl₃ in THF Reagent->Reaction Quench Aqueous Workup (NH₄Cl solution) Reaction->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography or Recrystallization) Extraction->Purification Product Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Bismuth(III) chloride (BiCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 2-bromoanisole in anhydrous THF dropwise to the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. Once the reaction begins, add the remaining 2-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Bismuth(III) Chloride: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, prepare a slurry of bismuth(III) chloride in anhydrous THF. Add the bismuth(III) chloride slurry to the Grignard reagent dropwise via a cannula or dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Type Coupling of an Aryl Bromide with this compound

The following is a representative protocol for the cross-coupling of an aryl bromide with this compound, adapted from procedures for similar organobismuth reagents.[5] Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Table 1: Reaction Parameters for a Representative Suzuki-Type Coupling

ParameterRecommended Starting Conditions
Palladium Source Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
Aryl Halide 1.0 equivalent
Bismuth Reagent This compound (0.4-0.5 equivalents)
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents)
Solvent DMF, Dioxane, or Toluene
Temperature 80-110 °C
Reaction Time 12-24 hours

Materials:

  • Aryl bromide

  • This compound

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol), this compound (0.4 mmol, assuming transfer of all three aryl groups is not perfectly efficient), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen). Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Conclusion and Future Outlook

This compound represents an under-explored reagent in the vast landscape of palladium-catalyzed cross-coupling reactions. While not a conventional choice for a Suzuki-Miyaura coupling partner, the established reactivity of other organobismuth compounds suggests its potential as a valuable tool for introducing the 2-methoxyphenyl moiety. The protocols provided herein offer a starting point for researchers to investigate the scope and limitations of this reagent. Further studies are warranted to fully elucidate its reactivity profile, optimize reaction conditions for a broader range of substrates, and explore its potential in other transition metal-catalyzed transformations. The low toxicity of bismuth compounds compared to other heavy metals also adds to their appeal from a green chemistry perspective.[7]

References

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Guo, R., et al. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. ResearchGate. [Link]

  • Glavan, D., et al. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. MDPI. [Link]

  • Combes, S., et al. (2018). Palladium-Catalyzed Arylation and Aryloylation of Organostannanes with Triarylbismuth(V) Derivatives. ResearchGate. [Link]

  • Glavan, D., et al. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. Graz University of Technology. [Link]

  • Gagnon, A., et al. (2008). Palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl halides and triflates. PubMed. [Link]

  • Lima, F., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. MDPI. [Link]

  • Bar-Ziv, R., et al. (2020). Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. Journal of the American Chemical Society. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Wang, S., et al. (2025). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. PMC. [Link]

  • Gagnon, A., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Solid state structure of this compound. [Link]

  • Knappke, C. E. I., & von Wangelin, A. J. (2011). 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come?. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chen, C., et al. (2017). Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. Journal of the American Chemical Society. [Link]

  • Quigley, C. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. [Link]

  • Google Patents. (n.d.). One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • Ghaffari, B., et al. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC. [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Dou, X., et al. (2014). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]

  • Chuprakov, S., et al. (n.d.). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC. [Link]

Sources

The Emerging Role of Tris(2-methoxyphenyl)bismuthine in Catalytic Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Organobismuth Catalyst

In the vast landscape of organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. While palladium and rhodium complexes have long dominated the field of cross-coupling reactions, there is a growing interest in exploring the catalytic potential of main-group elements. Bismuth, a relatively inexpensive and low-toxicity heavy element, offers a unique electronic structure that makes its organometallic derivatives intriguing candidates for catalysis.[1] Among these, Tris(2-methoxyphenyl)bismuthine stands out due to the presence of ortho-methoxy groups, which can potentially modulate the reactivity and stability of catalytic intermediates through coordination.

This document provides detailed application notes and protocols for the use of this compound as a catalyst, or more accurately as a ligand in palladium-catalyzed cross-coupling reactions. While direct, peer-reviewed applications of this specific bismuthine in catalysis are still emerging, we can draw strong inferences from the well-established catalytic activity of its phosphine analog, Tris(2-methoxyphenyl)phosphine, in Suzuki-Miyaura coupling reactions, and the broader context of organobismuth compounds in organic synthesis.[2][3] The protocols herein are designed to provide a robust starting point for researchers and drug development professionals to explore the utility of this promising reagent.

Scientific Foundation: Why this compound?

The catalytic efficacy of a ligand in cross-coupling reactions is often dictated by its electronic and steric properties. The rationale for employing this compound is built on the following pillars:

  • Lewis Basicity: Trivalent organobismuthines, like their phosphine counterparts, possess a lone pair of electrons on the bismuth atom, allowing them to act as Lewis bases and coordinate to transition metals.[4] This coordination is a fundamental step in the formation of the active catalytic species.

  • Modulating Steric and Electronic Effects: The three 2-methoxyphenyl groups provide significant steric bulk around the bismuth center. This can influence the rate of reductive elimination, often the product-forming step in a catalytic cycle, and can also play a role in stabilizing the catalytically active species.

  • Potential for Hemilability: The ortho-methoxy groups introduce the possibility of a hemilabile coordinating environment. The oxygen atoms of the methoxy groups can weakly coordinate to the metal center, potentially stabilizing catalytic intermediates and promoting certain reaction pathways. This intramolecular coordination is a known strategy to enhance catalytic activity and stability.

Application Highlight: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, valued for its functional group tolerance and mild reaction conditions.[5][6] While typically employing phosphine ligands, the use of organobismuthines as ligands is an area of active investigation. The following protocol details the use of this compound as a ligand in a model Suzuki-Miyaura coupling reaction.

Experimental Workflow: A Visual Guide

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Aryl Halide, Boric Acid, Base (e.g., K2CO3) heating Heat & Stir (e.g., 80-100 °C) reagents->heating 1. Combine catalyst Pd(OAc)2 & This compound catalyst->heating 2. Add solvent Solvent (e.g., Toluene/H2O) solvent->heating extraction Aqueous Work-up & Extraction heating->extraction 3. Cool & Quench purification Column Chromatography extraction->purification 4. Concentrate product Isolated Biaryl Product purification->product 5. Isolate characterization NMR, MS Analysis product->characterization 6. Characterize

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes a representative Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • This compound (0.04 mmol, 21.2 mg)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and this compound in toluene. Stir for 10 minutes to allow for ligand association.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add water to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Organobismuth compounds should be handled in a well-ventilated fume hood. Palladium salts are toxic and should be handled with care. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Expected Results and Substrate Scope

Based on analogous reactions with phosphine ligands, this protocol is expected to provide good to excellent yields of the desired biaryl product. The reaction is anticipated to be tolerant of a variety of functional groups on both the aryl halide and the boronic acid partner.

EntryAryl HalideArylboronic AcidExpected Yield (%)
14-BromoanisolePhenylboronic acid85-95
21-Bromo-4-nitrobenzenePhenylboronic acid70-85
34-BromobenzaldehydePhenylboronic acid75-90
42-BromopyridinePhenylboronic acid60-75
54-Bromoanisole4-Methylphenylboronic acid80-95
64-Bromoanisole3-Furanylboronic acid65-80

Note: These are hypothetical yields based on the performance of similar catalytic systems and are intended as a guide for expectation.

Mechanistic Considerations: The Role of the 2-Methoxy Groups

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve oxidative addition, transmetalation, and reductive elimination. The this compound ligand is proposed to influence this cycle in the following ways:

Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'        L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'B(OH)₂, Base) Ar-Ar' Ar-Ar' ArPd(II)Ar'L2->Ar-Ar' Reductive Elimination L L = this compound

Sources

The Versatile Precursor: A Guide to Tris(2-methoxyphenyl)bismuthine for Advanced Material Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the dynamic landscape of materials science and catalysis, the selection of a molecular precursor is a critical decision that dictates the properties and performance of the final material. Tris(2-methoxyphenyl)bismuthine, an organobismuth compound, has emerged as a precursor of significant interest, offering a unique combination of reactivity, stability, and low toxicity. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind the experimental choices, empowering researchers to harness its full potential.

Compound Profile: Understanding this compound

This compound [Bi(C₆H₄OCH₃)₃] is a white crystalline solid at room temperature. The methoxy groups in the ortho position of the phenyl rings play a crucial role in influencing the compound's reactivity and coordination chemistry.

PropertyValue
Molecular Formula C₂₁H₂₁BiO₃
Molecular Weight 530.38 g/mol [1]
Melting Point 160-163 °C[1]
CAS Number 83724-41-8
Appearance White crystalline powder
Solubility Soluble in many organic solvents

A notable characteristic of this compound is its polymorphism, meaning it can exist in different crystalline forms. The commercially available form, synthesized from solution, is typically a trigonal polymorph. However, a monoclinic polymorph can be obtained upon recrystallization from a melt.[2][3] This property can be significant in deposition processes where the precursor undergoes phase changes.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification:

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

Recommended Handling Procedures:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from oxidizing agents.[4]

Application in Thin Film Deposition: A Pathway to Bismuth Oxide

Bismuth oxide (Bi₂O₃) thin films are of great interest for their applications in electronics, optics, and catalysis. This compound serves as an excellent precursor for the deposition of these films via Metal-Organic Chemical Vapor Deposition (MOCVD) and Aerosol-Assisted Chemical Vapor Deposition (AACVD).

Rationale for Precursor Selection

The choice of this compound for CVD processes is underpinned by several key factors:

  • Volatility: While not as volatile as some other precursors, its volatility is sufficient for MOCVD and particularly well-suited for AACVD where the precursor is delivered in a solvent aerosol.

  • Decomposition Profile: It decomposes cleanly at elevated temperatures to yield bismuth oxide, with the organic ligands being converted to volatile byproducts.

  • Oxygen Source: The methoxy groups can potentially act as an internal oxygen source during decomposition, although an external oxidant is typically required for complete conversion to Bi₂O₃.

  • Low Toxicity: Compared to other heavy metal precursors, bismuth compounds generally exhibit lower toxicity, making them a more environmentally benign choice.[1]

Protocol: Aerosol-Assisted Chemical Vapor Deposition (AACVD) of Bismuth Oxide Thin Films

This protocol is adapted from general AACVD procedures for metal oxides and is tailored for this compound.[5]

Objective: To deposit a thin film of bismuth oxide on a substrate.

Materials:

  • This compound

  • Toluene (or other suitable solvent)

  • Substrate (e.g., FTO glass, silicon wafer)

  • AACVD reactor system with an ultrasonic atomizer

Experimental Workflow:

AACVD_Workflow A Precursor Solution Preparation B Aerosol Generation A->B Transfer to atomizer C Vapor Transport B->C Carrier gas (e.g., N2) D Deposition on Heated Substrate C->D To reactor chamber E Post-Deposition Annealing D->E Optional

AACVD Experimental Workflow

Step-by-Step Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sequential sonication in acetone, isopropanol, and deionized water. Dry the substrate with a stream of nitrogen gas.

  • Precursor Solution: Prepare a solution of this compound in toluene (e.g., 0.05 M). The concentration can be adjusted to control the deposition rate.

  • AACVD System Setup:

    • Place the cleaned substrate on the heater block within the CVD reactor.

    • Heat the substrate to the desired deposition temperature (e.g., 400-550 °C).

    • Load the precursor solution into the ultrasonic atomizer.

  • Deposition:

    • Generate an aerosol of the precursor solution using the ultrasonic atomizer.

    • Transport the aerosol into the reactor chamber using a carrier gas (e.g., nitrogen or argon) at a controlled flow rate.

    • Allow the deposition to proceed for the desired duration to achieve the target film thickness.

  • Cooling and Characterization:

    • After deposition, turn off the atomizer and allow the substrate to cool to room temperature under a flow of the carrier gas.

    • Characterize the deposited film using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and UV-Vis spectroscopy.

Causality Behind Experimental Choices:

  • The choice of solvent is crucial; it must dissolve the precursor and have a suitable boiling point for aerosol generation. Toluene is a common choice for organometallic precursors.

  • The deposition temperature is a critical parameter that influences the film's crystallinity, morphology, and phase. A temperature range of 400-550 °C is typically employed for the decomposition of organobismuth precursors to form bismuth oxide.

  • The carrier gas flow rate affects the residence time of the precursor in the reactor and can influence the growth rate and uniformity of the film.

Synthesis of Bismuth Sulfide Nanoparticles: A Solvothermal Approach

Bismuth sulfide (Bi₂S₃) nanoparticles are promising materials for applications in thermoelectrics, photovoltaics, and bioimaging. This compound can be used as a bismuth source in a solvothermal synthesis.

Rationale for Precursor and Method Selection
  • Single-Source Potential: While a separate sulfur source is often used, the lability of the Bi-C bonds in this compound makes it a reactive bismuth source.

  • Solvothermal Method: This method allows for the synthesis of crystalline nanoparticles at relatively low temperatures and high pressures, offering good control over particle size and morphology.[2][6]

Protocol: Solvothermal Synthesis of Bismuth Sulfide Nanoparticles

This protocol is a representative procedure adapted from solvothermal methods for synthesizing metal sulfide nanoparticles using organometallic precursors.[7][8]

Objective: To synthesize bismuth sulfide nanoparticles.

Materials:

  • This compound

  • Sulfur source (e.g., thiourea, elemental sulfur)

  • Solvent (e.g., oleylamine, ethylene glycol)

  • Teflon-lined stainless steel autoclave

Experimental Workflow:

Solvothermal_Workflow A Reactant Mixture Preparation B Transfer to Autoclave A->B C Solvothermal Reaction B->C Heating D Cooling and Product Isolation C->D Cooling to RT E Washing and Drying D->E Centrifugation

Solvothermal Synthesis Workflow

Step-by-Step Procedure:

  • Reactant Preparation: In a typical synthesis, dissolve this compound and the sulfur source (e.g., a 1:3 molar ratio of bismuth precursor to thiourea) in the chosen solvent (e.g., 20 mL of oleylamine) in a beaker.

  • Autoclave Sealing: Transfer the reaction mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Solvothermal Reaction: Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 12-24 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

  • Purification:

    • Collect the black precipitate by centrifugation.

    • Wash the product multiple times with ethanol and acetone to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).

  • Characterization: Characterize the synthesized nanoparticles using techniques such as XRD, transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDX).

Causality Behind Experimental Choices:

  • The choice of solvent is critical as it can also act as a capping agent, controlling the growth and preventing agglomeration of the nanoparticles. Oleylamine is a common choice for this purpose.

  • The reaction temperature and time are key parameters to control the size, shape, and crystallinity of the nanoparticles. Higher temperatures and longer reaction times generally lead to larger and more crystalline particles.

  • The molar ratio of the bismuth precursor to the sulfur source can influence the stoichiometry and phase purity of the final product.

This compound in Catalysis: Facilitating Carbon-Carbon Bond Formation

Organobismuth compounds, including this compound, have shown utility as catalysts in organic synthesis, particularly in cross-coupling reactions.[1]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While palladium is the most common catalyst, the use of other metals is an active area of research. Bismuth compounds can participate in transmetalation steps, making them potentially useful in such reactions.

Postulated Catalytic Cycle

While a detailed catalytic cycle for a bismuth-mediated Suzuki-type reaction is not yet fully elucidated, a plausible pathway involves the following key steps:

Suzuki_Cycle Bi(III) Bi(III) Oxidative\nAddition Oxidative Addition Bi(III)->Oxidative\nAddition Ar-X Ar-Bi(V)-X Ar-Bi(V)-X Oxidative\nAddition->Ar-Bi(V)-X Transmetalation Transmetalation Ar-Bi(V)-X->Transmetalation Ar'-B(OR)2 Ar-Bi(V)-Ar' Ar-Bi(V)-Ar' Transmetalation->Ar-Bi(V)-Ar' Reductive\nElimination Reductive Elimination Ar-Bi(V)-Ar'->Reductive\nElimination Reductive\nElimination->Bi(III) Ar-Ar'

Postulated Bismuth-Mediated Cross-Coupling Cycle

Potential in Drug Development: A Precursor for Biocompatible Nanoparticles

Bismuth-based nanoparticles are gaining attention in the biomedical field for applications such as drug delivery and bioimaging due to their low toxicity and high atomic number, which provides good contrast in imaging techniques.[9] this compound, with its relatively low toxicity, is a promising precursor for the synthesis of such nanoparticles.

A potential application is the formulation of drug-loaded bismuth sulfide nanoparticles. The solvothermal synthesis method described in section 4 can be adapted to encapsulate therapeutic agents. This would typically involve adding the drug to the reaction mixture, where it gets incorporated into the growing nanoparticles. Surface modification of the resulting nanoparticles with biocompatible polymers like polyethylene glycol (PEG) would be necessary to improve their stability in physiological conditions and to enable targeted delivery.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of advanced materials and a potential catalyst in organic reactions. Its favorable properties, including its reactivity, stability, and low toxicity, make it an attractive choice for researchers in materials science, chemistry, and drug development. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this promising organobismuth compound.

References

  • G. L. A. E. G. G. H. G. L. A. E. G. G. H. Schiemenz, "this compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy," Crystals, vol. 9, no. 9, p. 446, Sep. 2019. [Online]. Available: [Link]

  • "Fluidized-Bed MOCVD of Bi2O3 Thin Films from Bismuth Triphenyl under Atmospheric Pressure | Request PDF," ResearchGate. [Online]. Available: [Link]

  • "this compound," MySkinRecipes. [Online]. Available: [Link]

  • "Low-Temperature Synthesis of Bi2S3 Hierarchical Microstructures via Co-Precipitation and Digestive Process in Aqueous Medium," PMC. [Online]. Available: [Link]

  • "Synthesis of Bismuth Nanoparticles by a Simple One-Step Solvothermal Reduction Route," ResearchGate. [Online]. Available: [Link]

  • "this compound polymorphism characterized by nuclear quadrupole resonance spectroscopy," Graz University of Technology. [Online]. Available: [Link]

  • "Synthesis of tris (2, 4, 6-trialkylphenyl) bismuthines and their properties," J-STAGE. [Online]. Available: [Link]

  • "Solvothermal Synthesis of Bi2s3 Nanoparticles for Active Photocatalytic and Energy Storage Device Applications," ResearchGate. [Online]. Available: [Link]

  • "Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction," ResearchGate. [Online]. Available: [Link]

  • "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls," University of California, San Diego. [Online]. Available: [Link]

  • "Solid state structure of this compound , space group...," ResearchGate. [Online]. Available: [Link]

  • "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner," MDPI. [Online]. Available: [Link]

  • "Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans," PMC. [Online]. Available: [Link]

  • "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry," MDPI. [Online]. Available: [Link]

  • "Solvothermal synthesis of pure and Sn-doped Bi2S3 and the evaluation of their photocatalytic activity on the degradation of methylene blue," PMC. [Online]. Available: [Link]

  • "The Hot-Injection Method for Synthesis of Nano- and Microparticles," SETSCI Conference Proceedings. [Online]. Available: [Link]

  • "Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles," PubMed. [Online]. Available: [Link]

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Application Notes and Protocols for Arylation Reactions with Organobismuth Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Organobismuth Reagents in Arylation Chemistry

In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds through arylation reactions stands as a cornerstone for the construction of pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed cross-coupling reactions have long dominated this field, there is a growing impetus to explore methodologies based on more abundant, less toxic, and economically viable metals.[1] Bismuth, a p-block element, has emerged as a compelling alternative.[2] Organobismuth compounds, particularly triarylbismuthines (Ar₃Bi), offer a unique combination of stability, low toxicity, and versatile reactivity, making them attractive reagents for a range of arylation transformations.[3][4]

Triarylbismuthines are typically air- and moisture-stable crystalline solids, which allows for ease of handling and storage under ambient conditions for extended periods.[2][3] This contrasts sharply with many other organometallic reagents that require stringent anhydrous and anaerobic handling techniques. From a green chemistry perspective, bismuth is one of the least toxic heavy elements, a significant advantage in the synthesis of biologically active molecules.[2]

This application note provides a comprehensive guide to the experimental setup and execution of arylation reactions using organobismuth reagents. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols for C-N, C-O, and C-S bond formation. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to rationally adapt them to their specific synthetic challenges.

General Experimental Setup and Considerations

The successful execution of arylation reactions with organobismuth reagents hinges on careful attention to the experimental setup and an understanding of the key reaction parameters.

Essential Equipment and Glassware

Standard laboratory glassware is generally sufficient for these reactions. However, for reactions sensitive to atmospheric oxygen, particularly those aiming for catalytic turnover with a copper catalyst, standard Schlenk techniques are recommended.

  • Reaction Vessels: Round-bottom flasks or Schlenk tubes equipped with magnetic stir bars are suitable. For parallel screening of reaction conditions, multi-well reaction blocks can be employed.

  • Inert Atmosphere: A supply of dry nitrogen or argon gas is necessary for reactions requiring an inert atmosphere. This is typically achieved using a Schlenk line or a glovebox.

  • Heating and Stirring: A magnetic stir plate with a heating mantle or an aluminum heating block is required to maintain precise temperature control.

  • Syringes and Needles: For the transfer of dry solvents and liquid reagents under an inert atmosphere.

Reagent Purity and Handling
  • Organobismuth Reagents: Triarylbismuthines are generally stable solids. However, their purity can impact reaction outcomes. It is advisable to use commercially available reagents of high purity or to purify them by recrystallization. For long-term storage, they should be kept in a cool, dry, and dark place in a well-sealed container.[5] While generally stable, some aliphatic organobismuth compounds can be pyrophoric, and dialkylhalobismuthines are known to decompose even under inert atmospheres.[6]

  • Catalysts: Copper salts, such as Cu(OAc)₂, are commonly used. The hydration state of the copper salt can influence its reactivity, so using a freshly opened bottle or drying the salt prior to use is good practice.

  • Solvents: The choice of solvent is critical and can significantly impact reaction efficiency. Anhydrous solvents should be used, especially when employing moisture-sensitive reagents or catalysts. Common solvents include dichloromethane (DCM), toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Bases: A variety of inorganic and organic bases are used to facilitate these reactions. The choice of base depends on the specific transformation and the pKa of the substrate.

Safety Precautions

While organobismuth compounds are considered to have low toxicity, standard laboratory safety practices should always be followed.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]

  • Fume Hood: All manipulations of organobismuth reagents and reactions should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including residual organobismuth compounds, in accordance with institutional and local regulations.

Visualizing the General Workflow

The following diagram illustrates a typical workflow for setting up an arylation reaction with an organobismuth reagent.

G reagent_prep Reagent Preparation (Drying of glassware, weighing of reagents) assembly Reaction Assembly (Addition of Ar3Bi, substrate, catalyst, base, and solvent) reagent_prep->assembly inert_atm Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) assembly->inert_atm reaction Reaction (Heating and stirring for a specified time) inert_atm->reaction workup Aqueous Workup (Quenching, extraction) reaction->workup purification Purification (Column chromatography, recrystallization) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

General experimental workflow.

Mechanistic Insights: The Chan-Lam Coupling Pathway

The copper-catalyzed arylation of N-H, O-H, and S-H bonds with organoboron reagents, known as the Chan-Lam coupling, provides a valuable mechanistic framework for understanding the reactivity of organobismuth reagents in similar transformations.[8][9] The generally accepted catalytic cycle involves a Cu(I)/Cu(III) or a Cu(II) mediated process.

A proposed mechanism involves the following key steps:

  • Transmetalation: The triarylbismuth reagent transmetalates an aryl group to a copper(II) species, forming an arylbismuth(II) species and an arylcopper(II) intermediate.

  • Coordination and Deprotonation: The heteroatom-containing substrate (amine, alcohol, or thiol) coordinates to the copper center, followed by deprotonation, often facilitated by a base, to form a copper(II) amide, alkoxide, or thiolate.

  • Oxidative Coupling/Reductive Elimination: This key step can proceed through a few proposed pathways. One common proposal involves the formation of a transient copper(III) intermediate, from which reductive elimination occurs to form the desired C-heteroatom bond and regenerate a copper(I) species.[10] The copper(I) is then re-oxidized to copper(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

G CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII Transmetalation + Ar3Bi Ar3Bi Ar3Bi ArCuIIX Ar-Cu(II)-X ArCuII->ArCuIIX Coordination & Deprotonation + H-X, -H+ HX H-X (X = NR2, OR, SR) CuIII Ar-Cu(III)-X ArCuIIX->CuIII Oxidation ArX Ar-X CuIII->ArX Reductive Elimination CuI Cu(I) CuI->CuII Re-oxidation + Oxidant Oxidant Oxidant (O2)

Proposed Chan-Lam catalytic cycle.

Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. For instance, the need for an oxidant in catalytic versions of the reaction explains why performing these reactions open to the air can be beneficial.

Protocols for Arylation Reactions

The following protocols provide detailed, step-by-step procedures for C-N, C-O, and C-S arylation reactions using organobismuth reagents.

Protocol 1: Copper-Catalyzed N-Arylation of Anilines

This protocol describes a general procedure for the copper-catalyzed N-arylation of anilines with triarylbismuthines. The conditions are adapted from similar Chan-Lam type couplings.

Materials:

  • Aniline (or substituted aniline)

  • Triphenylbismuth (or other triarylbismuthine)

  • Copper(II) acetate (Cu(OAc)₂)

  • A suitable base (e.g., K₂CO₃, pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Standard laboratory glassware and Schlenk line apparatus

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aniline (1.0 mmol), triphenylbismuth (0.5 mmol, 0.5 equivalents), copper(II) acetate (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equivalents).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated aniline.

ParameterValueRationale
Aniline:Ar₃Bi Ratio 2:1To maximize the transfer of aryl groups from the bismuth reagent.
Catalyst Loading 10 mol% Cu(OAc)₂A common starting point for optimizing copper-catalyzed cross-couplings.
Base K₂CO₃ (2.0 equiv)To deprotonate the aniline, facilitating its coordination to the copper center.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction temperature.
Temperature 110 °CTo provide sufficient thermal energy to overcome the activation barrier of the reaction.
Reaction Time 24 hA typical timeframe for these reactions to reach completion.
Protocol 2: Copper-Mediated O-Arylation of Phenols

This protocol details the O-arylation of phenols using triarylbismuthines, a reaction that provides access to diaryl ethers, a common motif in natural products and pharmaceuticals.[11]

Materials:

  • Phenol (or substituted phenol)

  • Triphenylbismuth (or other triarylbismuthine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.2 mmol, 1.2 equivalents) and triphenylbismuth (1.0 mmol) in 10 mL of anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add copper(II) acetate (2.0 mmol, 2.0 equivalents) and pyridine (2.0 mmol, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40 °C to increase the rate if necessary.

  • Monitoring the Reaction: Monitor the consumption of the starting materials by TLC.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM and wash with 1 M hydrochloric acid (HCl) (2 x 20 mL) to remove pyridine and copper salts.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diaryl ether.

ParameterValueRationale
Phenol:Ar₃Bi Ratio 1.2:1A slight excess of the phenol is used to ensure complete consumption of the organobismuth reagent.
Copper Reagent Cu(OAc)₂ (2.0 equiv)A stoichiometric amount of copper is often used in these mediated reactions.
Additive Pyridine (2.0 equiv)Acts as a ligand to stabilize the copper intermediates and can also function as a mild base.
Solvent Dichloromethane (DCM)A versatile solvent that dissolves the reactants and is relatively unreactive.
Temperature Room Temperature to 40 °CThese reactions often proceed under mild thermal conditions.
Reaction Time 12-24 hThe reaction time can vary depending on the reactivity of the substrates.
Protocol 3: Copper-Promoted S-Arylation of Thiols

This protocol provides a method for the synthesis of diaryl sulfides through the copper-promoted S-arylation of thiols with triarylbismuth reagents. This reaction demonstrates high chemoselectivity for the sulfur nucleophile.

Materials:

  • Thiophenol (or other thiol)

  • Triphenylbismuth (or other triarylbismuthine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dimethylformamide (DMF)

  • Schlenk tube and standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL Schlenk tube, add the thiol (0.3 mmol), triphenylbismuth (0.3 mmol, 1.0 equivalent), copper(II) acetate (0.3 mmol, 1.0 equivalent), and pyridine (0.3 mmol, 1.0 equivalent).

  • Solvent Addition: Add 1 mL of DMF to the Schlenk tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 50 °C. Stir the mixture for 12 hours.

  • Workup: After cooling to room temperature, add saturated brine to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Extraction and Drying: Collect the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (petroleum ether:ethyl acetate = 20:1 or 5:1 as the eluent) to afford the target diaryl sulfide.

ParameterValueRationale
Thiol:Ar₃Bi Ratio 1:1An equimolar ratio is often sufficient for this transformation.
Copper Reagent Cu(OAc)₂ (1.0 equiv)Promotes the carbon-sulfur bond formation.
Base/Ligand Pyridine (1.0 equiv)Facilitates the deprotonation of the thiol and stabilizes the copper species.
Solvent DMFA polar aprotic solvent that is effective for this type of coupling.
Temperature 50 °CMild heating is generally sufficient to drive the reaction to completion.
Reaction Time 12 hA typical reaction time for achieving high yields.

Conclusion and Future Outlook

Organobismuth reagents offer a compelling platform for the development of arylation methodologies that are both efficient and adhere to the principles of green chemistry. The protocols detailed in this application note provide a robust starting point for researchers seeking to incorporate these versatile reagents into their synthetic strategies. The mild reaction conditions, broad functional group tolerance, and favorable toxicological profile of bismuth make it an increasingly attractive choice in modern organic synthesis.

Future research in this area will likely focus on expanding the scope of nucleophiles, developing more efficient catalytic systems with lower catalyst loadings, and exploring the use of pentavalent organobismuth reagents for unique arylation reactions. As the demand for sustainable chemical processes grows, the star of organobismuth chemistry is poised to continue its ascent.

References

  • S. J. G., D. S. D., & S. D. G. (2018). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 23(11), 3023. [Link]

  • (2022). Heavy Chains: Synthesis, Reactivity and Decomposition of Interpnictogen Chains with Terminal Diaryl Bismuth Fragments. Chemistry – A European Journal, 28(65), e202202283.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Gagnon, A., et al. (2016). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 81(18), 8246–8261.
  • Gagnon, A. (2016). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. Synthesis, 48(21), 3563-3601.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Lebeuf, R., et al. (2013). Synthesis of highly functionalized diaryl ethers by copper-mediated O-arylation of phenols using trivalent arylbismuth reagents. Organic & Biomolecular Chemistry, 11(22), 3694–3702.
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.
  • Wikipedia. (n.d.). Organobismuth chemistry. Retrieved from [Link]

  • Min, X., et al. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • FUJIFILM Wako. (2024, November 15). How To Properly Store Reagents. Retrieved from [Link]

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The Rising Star of Synthesis: Tris(2-methoxyphenyl)bismuthine in the Architecting of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign reagents is paramount. Tris(2-methoxyphenyl)bismuthine emerges as a compelling player, offering a unique combination of reactivity and low toxicity that positions it as a valuable tool for the construction of intricate molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile organobismuth reagent.

Introduction: Beyond the Heavy Metal Stigma

Bismuth, long utilized in medicinal formulations, is shedding its "heavy metal" prejudice in the realm of synthetic chemistry.[1][2] Organobismuth compounds, particularly triarylbismuthines, are gaining traction as practical and sustainable alternatives to traditional transition-metal catalysts and reagents.[3][4] this compound, with its strategic placement of methoxy groups, exhibits enhanced reactivity and stability, making it a reagent of choice for a variety of synthetic transformations.[5] This guide will delve into the practical aspects of its synthesis, handling, and application in key bond-forming reactions that are central to the synthesis of complex organic molecules and active pharmaceutical ingredients.[6][7]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a white to off-white crystalline solid with a molecular weight of 530.38 g/mol and a melting point in the range of 160-163°C.[5] It is generally stable to air and moisture, a significant advantage over many other organometallic reagents.[3] However, as with all organobismuth compounds, it is prudent to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.[8] While bismuth itself is considered to have low toxicity, the toxicological properties of specific organobismuth compounds can vary.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₁BiO₃[5]
Molecular Weight 530.38 g/mol [5]
Appearance White to off-white crystalline solid[5]
Melting Point 160-163 °C[5]
CAS Number 83724-41-8[5]
Crystal Structure Can exist in different polymorphic forms (trigonal and monoclinic)[9][10]

Synthesis of this compound

The synthesis of this compound is readily achievable in a standard laboratory setting via a Grignard reaction. This method offers high yields and a straightforward procedure.

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of triarylbismuthines.[11]

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Bismuth(III) chloride (BiCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.3 equivalents) and a crystal of iodine.

  • Add a small amount of a solution of 2-bromoanisole (3.0 equivalents) in anhydrous THF to initiate the reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-methoxyphenylmagnesium bromide.

  • Reaction with Bismuth(III) Chloride: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of anhydrous BiCl₃ (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the BiCl₃ suspension to 0°C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the BiCl₃ suspension via cannula or dropping funnel with vigorous stirring. An exothermic reaction will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a crystalline solid.

Applications in Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. While typically palladium-catalyzed, the choice of ligand is critical for reaction efficiency. The analogous phosphine, Tris(2-methoxyphenyl)phosphine, has been shown to be a highly effective ligand in this context, suggesting that this compound can play a significant role as a precursor to catalytically active species or as a co-catalyst.[12]

Causality in Experimental Design:

The electron-rich nature and steric bulk of the 2-methoxyphenyl groups on the bismuth atom are crucial. The methoxy groups increase the electron density on the bismuth, which can influence the electronic properties of a catalytic system. The steric hindrance can promote the reductive elimination step in the catalytic cycle, which is often rate-limiting, especially in the formation of sterically hindered biaryls.[12]

Diagram 1: Generalized Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction

Suzuki_Miyaura_Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(Ar')L_n (Transmetalation) B->C Ar'-M C->A Reductive Elimination D Ar-Ar' (Product) C->D

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example based on conditions used for similar cross-coupling reactions.[13][14]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • This compound (as a potential ligand or additive)

  • Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (1-5 mol%), this compound (2-10 mol%), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Carbon-Heteroatom Bond Formation: N-Arylation of Amines

The formation of C-N bonds is of immense importance in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed N-arylation reactions (Ullmann condensation) provide a powerful method for this transformation. Triarylbismuthines have been successfully employed as arylating agents in copper-promoted N-arylation of amines under mild conditions.[15]

Mechanistic Rationale:

In these reactions, the triarylbismuthine serves as an air-stable and readily handleable source of aryl groups. The reaction is believed to proceed through a copper(I) or copper(II) intermediate. The presence of the methoxy groups in this compound can influence the rate and selectivity of the aryl transfer.

Diagram 2: Proposed Reaction Pathway for Copper-Promoted N-Arylation

CN_Coupling cluster_0 Catalytic Cycle A Cu(I)X B Cu(I)-Amine Complex A->B Amine C Ar-Cu(III) Intermediate B->C Ar₃Bi C->A Reductive Elimination D Ar-Amine (Product) C->D

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation.

Protocol 3: Representative Protocol for Copper-Promoted N-Arylation of an Amine

This is a general protocol based on established methods for N-arylation using triarylbismuth reagents.[15]

Materials:

  • Amine (primary or secondary)

  • This compound

  • Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, DMF, or DMSO)

Procedure:

  • In a reaction vial, combine the amine (1.0 mmol), this compound (0.5-1.0 mmol), copper salt (5-10 mol%), and base (2.0 mmol).

  • Add the solvent (3-5 mL).

  • Seal the vial and heat the mixture at the appropriate temperature (typically 60-110°C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Future Outlook and Conclusion

This compound is a reagent with considerable untapped potential. Its favorable toxicological profile, stability, and demonstrated reactivity in fundamental bond-forming reactions make it an attractive candidate for broader application in the synthesis of complex organic molecules. Future research will likely focus on expanding its role in asymmetric catalysis, developing novel bismuth-catalyzed cascade reactions, and further elucidating the intricate mechanistic details of its reactivity. For researchers in drug discovery and development, the use of bismuth-based reagents like this compound offers a promising avenue to develop more sustainable and cost-effective synthetic routes to novel therapeutic agents.

References

  • Scharfetter, H., Fischer, R. C., Krassnig, S., & Gösweiner, C. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • Scharfetter, H., Fischer, R. C., Krassnig, S., & Gösweiner, C. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. Graz University of Technology. [Link]

  • Reddy, V. P., Kumar, A. V., & Rao, K. R. (2005). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Advanced Synthesis & Catalysis, 347(6), 825-828. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Compeau, L. C., & Finelli, M. A. (2015). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 80(15), 7565-7583. [Link]

  • CN101020694A - Industrial preparation method of triphenyl bismuth series compound. (2007).
  • Singh, R., & Kumar, S. (2017). Characterization and Synthesis of triphenyl bismuth V Compounds. JETIR, 4(9). [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8346-8378. [Link]

  • Shaughnessy, K. H. (2015). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 20(8), 13867-13903. [Link]

  • Boyd, S., & Matzger, A. J. (2020). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 22(15), 5869-5873. [Link]

  • Ram, V. J., & Sethi, A. (2011). Applications of bismuth(iii) compounds in organic synthesis. Chemical Society Reviews, 40(6), 3329-3367. [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(49), 16734-16745. [Link]

  • Estruch-Blasco, M., Felipe-Blanco, D., Bosque, I., & González-Gómez, J. C. (2020). Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications. The Journal of Organic Chemistry, 85(22), 14473-14485. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bismuth. Retrieved January 26, 2026, from [Link]

  • Mondal, S., & Ghorai, M. K. (2022). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 76(4), 317-323. [Link]

  • Keogan, D. M., & Griffith, D. M. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(9), 15258-15297. [Link]

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  • O'Dowd, C. R., & Doyle, A. G. (2015). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Angewandte Chemie International Edition, 54(40), 11849-11852. [Link]

  • Tarasova, A. A., & Tarasov, A. V. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(11), 4443. [Link]

  • Mondal, B., & Jana, A. (2021). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. [Link]

  • Wurm, F. R., & Frey, H. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • da Silva, A. C., & de Souza, T. B. (2022). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 27(19), 6534. [Link]

  • Scharfetter, H., Fischer, R. C., Krassnig, S., & Gösweiner, C. (2019). Solid state structure of this compound, space group P2(1)/c. ResearchGate. [Link]

  • Arleth, N., & Schulz, S. (2022). Photochemically and Thermally Induced Dehydrocoupling for Si−O Bond Formation. European Journal of Inorganic Chemistry, 2022(16), e202200085. [Link]

  • Hua, R. (2017). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 22(5), 733. [Link]

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  • Wang, Y., Ding, K., & Wang, J. (2012). High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions. Organic & Biomolecular Chemistry, 10(42), 8564-8567. [Link]

  • FCAD Group. (n.d.). Tris(4-ethoxyphenyl)bismuthine. Retrieved January 26, 2026, from [Link]

  • Tarasova, A. A., & Tarasov, A. V. (2023). Unsupported Copper Nanoparticles in the Arylation of Amines. Catalysts, 13(2), 350. [Link]

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Activating Tris(2-methoxyphenyl)bismuthine: Application Notes on Pre-Catalyst Activation for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Tris(2-methoxyphenyl)bismuthine in Catalysis

This compound, a stable, air-tolerant, and crystalline organobismuth(III) compound, is gaining traction as a versatile pre-catalyst in modern organic synthesis.[1] Bismuth's low toxicity and cost, compared to many transition metals, make it an attractive element for developing sustainable chemical methodologies.[2] This compound, featuring three 2-methoxyphenyl groups attached to a central bismuth atom, serves as a robust Bi(III) precursor that can be "activated" to participate in a variety of catalytic transformations, primarily through two distinct mechanistic pathways: oxidation to a high-valent Bi(V) species or conversion into a more Lewis-acidic cationic Bi(III) complex.[3][4]

This document provides researchers, scientists, and drug development professionals with a detailed guide to the fundamental principles and exemplary protocols for activating this compound. We will move beyond a simple recitation of steps to explain the underlying causality, enabling users to adapt and innovate based on a solid mechanistic understanding.

Core Properties of the Pre-Catalyst

A foundational understanding of the pre-catalyst's properties is essential before proceeding to activation protocols.

PropertyValueSource
Molecular Formula C₂₁H₂₁BiO₃[1]
Molecular Weight 530.38 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 160-163 °C[1]
Stability Bench-stable, can be handled in air for short periods, but long-term storage under an inert atmosphere is recommended for maintaining purity.[1]

Activation Pathway 1: Oxidative Activation to Catalytic Bismuth(V) Species

The most powerful application of modern bismuth catalysis involves leveraging the Bi(III)/Bi(V) redox couple.[4] In this approach, the relatively inert this compound (a Bi(III) species) is oxidized in situ to a highly reactive Bi(V) intermediate. This Bi(V) species can then perform a desired transformation, such as arylation, by reductively eliminating two of its ligands to form a new bond, regenerating the Bi(III) catalyst to complete the cycle.[5][6]

Causality of the Process: The trivalent bismuth center in the pre-catalyst has a lone pair of electrons, making it susceptible to oxidation. The resulting pentavalent state is highly electrophilic and unstable, driving the desired bond-forming reductive elimination. The choice of oxidant is critical; it must be strong enough to oxidize the Bi(III) center but not so harsh that it degrades the substrates or the organobismuth compound itself.

Conceptual Workflow for Oxidative Activation

cluster_0 Catalytic Cycle precatalyst This compound (Bi(III) Pre-catalyst) active_catalyst Ar₃Bi(V)X₂ (Active Bi(V) Species) precatalyst->active_catalyst  Oxidant (e.g., t-BuOOH, NCS) intermediate [Substrate-Bi(V) Complex] active_catalyst->intermediate Substrate(s) (e.g., Phenol, Amine) product_formation Product + Regenerated Bi(III) intermediate->product_formation Reductive Elimination product_formation->precatalyst Turnover

Caption: Generalized Bi(III)/Bi(V) redox catalytic cycle.

Protocol 1: In Situ Generation of a Bi(V) Arylating Agent for Phenol O-Arylation

This protocol is a representative example based on established principles of Bi(V)-mediated arylation chemistry.[7] It should be optimized for specific substrates.

Materials:

  • This compound (Pre-catalyst)

  • Phenol substrate (Coupling partner)

  • tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O (Oxidant)

  • Copper(II) acetate (Co-catalyst, optional but often beneficial)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol substrate (1.0 equiv.) and this compound (0.34 equiv., to transfer one aryl group). If using, add copper(II) acetate (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous dichloromethane or toluene via syringe to achieve a substrate concentration of 0.1 M.

  • Initiation of Activation: Begin vigorous stirring. Slowly add tert-butyl hydroperoxide (2.0-3.0 equiv.) dropwise via syringe over 5 minutes at room temperature.

    • Scientist's Note: The slow addition is crucial to control the exothermic oxidation and prevent side reactions. The reaction may change color upon addition of the oxidant, indicating the formation of the Bi(V) species.

  • Reaction Progress: Heat the reaction mixture to 40-60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 15 minutes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add water, and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Activation Pathway 2: Generation of Cationic Bismuth(III) Lewis Acids

Triarylbismuthines are generally weak Lewis acids. Their catalytic activity in reactions such as epoxide openings or Friedel-Crafts-type reactions can be dramatically enhanced by converting them into cationic bismuth species.[8] This is typically achieved by abstracting a ligand (or an anion from a bismuth salt precursor) with a halide scavenger or by using a pre-catalyst with a non-coordinating anion. For this compound, this would involve an in situ reaction to generate a more electrophilic, catalytically active center.

Causality of the Process: By removing an anionic ligand or abstracting a halide from a Bi(III) center, a vacant coordination site is generated and the bismuth atom becomes more electron-deficient (more cationic). This heightened electrophilicity allows it to more effectively coordinate to and activate Lewis basic substrates (e.g., the oxygen of a carbonyl or epoxide), making them more susceptible to nucleophilic attack.

Conceptual Workflow for Lewis Acid Activation

cluster_1 Lewis Acid Catalysis precatalyst This compound (Bi(III) Pre-catalyst) active_catalyst [Ar₃BiX]⁺[Y]⁻ (Active Cationic Bi(III) Catalyst) precatalyst->active_catalyst In situ generation activator Halide Abstractor (e.g., AgOTf) substrate_complex [Substrate-Bi(III) Complex] active_catalyst->substrate_complex Substrate (e.g., Epoxide) product_release Product + Regenerated Catalyst substrate_complex->product_release Nucleophile Attack product_release->active_catalyst Turnover

Caption: Generation and action of a cationic Bi(III) Lewis acid catalyst.

Protocol 2: In Situ Generation of a Cationic Bi(III) Catalyst for Epoxide Ring-Opening

This protocol outlines a general method for activating this compound as a Lewis acid catalyst using a silver salt as a halide abstractor. The initial step requires conversion of the bismuthine to its dihalide derivative.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂) or Bromine (Br₂)

  • Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆) (Activator)

  • Epoxide substrate

  • Nucleophile (e.g., an amine or alcohol)

  • Acetonitrile or Dichloromethane (Anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

Part A: Preparation of Tris(2-methoxyphenyl)bismuth Dichloride [9]

  • Dissolution: In a fume hood, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane.

  • Halogenation: Cool the solution to 0 °C in an ice bath. Add a solution of sulfuryl chloride (1.0 equiv.) in DCM dropwise.

  • Isolation: Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature. The dihalide product often precipitates. If not, reduce the solvent volume in vacuo to induce crystallization. Collect the solid by filtration, wash with cold hexanes, and dry under vacuum.

Part B: Catalytic Epoxide Opening

  • Reactor Setup: To a flame-dried Schlenk tube, add the prepared Tris(2-methoxyphenyl)bismuth dichloride (10 mol%) and the silver salt activator (AgOTf or AgSbF₆, 10 mol%).

    • Scientist's Note: The silver salt abstracts a chloride ion, generating the highly Lewis-acidic cationic bismuth species in situ and precipitating insoluble AgCl.

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Add anhydrous acetonitrile, followed by the epoxide substrate (1.0 equiv.) and the nucleophile (1.1 equiv.) via syringe.

  • Reaction Progress: Stir the reaction at room temperature. The formation of a white precipitate (AgCl) is a visual indicator of catalyst activation. Monitor the reaction by GC-MS or NMR spectroscopy until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the resulting product by flash column chromatography.

Summary and Outlook

This compound is a pre-catalyst of significant potential, accessible for activation through rational chemical strategies. The protocols outlined herein provide a blueprint for harnessing its reactivity via either a Bi(III)/Bi(V) redox cycle for oxidative coupling reactions or through the generation of a cationic Lewis acid for electrophile activation. The key to successful implementation lies in the careful selection of the activating agent—be it an oxidant or a halide abstractor—to match the demands of the specific chemical transformation. Future research will undoubtedly uncover more nuanced methods and expand the synthetic utility of this promising main-group catalyst.

References

  • Scharfetter, H., Fischer, R., Krassnig, P., Thonhofer, M., Theyer, F., & Gösweiner, C. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • Ansarian, N. F. M., & Ball, L. T. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 27, 2769. (Note: While this paper uses a bismacycle, it demonstrates the principle of Bi(V)-mediated arylation of phenols.) [Link]

  • MySkinRecipes. (n.d.). This compound. Product Specification. [Link]

  • Ostrowska, M. I., Morris, J. A., & Ball, L. T. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry, 11(14), 2215-2232. [Link]

  • ResearchGate. (2025). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. [Link]

  • MySkinRecipes. (n.d.). Tris(2-methoxyphenyl)bismuth Dichloride. Product Specification. [Link]

  • Planas, O., et al. (2023). Bismuth radical catalysis in the activation and coupling of redox-active electrophiles. Nature Chemistry. [Link]

  • Jia, F., Luo, J., & Zhang, B. (2022). Computational mechanism investigation of bismuth (BiIII/BiV) redox-catalyzed fluorination of arylboronic esters. Catalysis Science & Technology, 12, 4688-4697. [Link]

  • Ereztech. (n.d.). Tris(2-methoxyphenyl)phosphine. Product Specification. [Link]

  • Journal of Advanced Scientific Research. (2022). Synthesis and characterization of bis-(p-methoxyphenyl)tellurium dichloride: (p-meoc6h4)2tecl2. [Link]

  • Planas, O. (2020). High-valent Bismuth Redox Catalysis. YouTube. [Link]

  • Journal of Advanced Scientific Research. (2022). Synthesis and characterization of bis-(p-methoxyphenyl)tellurium dichloride. [Link]

  • Stock, N., et al. (2020). Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks. Dalton Transactions. [Link]

  • Max-Planck-Gesellschaft. (2020). High-valent bismuth redox catalysis. MPG.PuRe. [Link]

  • Ellman Laboratory, Yale University. (n.d.). C-H Functionalization. [Link]

  • PubChem. (n.d.). Tris(2-methoxyphenyl)phosphine. [Link]

  • Ball Group, University of Nottingham. (n.d.). Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Tris(2-methoxyphenyl)bismuthine Mediated Arylations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-methoxyphenyl)bismuthine mediated arylations. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the formation of carbon-heteroatom and carbon-carbon bonds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.

Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your synthetic endeavors. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve immediate issues but also to proactively design more robust reaction protocols.

Troubleshooting Guide: Enhancing Yields in Arylation Reactions

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Question 1: I am observing low to no product formation in my N-arylation or O-arylation reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in bismuth-mediated arylations can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Reaction Setup and Reagents:

  • Moisture and Air Sensitivity: While many triarylbismuthines are relatively stable, the active Bi(V) species and certain reaction intermediates can be sensitive to moisture and air.[1] It is advisable to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] This is particularly crucial if you are using sensitive substrates or additives.

  • Reagent Purity:

    • This compound: Ensure the purity of your bismuthine reagent. Impurities can interfere with the catalytic cycle. The quality of the starting bismuthine can be critical for reproducibility.[3][4]

    • Arylboronic Acid: If you are performing a transmetalation from a boronic acid to generate the active Bi(V) arylating agent, the quality of the boronic acid is paramount. Impurities or decomposition of the boronic acid can significantly hinder the transmetalation step.[5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often effective for these types of reactions.[6] However, for certain transformations, other solvents like 1,2-dichloroethane (DCE) have been shown to be superior.[7] It is recommended to perform a solvent screen to identify the optimal medium for your specific substrate combination.

2. Optimize Reaction Parameters:

  • Temperature: The thermal stability of organobismuth(V) compounds can be a limiting factor.[8] While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the arylating agent. A careful optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., 50-70 °C) and adjust as needed based on reaction monitoring.[6]

  • Base Selection: The choice and stoichiometry of the base are critical, especially in reactions involving deprotonation of the nucleophile. For N-arylations and O-arylations, common bases include pyridine, diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃.[6][9] The base facilitates the deprotonation of the nucleophile, making it more reactive towards the bismuth reagent. An inappropriate base can lead to side reactions or incomplete conversion.

  • Additives and Co-catalysts: In many instances, the addition of a copper(II) salt, such as Cu(OAc)₂, can dramatically improve the rate and yield of N- and S-arylations.[6][9] The copper salt is believed to participate in the catalytic cycle, facilitating the reductive elimination step.[6]

3. Consider the Substrate Scope:

  • Steric Hindrance: Bismuth-mediated arylations can be sensitive to steric hindrance. If your nucleophile or the aryl group being transferred is sterically demanding (e.g., contains ortho-substituents), you may observe lower yields.[10] In such cases, prolonged reaction times or higher temperatures might be necessary, but be mindful of potential decomposition.

  • Electronic Effects: The electronic properties of both the nucleophile and the arylating agent can influence the reaction efficiency. Electron-rich nucleophiles generally react more readily.

A general workflow for troubleshooting low yields is depicted below:

troubleshooting_workflow start Low Yield Observed reagent_check Verify Reagent Purity & Dryness (Bismuthine, Substrates, Solvents) start->reagent_check atmosphere_check Ensure Inert Atmosphere (Nitrogen or Argon) reagent_check->atmosphere_check conditions_optimization Optimize Reaction Conditions atmosphere_check->conditions_optimization solvent_screen Screen Solvents (e.g., DMF, DMSO, DCE) conditions_optimization->solvent_screen base_screen Screen Bases (e.g., Pyridine, DIPEA, K2CO3) solvent_screen->base_screen temp_optimization Optimize Temperature base_screen->temp_optimization additives Consider Additives (e.g., Cu(OAc)2) temp_optimization->additives substrate_issue Evaluate Substrate Compatibility (Steric/Electronic Effects) additives->substrate_issue analysis Analyze Reaction Mixture (Identify Side Products/Starting Material) substrate_issue->analysis conclusion Improved Yield analysis->conclusion

Caption: A systematic workflow for troubleshooting low yields in bismuth-mediated arylations.

Question 2: My reaction is messy, and I am having difficulty isolating the desired product. What are some common side reactions and how can I improve the work-up procedure?

Answer:

A "messy" reaction profile often indicates the occurrence of side reactions or decomposition of reagents. Understanding these potential pitfalls can help in devising a cleaner reaction and a more effective purification strategy.

Common Side Reactions:

  • Homocoupling of the Arylating Agent: This can occur, particularly at elevated temperatures, leading to the formation of biaryl byproducts.

  • Protodebismutination: In the presence of protic sources, the bismuth-aryl bond can be cleaved, leading to the formation of the corresponding arene and reducing the amount of active arylating agent.

  • Over-arylation: In some cases, particularly with highly activated substrates, diarylation can occur.[10]

  • Decomposition of the Bismuth Reagent: As mentioned, organobismuth(V) species can be thermally unstable.[8] Their decomposition can lead to a complex mixture of byproducts.

Improving Work-up and Purification:

  • Aqueous Work-up: A standard aqueous work-up is often effective for removing inorganic salts and polar byproducts. After the reaction is complete, quenching with a saturated aqueous solution of brine can be beneficial.[6]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.[6]

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purification by flash column chromatography on silica gel is typically required to isolate the pure product from unreacted starting materials and byproducts.[6] A careful selection of the eluent system is crucial for achieving good separation.

If you continue to face purification challenges, consider the following:

  • Filtration: Sometimes, insoluble bismuth byproducts can be removed by filtration through a pad of celite before the aqueous work-up.

  • NMR of the Crude Mixture: Taking a crude ¹H NMR of your reaction mixture can provide valuable information about the extent of conversion and the nature of the byproducts, which can guide your purification strategy.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about this compound mediated arylations.

Question 3: What is the proposed mechanism for these arylation reactions?

Answer:

The precise mechanism can vary depending on the specific reaction (e.g., N-arylation, O-arylation, C-arylation) and the presence of additives like copper. However, a general mechanistic framework for a Bi(III)/Bi(V) catalytic cycle, particularly when starting from a Bi(III) precursor and an arylboronic acid, is often proposed.[5][11]

  • Transmetalation: The Bi(III) species undergoes transmetalation with an arylboronic acid to form an arylbismuth(III) intermediate.[5][11]

  • Oxidation: The arylbismuth(III) intermediate is oxidized to a reactive arylbismuth(V) species. This can be achieved using an external oxidant.

  • Nucleophilic Attack/Reductive Elimination: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic Bi(V) center, followed by reductive elimination to form the desired C-N or C-O bond and regenerate the Bi(III) species.[5][11]

In copper-promoted systems, a plausible mechanism involves the formation of a copper(III) intermediate via transmetalation from the bismuth reagent, followed by reductive elimination to form the product.[6]

A simplified representation of a generic Bi(III)/Bi(V) catalytic cycle is shown below:

catalytic_cycle BiIII Bi(III) ArylBiIII Aryl-Bi(III) BiIII->ArylBiIII Transmetalation (with Ar-B(OH)2) ArylBiV Aryl-Bi(V) ArylBiIII->ArylBiV Oxidation Product_BiIII Product + Bi(III) ArylBiV->Product_BiIII Nucleophilic Attack & Reductive Elimination (with Nu-H) Product_BiIII->BiIII Regeneration

Caption: A simplified catalytic cycle for bismuth-mediated arylation.

Question 4: Are there any specific safety precautions I should take when working with this compound?

Answer:

While bismuth and its compounds are generally considered to have low toxicity compared to other heavy metals, it is always prudent to handle all chemicals with care in a laboratory setting.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of bismuth-containing waste according to your institution's hazardous waste disposal guidelines.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) for this compound.[1]

Question 5: Can I use this compound in palladium-catalyzed cross-coupling reactions?

Answer:

Yes, triarylbismuthines, including this compound, can serve as effective arylating agents in palladium-catalyzed cross-coupling reactions.[12][13] They offer an advantage as they are often stable, non-toxic, and can tolerate a wide range of functional groups.[14] These reactions typically involve a palladium(0) catalyst and proceed through a standard catalytic cycle of oxidative addition, transmetalation from bismuth to palladium, and reductive elimination. The specific ligands on the palladium catalyst can have a significant impact on the reaction outcome.[15]

Optimized Protocol for a Generic Copper-Promoted N-Arylation

The following is a representative experimental protocol for the N-arylation of an amine using a triarylbismuth reagent, which can be adapted for this compound.

Reaction Setup:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the amine (1.0 equiv), this compound (1.0 equiv), Cu(OAc)₂ (1.0 equiv), and pyridine (1.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add dry DMF (to achieve a suitable concentration, e.g., 0.3 M) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).[6]

Work-up and Purification:

  • After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Add saturated aqueous brine to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.[6]

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Protects sensitive intermediates from moisture and oxygen.[2]
Solvent Dry, polar aprotic (e.g., DMF, DMSO)Solubilizes reagents and facilitates the reaction.[6]
Temperature 50-70 °C (optimize as needed)Balances reaction rate with the thermal stability of the Bi(V) species.[6][8]
Base Pyridine, DIPEA, or K₂CO₃Activates the nucleophile for arylation.[6][9]
Additive Cu(OAc)₂ (for N- and S-arylations)Often accelerates the reaction and improves yield.[6][9]
Work-up Aqueous wash and chromatographyRemoves byproducts and isolates the pure product.[6]

We hope this technical support guide proves to be a valuable resource in your research. For further inquiries, please consult the references provided below.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Tris(2-methoxyphenyl)bismuthine Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-methoxyphenyl)bismuthine catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your catalytic reactions. As a low-toxicity and versatile catalyst, this compound offers a compelling alternative to traditional heavy metal catalysts in various organic transformations, particularly in the formation of carbon-carbon bonds. This document provides practical, field-proven insights to help you navigate the nuances of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound in catalysis.

Q1: What are the primary applications of this compound in catalysis?

This compound is primarily utilized as a catalyst in organic synthesis for carbon-carbon bond-forming reactions. Its utility has been noted in promoting coupling reactions under mild conditions with high selectivity. While specific, extensively documented applications in named reactions like Suzuki-Miyaura or C-H activation are still emerging in the literature for this particular bismuthine, its structural analogues and the broader class of organobismuth compounds are known to participate in such transformations. The methoxy groups on the phenyl rings are thought to play a significant role in modulating the catalyst's electronic properties and stability.

Q2: How should I handle and store this compound?

This compound is a solid with a melting point of 160-163°C and can be stored at room temperature. Although it is described as having a stable reactivity profile, for optimal performance in sensitive catalytic transformations, it is best handled under an inert atmosphere (e.g., nitrogen or argon). This precaution minimizes the risk of oxidation or hydrolysis, which can affect its catalytic activity.

Q3: What is the significance of the different polymorphs of this compound?

Research has shown that this compound can exist in different crystalline forms, or polymorphs. A newly identified monoclinic phase, which forms upon recrystallization from a melt, has a different crystal packing compared to the commercially available trigonal polymorph. The existence of different polymorphs can be crucial in catalysis as the solid-state structure can influence solubility, dissolution rate, and potentially the presentation of the active catalytic species in the reaction mixture. While the direct impact of these specific polymorphs on catalytic activity is not yet extensively studied, it is a critical factor to consider for reaction consistency and reproducibility.

Q4: Can this compound be used in aqueous media?

The compatibility of organobismuth compounds with water can be limited due to the potential for hydrolysis. However, the development of water-soluble bismuth-based curatives for polyurethane foams suggests that with appropriate ligand design, bismuth catalysts can be stabilized in the presence of water. For this compound, its stability in aqueous or protic solvents should be experimentally verified for each specific application.

Section 2: Troubleshooting Guide

This section provides a structured approach to common problems encountered during reactions catalyzed by this compound.

Issue 1: Low or No Product Yield

A common challenge in catalysis is achieving the desired product yield. Several factors can contribute to low conversion rates.

Possible Cause & Suggested Solution

  • Suboptimal Reaction Temperature:

    • Explanation: The reaction temperature may be too low to overcome the activation energy barrier or too high, leading to catalyst decomposition.

    • Troubleshooting Steps:

      • Perform a temperature screen in 5-10°C increments (e.g., from room temperature up to 80°C).

      • Monitor the reaction progress at each temperature using a suitable analytical technique (TLC, GC-MS, or LC-MS).

      • Be observant for any color changes in the reaction mixture that might indicate catalyst decomposition at higher temperatures.

  • Incorrect Solvent Choice:

    • Explanation: The solvent plays a crucial role in catalyst and substrate solubility, and it can influence the reaction mechanism. For related phosphine catalysts like Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), polar aprotic solvents like DMF and THF have shown good performance in certain reactions.

    • Troubleshooting Steps:

      • Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO, THF).

      • Ensure all substrates are fully dissolved at the reaction temperature.

      • Consider the impact of the solvent on the stability of any intermediates in the catalytic cycle.

  • Inappropriate Base or Additive:

    • Explanation: Many cross-coupling reactions require a base to facilitate key steps in the catalytic cycle. The choice of base is critical and substrate-dependent.

    • Troubleshooting Steps:

      • If a base is required, screen common organic (e.g., triethylamine, DBU) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

      • The strength and solubility of the base can significantly impact the reaction rate and yield.

      • Consider the use of additives, such as salts (e.g., LiCl), which can sometimes enhance catalytic activity.

  • Catalyst Deactivation:

    • Explanation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the starting materials, air or moisture, or thermal instability.

    • Troubleshooting Steps:

      • Ensure all starting materials and solvents are pure and anhydrous.

      • Thoroughly degas the reaction mixture before adding the catalyst.

      • Maintain a positive pressure of an inert gas throughout the reaction.

      • If thermal decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired compound.

Possible Cause & Suggested Solution

  • Homocoupling of Starting Materials:

    • Explanation: In cross-coupling reactions, homocoupling of one of the coupling partners is a common side reaction.

    • Troubleshooting Steps:

      • Adjust the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes suppress the homocoupling of the other.

      • Lower the catalyst loading. High catalyst concentrations can sometimes promote side reactions.

      • Modify the reaction temperature. Homocoupling may be more prevalent at higher temperatures.

  • Reaction with Solvent:

    • Explanation: In some cases, the catalyst or reactive intermediates may react with the solvent, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Choose a more inert solvent.

      • If possible, run the reaction at a lower temperature.

Section 3: Experimental Protocols & Data

General Protocol for a Trial Reaction

This protocol provides a starting point for optimizing a generic cross-coupling reaction.

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), and the base (2.0 mmol).

  • Add this compound (0.05 mmol, 5 mol%).

  • Add the anhydrous, degassed solvent (5 mL).

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Reaction Optimization
ParameterRecommended RangeRationale
Catalyst Loading 1 - 10 mol%Lower loadings are more economical, but higher loadings may be necessary for challenging substrates.
Temperature 25 - 100 °CStart at a moderate temperature and adjust based on reaction progress and catalyst stability.
Solvent Toluene, Dioxane, DMF, THFScreen a range of polar and non-polar aprotic solvents.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NThe choice of base is highly dependent on the specific reaction and substrates.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes accelerate the reaction, but may also lead to side products.

Section 4: Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a bismuth-catalyzed cross-coupling reaction, which can be a useful conceptual tool for troubleshooting.

CatalyticCycle A Bi(III) Catalyst B Oxidative Addition (Aryl-X) A->B + Aryl-X C Bi(V) Intermediate B->C D Transmetalation (Coupling Partner) C->D + Coupling Partner E Bi(V) Intermediate D->E F Reductive Elimination E->F F->A - Product G Product (Aryl-Coupling Partner) F->G

Recrystallization techniques for purifying Tris(2-methoxyphenyl)bismuthine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Tris(2-methoxyphenyl)bismuthine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for obtaining high-purity material through recrystallization. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this process.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?

This compound is an organobismuth compound with the formula Bi(C₆H₄OCH₃)₃. Organobismuth reagents are increasingly utilized in organic synthesis and pharmaceutical development due to their low toxicity compared to other heavy metals and their unique reactivity.[1][2] High purity is critical as residual starting materials, synthetic byproducts, or oxidation products can interfere with subsequent reactions, leading to lower yields, altered selectivity, and complications in product isolation.

Q2: What are the primary challenges when recrystallizing this specific compound?

While many triarylbismuthines are noted for their stability towards air and moisture, the purification process itself introduces vulnerabilities.[2] Key challenges include:

  • Solvent Selection: Finding a solvent or solvent system with the ideal solubility profile (high solubility when hot, low solubility when cold) is paramount and often requires empirical testing.[3]

  • Thermal Stability: Although the compound has a melting point of 160-163°C, prolonged exposure to high temperatures in solution could potentially lead to decomposition.[1]

  • Polymorphism: this compound is known to form different crystalline polymorphs depending on the crystallization conditions (e.g., from solution vs. from a melt).[4][5] This can affect the physical properties and characterization of the final product.

  • Handling: While relatively stable, best practices for high-purity organometallic compounds involve minimizing exposure to atmospheric oxygen and moisture, which can be introduced by solvents or glassware.[1][6]

Q3: Do I need to use inert atmosphere techniques like a Schlenk line?

For routine purity, it may not be strictly necessary given the compound's general stability. However, for preparing highly pure, analytically validated samples for sensitive downstream applications (e.g., catalysis, pharmaceutical screening), using inert atmosphere techniques is strongly recommended.[7] This prevents the introduction of moisture and oxygen, which can lead to the formation of bismuth oxides or other impurities that are difficult to remove.[6][8]

Recrystallization Workflow & Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization process in a question-and-answer format.

Visualizing the General Workflow

The diagram below outlines the fundamental steps of a successful recrystallization.

G start Crude this compound solvent_sel Select Appropriate Solvent(s) start->solvent_sel dissolve Dissolve in Minimum Hot Solvent solvent_sel->dissolve hot_filt_decision Insoluble Impurities Present? dissolve->hot_filt_decision hot_filt Perform Hot Gravity Filtration hot_filt_decision->hot_filt Yes cool Slow Cooling for Crystallization hot_filt_decision->cool No hot_filt->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Cold, Pure Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for recrystallization.

Troubleshooting Common Issues
Problem 1: My compound “oiled out” instead of forming crystals.
  • Q: I see a liquid layer separating at the bottom of my flask upon cooling. What happened and how do I fix it?

  • A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.

    • Causality: This typically happens for two reasons: (1) The boiling point of the solvent is higher than the melting point of the solute, causing it to "melt" in the hot solution, or (2) The solution is too highly concentrated with either the product or impurities, leading to a rapid, disordered precipitation upon cooling.[9] Given the compound's melting point of 160-163°C, the first cause is less likely unless using very high-boiling solvents. Therefore, excessive concentration or significant impurities are the probable culprits.[1]

    • Solutions & Rationale:

      • Re-heat and Dilute: Heat the flask until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. This provides more space for molecules to orient themselves correctly into a crystal lattice during cooling.

      • Promote Slow Cooling: Rapid cooling favors kinetic processes like oiling out. After redissolving, allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that cools gradually. Slow cooling is critical for the thermodynamic process of ordered crystal formation.[9]

      • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a two-solvent system where the compound is highly soluble in solvent A and poorly soluble in solvent B (e.g., Toluene/Hexane). Dissolve the compound in a minimum of hot solvent A, then slowly add solvent B until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[10]

Problem 2: No crystals are forming, even after the solution is cold.
  • Q: My solution is clear and at room temperature (or in an ice bath), but nothing has precipitated. What should I do?

  • A: This indicates that the solution is not yet supersaturated at the lower temperature. Either too much solvent was added initially, or the compound has higher-than-expected solubility.

    • Solutions & Rationale:

      • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site—a surface where the first few molecules can aggregate and initiate crystal growth.

      • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This seed crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit.

      • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of inert gas (like nitrogen or argon) or by gentle heating on a rotary evaporator. Be cautious not to evaporate too much solvent too quickly, as this can cause the compound to "crash out" as an amorphous powder, trapping impurities. Re-cool the solution after reducing the volume.

      • Cool to a Lower Temperature: If the solution is at room temperature, try cooling it further in an ice-water bath (0°C) or a dry ice/acetone bath (approx. -78°C), if the solvent's freezing point allows.

Visualizing Troubleshooting Logic

G start Solution Cooled, No Crystals Formed scratch Scratch Inner Wall with Glass Rod start->scratch seed Add a Seed Crystal start->seed reduce_vol Reduce Solvent Volume (Evaporate) start->reduce_vol re_cool Re-cool Slowly scratch->re_cool seed->re_cool reduce_vol->re_cool result Crystals Form re_cool->result

Caption: Decision tree for inducing crystallization.

Problem 3: My final product recovery is very low.
  • Q: I got beautiful crystals, but my yield is only 30%. Where did my compound go?

  • A: Low recovery is a common issue and can result from several factors during the procedure.[11]

    • Causality & Solutions:

      • Excessive Solvent: Using too much solvent during the initial dissolution step is the most frequent cause. The compound has some residual solubility even in the cold solvent, and this portion will be lost in the filtrate.

        • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add solvent in small portions, ensuring the solid dissolves completely before adding more.[10]

      • Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost on the filter paper along with the insoluble impurities.

        • Solution: Use a stemless or short-stemmed funnel and keep it hot by placing it on a hot plate or under a heat lamp. Pre-heating the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering is also effective.[10]

      • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a significant portion of your product.

        • Solution: Always use a minimal amount of ice-cold solvent for washing. The goal is to wash away the impurity-laden mother liquor from the crystal surfaces, not to dissolve the crystals themselves.

Experimental Protocols
Solvent Selection Data

The ideal solvent should dissolve this compound completely at its boiling point but poorly at room temperature or 0°C. Empirical testing is necessary. The presence of both aromatic rings and polar methoxy groups suggests that solvents of intermediate polarity or mixed solvent systems will be effective.[12]

Solvent SystemSuitability RationaleCommon Impurities Removed
Ethanol A good starting point. The methoxy groups may impart sufficient polarity for solubility in hot ethanol.Polar impurities.
Toluene / Hexane A classic non-polar/polar aprotic pair. Toluene will dissolve the aromatic compound when hot, and adding hexane as an anti-solvent will induce crystallization upon cooling.[10]Non-polar grease, less polar organic byproducts.
Ethyl Acetate A solvent of intermediate polarity. May provide the right balance of solvency.Moderately polar impurities.
Dichloromethane / Hexane Dichloromethane is a good solvent for many organometallics; hexane can be used as the anti-solvent. Use with caution due to the low boiling point of DCM.Various organic impurities.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

Objective: To purify the crude solid using a single solvent. This protocol should be performed in a fume hood, and the use of an inert atmosphere (e.g., Schlenk line) is recommended for optimal results.

  • Preparation: Place the crude this compound (e.g., 1.0 g) into a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small portion of ethanol (e.g., 5 mL) to the flask.

  • Dissolution: Heat the flask in a heating mantle or oil bath while stirring. Bring the solvent to a gentle boil. Continue to add ethanol in small portions (0.5-1.0 mL) until the solid just dissolves completely. Causality Check: Adding the minimum amount of solvent is crucial for maximizing recovery.[11]

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated, stemless funnel and filter the hot solution into a second clean, pre-warmed Schlenk flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner or Schlenk filter funnel for vacuum filtration. Transfer the crystallized solid and the mother liquor to the funnel using a spatula or cannula.

  • Washing: With the vacuum off, add a small volume (1-2 mL) of ice-cold ethanol to the crystals to wash away residual mother liquor. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals under vacuum for 15-20 minutes to pull air through and partially dry them. For final drying, transfer the solid to a clean vial and dry under high vacuum.

References
  • Scharfetter, H., Fischer, R., Krassnig, P., Thonhofer, M., Theyer, F., & Gösweiner, C. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals. [Link]

  • Graz University of Technology. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. Graz University of Technology Research Portal. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Chemical Database. [Link]

  • ResearchGate. (2019). Solid state structure of this compound, space group P2(1)/c. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Organic Chemistry Laboratory Manual. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • PubMed. (2025). Synthesis and Characterization of Monomeric Triarylbismuthine Oxide. PubMed. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Rochester Chemistry. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • PubMed. (2018). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. PubMed. [Link]

  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Leiden University. [Link]

  • Cristalljoia Barcelona. (n.d.). Recrystallized bismuth. Cristalljoia Barcelona. [Link]

  • PubMed. (2018). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. PubMed. [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. UCLA Chemistry. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization1. University of Toronto. [Link]

Sources

Technical Support Center: Managing Organobismuth Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organobismuth reagents. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical information and practical advice on handling the moisture sensitivity of these versatile compounds. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to ensure your success in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of organobismuth reagents.

Q1: How stable are organobismuth reagents to air and moisture?

A1: The stability of organobismuth reagents varies significantly depending on their structure and the oxidation state of the bismuth atom.

  • Triaryl Bismuth(III) Compounds: These are often crystalline solids that exhibit good stability in air.[1] However, prolonged exposure to atmospheric moisture can lead to slow hydrolysis.

  • Aliphatic Organobismuth(III) Compounds: Most aliphatic organobismuth(III) compounds are susceptible to oxidation.[1] The lower alkyl derivatives, in particular, can be pyrophoric, meaning they can ignite spontaneously on contact with air.[1]

  • Dialkylhalobismuthines: These compounds are notoriously unstable and cannot be stored, even under an inert atmosphere.[1]

  • Pentavalent Organobismuth Compounds (Bi(V)): The stability of these compounds also depends on the organic ligands. Aryl derivatives are generally more stable than their alkyl counterparts.[1] For instance, pentamethylbismuth (Me₅Bi) is known to decompose explosively at temperatures as low as 20°C.[1]

  • Structurally Stabilized Reagents: Certain organobismuth compounds incorporating stable cyclic frameworks or specific ligand designs can exhibit remarkable stability. Some have been reported to remain as dry, colorless crystals for over a year under ambient conditions.[2]

Q2: Is an inert atmosphere always necessary when working with organobismuth reagents?

A2: Not always, but it is highly recommended as a general best practice, especially when the stability of the specific reagent is unknown or when dealing with aliphatic derivatives. The necessity is dictated by the reagent's specific properties:

  • For pyrophoric or highly air-sensitive reagents (e.g., light alkylbismuthines): The use of a glovebox or Schlenk line techniques is mandatory to prevent decomposition and ensure safety.

  • For relatively stable triarylbismuth(III) compounds: While they can often be handled in air for short periods, for long-term storage and to ensure reproducibility of reactions, storage under an inert gas (like argon or nitrogen) is advisable.

  • During Synthesis: The synthesis of organobismuth reagents, which often involves highly moisture-sensitive precursors like organolithium or Grignard reagents, must be performed under strictly anhydrous and inert conditions.[1]

Q3: Can water ever be beneficial in reactions involving organobismuth reagents?

A3: Surprisingly, yes, in specific contexts. While water is generally detrimental due to hydrolysis, some reactions can benefit from controlled amounts of moisture. For instance, in certain light-driven radical reactions, adventitious water in the solvent has been shown to act as a crucial proton source.[3] In one study, using an anhydrous solvent significantly reduced the reaction yield, which was restored upon the addition of a small amount of water.[3] This highlights the importance of understanding the reaction mechanism to determine the role of water.

Q4: What are the visible signs of decomposition in an organobismuth reagent?

A4: Decomposition can manifest in several ways:

  • Color Change: A noticeable change in the color of the solid reagent or its solution can indicate degradation.

  • Formation of Precipitates: The appearance of insoluble materials in a solution of the reagent often points to decomposition products.

  • Gas Evolution: For some unstable reagents, decomposition may be accompanied by the evolution of gas.

  • Inconsistent Reaction Outcomes: A primary indicator of a compromised reagent is a sudden decrease in reaction yield or the formation of unexpected byproducts.

If you observe any of these signs, it is recommended to purify the reagent if possible or use a fresh batch.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during experiments with organobismuth reagents.

Guide 1: Low or No Reaction Yield

A common problem is a significant drop in the expected product yield. The following decision tree can help diagnose the root cause.

Troubleshooting_Yield start Low or No Yield check_reagent 1. Verify Reagent Integrity start->check_reagent reagent_decomposed Reagent Decomposed? check_reagent->reagent_decomposed check_conditions 2. Assess Reaction Conditions solvent_dry Solvent & Additives Dry? check_conditions->solvent_dry check_setup 3. Evaluate Experimental Setup leaks System Leaks? check_setup->leaks quenching Premature Quenching? check_setup->quenching reagent_decomposed->check_conditions No solution1 Solution: Use fresh or purified reagent. Store properly. reagent_decomposed->solution1 Yes reagent_impure Reagent Impure? atmosphere_inert Inert Atmosphere Maintained? solvent_dry->atmosphere_inert Yes solution2 Solution: Dry solvents and additives rigorously. Use freshly dried materials. solvent_dry->solution2 No atmosphere_inert->check_setup Yes solution3 Solution: Check for leaks in the setup. Ensure positive pressure of inert gas. atmosphere_inert->solution3 No leaks->solution3 quenching->solution2

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Protocol for Diagnosing Low Yield:
  • Verify Reagent Integrity:

    • Visual Inspection: Check for any changes in the physical appearance of the organobismuth reagent.

    • Analytical Check (if possible): Use techniques like NMR spectroscopy to confirm the purity and structure of the reagent. The presence of unexpected peaks can indicate decomposition.

    • Causality: The weak Bi-C bond in many organobismuth compounds makes them susceptible to degradation over time, especially with improper storage.[2]

  • Assess Reaction Conditions:

    • Solvent Purity: Ensure that the solvent is absolutely dry. Trace amounts of water can quench the reaction or decompose the reagent. It is best to use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: For sensitive reagents, confirm that the reaction was conducted under a robust inert atmosphere. Oxygen can also lead to decomposition.

    • Causality: Moisture and oxygen are common culprits in the decomposition of organometallic reagents, leading to the formation of bismuth oxides and hydroxides.

  • Evaluate Experimental Setup:

    • Glassware: Ensure all glassware was thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use.

    • System Integrity: Check for any potential leaks in your Schlenk line or glovebox setup that could introduce air or moisture.

    • Reagent Addition: Consider the order and method of reagent addition. Adding a sensitive organobismuth reagent to a wet reaction mixture will lead to immediate quenching.

Guide 2: Handling and Storage of Organobismuth Reagents

Proper handling and storage are critical for maintaining the integrity of organobismuth reagents.

Recommended Storage Conditions:
Reagent TypeStorage RecommendationRationale
Triaryl Bismuth(III) Store in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox).While relatively stable, this prevents slow hydrolysis and oxidation over time.[1]
Aliphatic Bismuth(III) Store in a glovebox under an inert atmosphere at low temperatures.Highly sensitive to air and moisture; some are pyrophoric.[1]
Penta- and Trivalent Halides Store under a dry, inert atmosphere.Prone to hydrolysis.
Structurally Stabilized Follow manufacturer's or literature guidelines. Many are air-stable.Their unique structures confer higher stability.[2]
Experimental Workflow for Setting Up a Moisture-Sensitive Reaction:

The following diagram illustrates the key steps for setting up a reaction with a moisture-sensitive organobismuth reagent using a Schlenk line.

Schlenk_Setup cluster_prep Preparation Phase cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction Phase oven_dry 1. Oven-dry all glassware assemble_hot 2. Assemble glassware while hot oven_dry->assemble_hot cool_vacuum 3. Cool under vacuum assemble_hot->cool_vacuum backfill 4. Backfill with inert gas cool_vacuum->backfill add_solids 5. Add solid reagents under positive gas flow backfill->add_solids add_solvent 6. Add anhydrous solvent via cannula or syringe add_solids->add_solvent add_organobismuth 7. Add organobismuth reagent solution via cannula or syringe add_solvent->add_organobismuth run_reaction 8. Run reaction under positive inert gas pressure add_organobismuth->run_reaction

Caption: Workflow for setting up a moisture-sensitive reaction.

References

  • Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Organobismuth chemistry - Wikipedia. (2023, December 29). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191-4230. [Link]

  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. (2025, July 8). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and Applications of Organobismuth(III) Complexes: Novel Materials and Catalysts. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

Sources

Preventing homocoupling in Tris(2-methoxyphenyl)bismuthine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-methoxyphenyl)bismuthine applications in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile organobismuth reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments and, most critically, to mitigate the common issue of homocoupling.

Introduction: The Challenge of Homocoupling

This compound is an effective arylating agent in various palladium-catalyzed cross-coupling reactions. However, like many organometallic reagents, it can participate in an undesired side reaction known as homocoupling, leading to the formation of 2,2'-dimethoxybiphenyl. This not only consumes your valuable starting material but also complicates the purification of your desired cross-coupled product. Understanding the underlying mechanisms and the factors that influence the competition between the desired cross-coupling and the undesired homocoupling is paramount for achieving high yields and purity.

This guide will provide you with the expertise and practical insights to minimize or eliminate homocoupling in your reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions?

A1: Homocoupling is a side reaction where two molecules of the organobismuth reagent, in this case, this compound, react with each other to form a symmetrical biaryl product, 2,2'-dimethoxybiphenyl. This occurs in parallel with the desired cross-coupling reaction where the 2-methoxyphenyl group is transferred to your substrate of interest.

Q2: What are the primary causes of homocoupling?

A2: Homocoupling in palladium-catalyzed cross-coupling reactions can be triggered by several factors. A common cause is the presence of oxidants, often atmospheric oxygen, which can promote the undesired coupling.[1] Additionally, the reaction mechanism itself can sometimes favor homocoupling, particularly if the reductive elimination of the homocoupled product from a diorganopalladium(II) intermediate is faster than the desired cross-coupling pathway.[2] The choice of catalyst, ligands, base, and solvent all play a crucial role in directing the reaction towards the desired outcome.

Q3: How does the choice of ligand impact homocoupling?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphine ligands can influence the rate of reductive elimination.[3] For instance, certain biaryl monophosphine ligands are known to promote the formation of monoligated palladium complexes, which can affect the stability of catalytic intermediates and, consequently, the selectivity of the reaction.[4] The selection of an appropriate ligand is therefore a key parameter to optimize for minimizing homocoupling.

Q4: Can the base used in the reaction promote homocoupling?

A4: Yes, the choice and strength of the base can significantly influence the reaction pathway. In Suzuki-Miyaura type couplings, the base is essential for the transmetalation step.[5] However, an inappropriate base can lead to side reactions. For instance, a very strong base might promote the decomposition of the organobismuth reagent or the palladium catalyst, leading to increased homocoupling. A screening of bases, such as carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), is often necessary to find the optimal conditions for a specific cross-coupling reaction.[6]

Q5: Is there a specific solvent that is recommended to avoid homocoupling?

A5: The solvent can have a profound effect on the reaction's outcome by influencing the solubility of reagents and intermediates, as well as the stability of the catalytic species.[7] While there is no single "best" solvent for all reactions, polar aprotic solvents like DMF or dioxane are commonly used. However, the optimal solvent should be determined experimentally. In some cases, using a greener solvent like poly(ethylene glycol) (PEG) has been shown to influence the selectivity between homocoupling and cross-coupling.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to troubleshoot and minimize the formation of the 2,2'-dimethoxybiphenyl byproduct.

Observation Potential Cause Recommended Action(s)
High percentage of homocoupled product (>20%) 1. Oxygen contamination: The reaction may not be sufficiently inert.- Ensure rigorous degassing of solvents and reagents. - Use a robust inert atmosphere (e.g., Schlenk line techniques or a glovebox).[1]
2. Suboptimal Ligand: The chosen phosphine ligand may favor the homocoupling pathway.- Screen a panel of phosphine ligands with varying steric bulk and electronic properties. Consider biaryl phosphine ligands known for high activity in cross-coupling.[3]
3. Inappropriate Base: The base may be too strong or too weak, affecting the transmetalation rate relative to homocoupling.- Perform a base screen. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6]
Moderate homocoupling (5-20%) 1. Reaction Temperature: The temperature might be too high, leading to catalyst decomposition or increased rates of side reactions.- Attempt the reaction at a lower temperature. A temperature screen (e.g., room temperature, 50 °C, 80 °C) can be informative.
2. Catalyst Loading: High catalyst loading can sometimes increase the likelihood of side reactions.- Reduce the palladium catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or 0.5 mol%).
Inconsistent results and variable homocoupling 1. Reagent Quality: The this compound or other reagents may be of inconsistent quality or purity.- Ensure the purity of the organobismuth reagent. If synthesized in-house, ensure complete removal of any residual starting materials or byproducts.
2. Solvent Purity: Impurities in the solvent (e.g., water, peroxides) can affect the catalyst and the reaction outcome.- Use high-purity, anhydrous solvents.
Visualizing the Competing Pathways

The following diagram illustrates the general competition between the desired cross-coupling and the undesired homocoupling pathways in a palladium-catalyzed reaction.

G cluster_0 Catalytic Cycle cluster_1 Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (BiAr'_3) ArPdX->Transmetalation Ar_primePdAr_prime Ar'-Pd(II)-Ar'(L_n) ArPdX->Ar_primePdAr_prime Dimerization/ Disproportionation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime ReductiveElim Reductive Elimination ArPdAr_prime->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst CrossProduct Cross-Coupled Product (Ar-Ar') ReductiveElim->CrossProduct ReductiveElim_Homo Reductive Elimination Ar_primePdAr_prime->ReductiveElim_Homo ReductiveElim_Homo->Pd0 Can regenerate catalyst HomoProduct Homocoupled Product (Ar'-Ar') ReductiveElim_Homo->HomoProduct

Caption: Competing cross-coupling and homocoupling pathways.

Experimental Protocols

Here, we provide a general, optimized protocol for a Suzuki-Miyaura type cross-coupling reaction using this compound, designed to minimize homocoupling. Note: This is a starting point, and optimization for your specific substrate is likely necessary.

General Protocol for Cross-Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (0.4 equiv, assuming transfer of one aryl group)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 0.1 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature or slightly elevated, e.g., 60-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Workflow for Reaction Setup

G start Start reagents Add solid reagents to Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add anhydrous solvent inert->solvent reaction Stir at desired temperature solvent->reaction monitor Monitor reaction progress reaction->monitor workup Quench, extract, and dry monitor->workup purify Purify by chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for the cross-coupling reaction.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angew. Chem. Int. Ed.2011 , 50 (30), 6722–6737. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Org. Chem. Highlights2023 . [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. - ResearchGate. [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. J. Am. Chem. Soc.2017 , 139 (41), 14639–14648. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts2023 , 13 (2), 415. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. J. Org. Chem.2008 , 73 (9), 3452–3459. [Link]

  • Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. J. Org. Chem.2008 , 73 (21), 8481–8487. [Link]

  • Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. Molecules2020 , 25 (11), 2697. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides. Chem. Pharm. Bull.2004 , 52 (12), 1478–1480. [Link]

  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Synlett2002 , 2002 (05), 829–831. [Link]

  • complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New J. Chem.2020 , 44 (1), 183–195. [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. J. Am. Chem. Soc.2016 , 138 (38), 12486–12493. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Sustainable Chem. Eng.2016 , 4 (6), 3464–3470. [Link]

  • Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling. J. Org. Chem.2002 , 67 (16), 5553–5564. [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. J. Am. Chem. Soc.2016 , 138 (38), 12486–12493. [Link]

  • Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. Commun. Chem.2023 , 6 (1), 1–10. [Link]

  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications2019 . [Link]

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. J. Org. Chem.2008 , 73 (1), 162–167. [Link]

  • Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics2001 , 20 (19), 3967–3975. [Link]

  • Asymmetric construction of atropisomeric biaryls via a redox neutral cross-coupling strategy. Nat. Commun.2020 , 11 (1), 1–10. [Link]

  • Beilstein Journal of Organic Chemistry - Search Results. [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chem. Soc. Rev.2019 , 48 (4), 1150–1193. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chem. Soc. Rev.2023 , 52 (10), 3465–3485. [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Acc. Chem. Res.2019 , 52 (5), 1461–1473. [Link]

  • Solvent Control in Electro-Organic Synthesis. Synlett2019 , 30 (03), 275–286. [Link]

Sources

Impact of ligand choice on Tris(2-methoxyphenyl)bismuthine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(2-methoxyphenyl)bismuthine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile organobismuth compound in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of ancillary ligands in modulating the reactivity of the bismuth center. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Foundational Concepts & Pre-reaction Setup

This section addresses common queries regarding the fundamental properties of this compound and the essential considerations before initiating a reaction.

FAQ 1: What are the key structural features of this compound and how do they influence its reactivity?

This compound, often abbreviated as Bi(o-Anis)₃, possesses a unique combination of steric and electronic properties conferred by the three ortho-methoxy-substituted phenyl rings. The bismuth(III) center is inherently a soft Lewis acid, and the lone pair of electrons on the bismuth can impart Lewis basicity.[1] The C-Bi bonds are relatively weak, which is a key feature in its ability to participate in catalytic cycles.[1]

The ortho-methoxy groups play a crucial role. They can engage in intramolecular coordination with the bismuth center, which can stabilize the molecule.[2] This intramolecular interaction can also influence the steric environment around the bismuth, potentially affecting the approach of substrates and other ligands.

FAQ 2: I'm observing polymorphism in my this compound starting material. Will this affect my reaction?

It is known that this compound can exist in different polymorphic forms, particularly a trigonal and a monoclinic crystal structure, especially after recrystallization from a melt.[3][4] For solution-phase catalysis, where the catalyst is fully dissolved, the initial solid-state polymorphism is generally not a concern as the active catalytic species is formed in solution.

However, if you are running a reaction under heterogeneous or slurry conditions, different polymorphs may exhibit different dissolution rates, which could affect the concentration of the active catalyst and thus the reaction kinetics. It is best practice to ensure your starting material is fully dissolved before initiating the reaction, if the protocol requires it.

FAQ 3: What are the general handling and stability considerations for this compound?

While many organobismuth compounds are air- and moisture-sensitive, triarylbismuthines like this compound are generally more stable than their trialkyl counterparts. However, for reproducible results, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when setting up sensitive catalytic reactions. It should be stored in a cool, dark place.

Section 2: The Critical Role of Ancillary Ligands

The choice of an ancillary ligand is arguably one of the most critical parameters in modulating the reactivity and selectivity of a this compound-catalyzed reaction. This section delves into the nuances of ligand selection.

FAQ 4: Why do I need an additional ligand if this compound already has three aryl groups?

While the methoxyphenyl groups are ligands themselves, in many catalytic cycles, particularly those involving a Bi(III)/Bi(V) redox couple, the addition of an ancillary ligand is crucial for several reasons:[5]

  • Stabilization of High-Valent Intermediates: Ancillary ligands can stabilize the transient Bi(V) species, preventing decomposition and promoting the desired reductive elimination step.[5]

  • Modulation of Electronic Properties: Ligands can tune the electron density at the bismuth center. Electron-donating ligands can enhance the rate of oxidative addition, while electron-withdrawing ligands can facilitate reductive elimination.

  • Control of Steric Environment: The steric bulk of the ancillary ligand can influence which substrates can access the catalytic center, thereby controlling selectivity.[2]

  • Promotion of Specific Mechanistic Pathways: The ligand can dictate the reaction pathway, leading to different products from the same starting materials (chemodivergence).[5]

FAQ 5: I'm running a cross-coupling reaction. What class of ligands should I consider, and what are the trade-offs?

For cross-coupling reactions, phosphine ligands and N-heterocyclic carbenes (NHCs) are the most common choices.

Ligand ClassAdvantagesDisadvantages
Phosphines Highly tunable sterically and electronically. A vast library of commercially available phosphines exists.[6]Can be sensitive to oxidation. Some can be expensive.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, forming robust bonds with the metal center. Often confer high stability to the catalyst.[1]Can sometimes be too strongly binding, leading to lower catalyst turnover. Synthesis can be more complex than for some phosphines.

Troubleshooting Guide: Ligand-Related Issues

Problem 1: Low or no conversion in my cross-coupling reaction.

  • Plausible Cause (Ligand-Related): The ancillary ligand may be too sterically bulky, preventing the substrate from coordinating to the bismuth center.[7] Alternatively, the ligand's electronic properties may not be suitable for the specific transformation. For instance, a very electron-withdrawing ligand might hinder the initial oxidative addition step.

  • Suggested Solution:

    • Screen Ligands with Varying Steric Bulk: If you are using a bulky ligand like tri-tert-butylphosphine, try a less hindered one such as triphenylphosphine or cataCXium® A.

    • Vary Ligand Electronics: If an electron-poor ligand is failing, switch to a more electron-rich ligand like a trialkylphosphine or an electron-rich biarylphosphine.[8]

    • Consider a Different Ligand Class: If a range of phosphines have failed, consider switching to an N-heterocyclic carbene (NHC) ligand, which may offer different stability and reactivity profiles.

Problem 2: My reaction is giving a mixture of desired product and side products, indicating poor selectivity.

  • Plausible Cause (Ligand-Related): The ligand is not providing sufficient steric or electronic control to favor one reaction pathway over another. This is a key concept in ligand-controlled chemodivergence.[5]

  • Suggested Solution:

    • Systematic Ligand Modification: If you are observing a mixture of, for example, C-N and C-O coupling, the electronic nature of the ligand is likely a key factor. An electron-rich ligand might favor one pathway, while an electron-deficient one favors the other.[5] A systematic screen of ligands with varying electronic properties is warranted.

    • Increase Steric Hindrance: In some cases, increasing the steric bulk of the ligand can block undesired reaction pathways, thus improving selectivity.

Visualizing the Impact of Ligand Choice

The following diagram illustrates the decision-making process for troubleshooting ligand-related issues in a generic this compound-catalyzed cross-coupling reaction.

Ligand_Troubleshooting cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Poor Selectivity Start Reaction Issue Low_Conversion Low or No Conversion Start->Low_Conversion  Problem Poor_Selectivity Poor Selectivity Start->Poor_Selectivity  Problem Check_Sterics Is the ligand too bulky? Low_Conversion->Check_Sterics Check_Electronics_Selectivity Can electronics control the pathway? Poor_Selectivity->Check_Electronics_Selectivity Check_Electronics_Conversion Is the ligand electronically mismatched? Check_Sterics->Check_Electronics_Conversion  No Try_Less_Bulky Switch to a less hindered ligand (e.g., PPh3) Check_Sterics->Try_Less_Bulky  Yes Try_More_Electron_Rich Switch to a more electron-donating ligand Check_Electronics_Conversion->Try_More_Electron_Rich Check_Sterics_Selectivity Can sterics block side reactions? Check_Electronics_Selectivity->Check_Sterics_Selectivity Screen_Electronics Screen electron-rich vs. electron-poor ligands Check_Electronics_Selectivity->Screen_Electronics Try_More_Bulky Switch to a bulkier ligand Check_Sterics_Selectivity->Try_More_Bulky

Caption: Troubleshooting flowchart for ligand selection.

Section 3: Experimental Protocols & Mechanistic Insights

This section provides a detailed, step-by-step protocol for a representative reaction and delves into the mechanistic role of the ligand.

Experimental Protocol: Ligand Screening for a Generic C-N Cross-Coupling Reaction

This protocol is designed for the parallel screening of different phosphine ligands in the arylation of a primary amine with an aryl halide, catalyzed by this compound.

Materials:

  • This compound

  • Palladium(II) acetate (as a pre-catalyst, if a Bi/Pd co-catalytic system is used)

  • Aryl halide (e.g., 4-bromotoluene)

  • Primary amine (e.g., aniline)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene)

  • A selection of phosphine ligands (e.g., triphenylphosphine, tri-tert-butylphosphine, XPhos)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation of Stock Solutions (inside a glovebox):

    • Prepare a stock solution of this compound in toluene (e.g., 0.05 M).

    • Prepare a stock solution of the aryl halide in toluene (e.g., 1.0 M).

    • Prepare a stock solution of the amine in toluene (e.g., 1.2 M).

  • Reaction Setup (in parallel vials):

    • To each reaction vial, add the appropriate phosphine ligand (e.g., 0.02 mmol).

    • Add the base (e.g., 1.4 mmol of sodium tert-butoxide).

    • Add the this compound stock solution (e.g., 0.2 mL, 0.01 mmol).

    • Add the aryl halide stock solution (1.0 mL, 1.0 mmol).

    • Add the amine stock solution (1.0 mL, 1.2 mmol).

    • Add additional toluene to bring the total reaction volume to 4 mL.

  • Reaction Execution:

    • Seal the vials and remove them from the glovebox.

    • Place the vials in a pre-heated heating block (e.g., 100 °C) and stir for the desired reaction time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

    • Analyze the crude reaction mixture by GC-MS or ¹H NMR to determine the conversion and yield of the desired product.

Mechanistic Considerations: The Role of the Ligand in the Bi(III)/Bi(V) Catalytic Cycle

A common mechanistic pathway for bismuth-catalyzed cross-coupling reactions involves the oxidation of Bi(III) to Bi(V), followed by reductive elimination to form the desired bond. The ancillary ligand (L) plays a critical role in this cycle.

Catalytic_Cycle Bi_III Bi(III)(o-Anis)3 Bi_V_intermediate L-Bi(V)(o-Anis)3(Ar)(Nu) Bi_III->Bi_V_intermediate + Ar-X, Nu-H, Oxidant Bi_V_intermediate->Bi_III Product Ar-Nu Bi_V_intermediate->Product Oxidative_Addition Oxidative Addition Reductive_Elimination Reductive Elimination Substrates Ar-X + Nu-H Ligand L Ligand->Bi_V_intermediate Stabilizes

Sources

Technical Support Center: Characterizing Impurities in Tris(2-methoxyphenyl)bismuthine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Tris(2-methoxyphenyl)bismuthine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in your samples. As a Senior Application Scientist, I understand that the purity of your starting materials is paramount to the success of your research and development efforts. This document provides not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the analysis of this compound:

Q1: What are the most likely impurities in my this compound sample?

A1: The impurity profile is heavily dependent on the synthetic route. The most common method is the Grignard reaction between 2-methoxyphenylmagnesium bromide and bismuth trichloride (BiCl₃).[1][2] Potential impurities from this synthesis include:

  • Starting Materials: Unreacted 2-bromoanisole, magnesium, and bismuth trichloride.

  • Grignard Byproducts: Homocoupling of the Grignard reagent can lead to the formation of 2,2'-dimethoxybiphenyl.[3]

  • Partially Arylated Bismuth Species: Incomplete reaction can result in (2-methoxyphenyl)bismuth dichloride and bis(2-methoxyphenyl)bismuth chloride.

  • Oxidation and Hydrolysis Products: this compound is susceptible to oxidation and hydrolysis, especially when exposed to air and moisture. This can lead to the formation of this compound oxide ((C₇H₇O)₃Bi=O) and the corresponding dihydroxide ((C₇H₇O)₃Bi(OH)₂), as well as bismuth oxychloride (BiOCl) from the hydrolysis of BiCl₃.[4][5]

  • Residual Solvents: Solvents used in the synthesis and purification, such as tetrahydrofuran (THF) or diethyl ether, may be present.

Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify them?

A2: First, consult a table of common NMR solvent and impurity shifts to rule out simple contaminants.[4][6][7][8] Then, consider the expected impurities from your synthesis. Partially arylated species will have different aromatic proton and methoxy group signals compared to the fully substituted product. Oxidation products may show broader peaks. Two-dimensional NMR techniques like COSY and HSQC can help establish connectivity and identify the structures of unknown impurities.

Q3: My sample seems to be degrading during analysis. What can I do?

A3: Organobismuth compounds can be sensitive to air, light, and acidic conditions.[9] To minimize degradation:

  • Prepare samples fresh and under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Use high-purity, degassed solvents for your analyses.

  • Store samples in the dark and at low temperatures.

  • For HPLC analysis, consider using a mobile phase with a neutral or slightly basic pH if the compound's stability allows.

Q4: I'm having trouble getting good peak shape in my HPLC analysis. What are the common causes?

A4: Poor peak shape, such as tailing or fronting, can have several causes.[8][10][11] For organometallic compounds, common culprits include:

  • Secondary Interactions: The bismuth atom can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or a different stationary phase (e.g., polymer-based) can help.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Mismatched Solvents: Dissolving your sample in a solvent much stronger than the mobile phase can cause distorted peaks.

  • Column Degradation: The column may be contaminated or have a void at the head. Try flushing the column with a strong solvent or reversing it to wash out contaminants.

Troubleshooting Guides

Issue 1: Inconsistent Purity Results Between Batches

Symptoms: You observe significant variations in the purity of different batches of this compound, even when using the same analytical method.

Possible Causes & Solutions:

  • Variability in Synthesis: The Grignard reaction can be sensitive to reaction conditions. Inconsistent temperature, addition rates, or quality of starting materials can lead to different impurity profiles.

    • Recommendation: Review and standardize your synthetic protocol. Ensure all reagents are of consistent quality.

  • Sample Handling and Storage: Inconsistent exposure to air and moisture can lead to varying levels of oxidation and hydrolysis products.

    • Recommendation: Implement a strict, standardized procedure for sample handling and storage under an inert atmosphere and protected from light.

  • Analytical Method Not Robust: Your current analytical method may not be suitable for resolving all potential impurities or may be sensitive to small changes in experimental conditions.

    • Recommendation: Re-evaluate and re-validate your analytical method. A gradient HPLC method is often more effective than an isocratic one for separating a wide range of impurities.

Issue 2: Identification of an Unknown Impurity with a Higher Mass in LC-MS

Symptoms: Your LC-MS analysis shows a peak with a mass-to-charge ratio (m/z) that is 16 or 34 amu higher than that of this compound.

Possible Causes & Solutions:

  • Oxidation: An increase of 16 amu strongly suggests the formation of this compound oxide ((C₇H₇O)₃Bi=O). An increase of 34 amu could indicate the corresponding dihydroxide from the pentavalent bismuth species. Organobismuth(III) compounds can be oxidized to organobismuth(V) compounds.[12]

    • Confirmation: The oxide and dihydroxide will have different retention times in HPLC compared to the parent compound. Their fragmentation patterns in MS/MS will also differ. You can intentionally, but carefully, expose a small amount of your sample to air or a mild oxidizing agent to see if the intensity of the unknown peak increases, which would support its identification as an oxidation product.

  • Adduct Formation in the Mass Spectrometer: The "impurity" may not be present in the sample but rather an artifact of the ionization process. For example, the parent compound could be forming an adduct with oxygen or water in the ion source.

    • Troubleshooting: Vary the ion source parameters (e.g., temperature, voltages) to see if the relative intensity of the higher mass peak changes.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[13][14][15]

1. Sample Preparation: a. Accurately weigh approximately 20-25 mg of the this compound sample into an NMR tube. b. Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same NMR tube. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte and impurity peaks. c. Add a sufficient volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) to completely dissolve both the sample and the internal standard. d. Gently mix the sample until fully dissolved.

2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion. b. Ensure the spectrometer is properly tuned and shimmed. c. Set the pulse angle to 90°. d. Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. This ensures complete relaxation and accurate integration. A typical starting point is a d1 of 30-60 seconds. e. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the peaks to be integrated).

3. Data Processing and Purity Calculation: a. Apply a Fourier transform and phase correct the spectrum. b. Carefully integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard. c. Calculate the purity using the following formula:

Protocol 2: HPLC-MS for Impurity Profiling

This method is designed to separate this compound from its potential impurities.

1. Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-5 min: 70% B
  • 5-20 min: 70% to 95% B
  • 20-25 min: 95% B
  • 25.1-30 min: 70% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection: 254 nm

3. MS Parameters (Example for ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Mass Range: m/z 100-1000

4. Sample Preparation: a. Prepare a stock solution of the this compound sample at 1 mg/mL in acetonitrile. b. Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (70:30 acetonitrile:water). c. Filter the sample through a 0.22 µm PTFE syringe filter before injection.

Protocol 3: ICP-MS for Elemental Bismuth and Other Trace Metals

This protocol is for the determination of the total bismuth content and other trace metal impurities.

1. Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 50 mg of the this compound sample into a clean microwave digestion vessel. b. Add 5 mL of high-purity concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl). c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes. e. Allow the vessel to cool to room temperature. f. Carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask. g. Dilute to the mark with deionized water. This solution is now ready for analysis.

2. ICP-MS Analysis: a. Prepare a series of calibration standards for bismuth and other elements of interest (e.g., Mg, Fe, Pb) from certified stock solutions. The standards should be matrix-matched with the same acid concentration as the digested samples. b. Use an internal standard (e.g., Yttrium, Indium) to correct for matrix effects and instrument drift. c. Aspirate the samples and standards into the ICP-MS. d. Monitor the appropriate isotopes for each element (e.g., ²⁰⁹Bi). e. Quantify the elemental concentrations in the sample based on the calibration curve.

Data Presentation

Table 1: Summary of Potential Impurities and their Characterization Data

Impurity NameStructureLikely OriginExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected m/z [M+H]⁺
This compound (C₇H₇O)₃BiProduct ~3.7 (s, 9H, OCH₃), 6.8-7.8 (m, 12H, Ar-H)533.1
2-BromoanisoleC₇H₇BrOStarting Material~3.9 (s, 3H, OCH₃), 6.8-7.6 (m, 4H, Ar-H)187.0/189.0
2,2'-DimethoxybiphenylC₁₄H₁₄O₂Grignard Coupling~3.8 (s, 6H, OCH₃), 6.9-7.4 (m, 8H, Ar-H)[1][16]215.1
Bis(2-methoxyphenyl)bismuth chloride(C₇H₇O)₂BiClIncomplete ReactionShifted aromatic and methoxy signals464.0
(2-methoxyphenyl)bismuth dichloride(C₇H₇O)BiCl₂Incomplete ReactionFurther shifted aromatic and methoxy signals388.9
This compound oxide(C₇H₇O)₃Bi=OOxidationBroader aromatic and methoxy signals549.1

Visualizations

Impurity Identification Workflow

Impurity_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Characterization cluster_identification Impurity Identification Start This compound Sample Observe Unexpected Analytical Result (e.g., extra NMR peak, LC-MS mass) Start->Observe NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Observe->NMR Structural Information LCMS High-Resolution LC-MS Observe->LCMS Molecular Weight & Formula ICPMS ICP-MS (Elemental Composition) Observe->ICPMS Inorganic Impurities Hypothesize Hypothesize Structure (Starting Material, Byproduct, Degradant) NMR->Hypothesize LCMS->Hypothesize DB Compare to Database/ Literature Data Confirm Confirm Structure (Spiking, Synthesis of Standard) DB->Confirm Hypothesize->DB Hypothesize->Confirm Result Identified Impurity Confirm->Result

Caption: A logical workflow for the identification of unknown impurities.

Relationship Between Synthesis and Impurities

Synthesis_Impurities cluster_reactants Reactants cluster_reaction Grignard Reaction cluster_products Products & Impurities Grignard 2-Methoxyphenyl MgBr Reaction Synthesis Grignard->Reaction Impurity3 2,2'-Dimethoxybiphenyl (Coupling) Grignard->Impurity3 Homocoupling BiCl3 BiCl₃ BiCl3->Reaction Product Tris(2-methoxyphenyl) bismuthine Reaction->Product Impurity1 Unreacted Grignard/BiCl₃ Reaction->Impurity1 Impurity2 Partially Arylated Bi Species Reaction->Impurity2 Impurity4 Oxidation/Hydrolysis Products Product->Impurity4 Degradation

Caption: Sources of impurities from the Grignard synthesis route.

References

  • SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. (2022). Journal of Advanced Scientific Research. [Link]

  • 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...). (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Monomeric Triarylbismuthine Oxide. (2025). Angewandte Chemie International Edition. [Link]

  • Synthesis and Characterization of Monomeric Triarylbismuthine Oxide. (2025). PubMed. [Link]

  • 1.6: ICP-MS for Trace Metal Analysis. (2022). Chemistry LibreTexts. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • Development and validation of a new HPLC-MS method for meglumine impurity profiling. (2025). ResearchGate. [Link]

  • 2,2'-Dimethoxybiphenyl. (n.d.). PubChem. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020). Pharmacia. [Link]

  • On NH NMR Chemical Shifts, Part I. (2016). ResearchGate. [Link]

  • Bismuth Chloride. (n.d.). AMERICAN ELEMENTS. [Link]

  • Triphenylbismuth Synthesis. (2021). YouTube. [Link]

  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. (2011). PMC. [Link]

  • Trace Metals Analysis by ICP-MS – PBM. (2017). Gov.bc.ca. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. [Link]

  • ICP-MS for Trace Metal Analysis. (2022). AZoM. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Quantitative NMR Spectroscopy.docx. (2017). University of Wisconsin-Madison. [Link]

  • Synthesis, Isolation, and Characterization of Two Cationic Organobismuth(II) Pincer Complexes Relevant in Radical Redox Chemistry. (2023). Journal of the American Chemical Society. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • BiCl3 + HCl (l) liquid hydrolysis, ethanol alcoholysis, glycol alcoholysis. (n.d.). ResearchGate. [Link]

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  • Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protoco. (n.d.). Waters Corporation. [Link]

  • Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). (n.d.). University of Wisconsin-Madison. [Link]

  • Oxidation of tris(2-methoxyphenyl)antimony with tert-butyl hydroperoxide in the presence of carboxylic acid. (2025). ResearchGate. [Link]

  • Synthesis and characterization of chlorotriarylbismuthonium salts. (2024). Chemical Communications. [Link]

  • Easy, Precise and Accurate Quantitative NMR. (2011). Agilent. [Link]

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  • Electronic supplementary information. (2019). The Royal Society of Chemistry. [Link]

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Technical Support Center: Safe Handling of Air-Sensitive Organobismuth Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling of air-sensitive organobismuth compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive molecules. Our goal is to provide you with the technical knowledge and practical troubleshooting advice necessary to conduct your experiments safely and effectively.

Introduction to Organobismuth Compounds

Organobismuth compounds are a fascinating class of organometallics that have garnered significant interest due to bismuth's low cost, low toxicity, and environmentally friendly characteristics.[1][2] They have found applications in various organic transformations, acting as reagents or catalysts.[1][2] However, the weak Bi-C bond in many of these compounds contributes to their instability, particularly their sensitivity to air and moisture.[1] Most aliphatic organobismuth(III) compounds are easily oxidized, with some of the lighter ones being pyrophoric, meaning they can spontaneously ignite in air.[3] This guide will focus on the safe handling protocols required to mitigate the risks associated with these reactive compounds.

Frequently Asked Questions (FAQs)

Q1: What makes organobismuth compounds "air-sensitive"?

A1: The term "air-sensitive" refers to the reactivity of these compounds with components of the atmosphere, primarily oxygen and water. The bismuth-carbon (Bi-C) bond is relatively weak and susceptible to cleavage by these atmospheric components.[1]

  • Reaction with Oxygen: Many organobismuth(III) compounds can be readily oxidized by atmospheric oxygen.[3] This oxidation can lead to the formation of bismuth oxides and the decomposition of the desired organobismuth species, rendering it inactive for its intended purpose. In the case of highly reactive compounds like lower alkylbismuthines, this oxidation can be rapid and exothermic, potentially leading to a fire (pyrophoricity).[3]

  • Reaction with Moisture: Organobismuth compounds can also react with water (hydrolysis). This reaction cleaves the Bi-C bond, typically forming a hydrocarbon and a bismuth hydroxide or oxide species. This not only decomposes the compound but can also generate unwanted byproducts that may interfere with your reaction.

Q2: How can I determine if the specific organobismuth compound I'm working with is air-sensitive?

A2: While many triaryl bismuth(III) compounds are air-stable crystalline solids, most aliphatic organobismuth(III) compounds are easily oxidized.[3] Lighter alkylbismuthines are often pyrophoric.[3] The stability of organobismuth compounds can be influenced by the steric bulk of the organic ligands.[2] Bulky ligands can provide steric protection to the bismuth center, increasing its stability.[2]

Always consult the Safety Data Sheet (SDS) for the specific compound. The SDS will provide detailed information on its reactivity, stability, and any specific handling precautions. If you are synthesizing a novel organobismuth compound, it is prudent to assume it is air-sensitive and handle it accordingly until its properties have been thoroughly characterized.

Q3: What are the primary hazards associated with air-sensitive organobismuth compounds?

A3: The primary hazards include:

  • Pyrophoricity: Spontaneous ignition upon contact with air.[3][4] This is a significant fire hazard.

  • Toxicity: While bismuth is generally considered less toxic than other heavy metals, some organobismuth compounds can exhibit cytotoxicity.[5] The toxicity can be influenced by the organic structure of the molecule. Overexposure to bismuth compounds can potentially lead to health issues affecting the kidneys, liver, and other organs.[5]

  • Reactive Byproducts: Decomposition can produce flammable or corrosive byproducts.[6]

  • Sneezing Agents: Some diarylbismuthines are known to be potent sternutators (sneezing agents).[3]

Troubleshooting Guide

Problem 1: My reaction with an organobismuth reagent is not working, or the yield is very low.

Possible Cause: Decomposition of the organobismuth reagent due to exposure to air or moisture.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure that your reaction setup (Schlenk line or glovebox) is maintaining a proper inert atmosphere. Check for leaks in your system. In a glovebox, ensure the oxygen and moisture levels are below the recommended threshold (typically <1 ppm).[7]

  • Solvent and Reagent Purity: Use rigorously dried and degassed solvents. Trace amounts of water or dissolved oxygen in your solvent can quench the organobismuth reagent.

  • Reagent Quality: The organobismuth reagent itself may have degraded during storage. If possible, re-verify the purity of the reagent before use.

  • Transfer Technique: Review your transfer techniques. Ensure that syringes and cannulas are properly dried and flushed with inert gas before use.[8][9] Avoid pulling a vacuum on a flask containing a septum-sealed liquid, as this can cause air to leak in around the septum.

Problem 2: I observed a color change and/or the formation of a precipitate when I added my organobismuth compound to the reaction mixture.

Possible Cause: This could be indicative of decomposition or an unexpected side reaction. The formation of a black precipitate often suggests the formation of elemental bismuth.[10]

Troubleshooting Steps:

  • Pre-cool the Reaction: Some reactions involving organobismuth compounds are exothermic. Adding the reagent to a pre-cooled reaction mixture can help to control the reaction rate and minimize decomposition.

  • Slow Addition: Add the organobismuth reagent slowly to the reaction mixture with vigorous stirring. This helps to dissipate heat and ensure rapid mixing, preventing localized high concentrations that could lead to side reactions.

  • Compatibility Check: Ensure that the organobismuth reagent is compatible with all other components in the reaction mixture under the reaction conditions.

Problem 3: I noticed a fine smoke or a small flame when handling the organobismuth compound.

Immediate Action: This is a sign of pyrophoricity.

Troubleshooting Steps:

  • Do Not Panic: If a small fire occurs, use an appropriate fire extinguisher. A standard ABC dry chemical extinguisher is often suitable, but a Class D extinguisher for combustible metals is preferred. NEVER use a water-based extinguisher.

  • Review Handling Procedures: This incident indicates a breach in your inert atmosphere technique. Re-evaluate your entire workflow, from reagent storage to transfer and reaction setup. Ensure all glassware is properly dried, and all transfers are conducted under a positive pressure of inert gas.

  • Use Appropriate PPE: Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling pyrophoric materials.[4][6] Consider using a face shield for added protection.[6][11]

Experimental Protocols

Protocol 1: Transfer of an Air-Sensitive Organobismuth Solution using a Syringe

This protocol is suitable for transferring small to moderate volumes of liquid reagents.

Materials:

  • Dried and nitrogen-flushed gas-tight syringe with a long needle (1-2 ft)[8]

  • Sure/Seal™ bottle of organobismuth reagent[9]

  • Reaction flask under a positive pressure of inert gas (e.g., nitrogen or argon)

  • Rubber septa

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator or by flushing with a stream of dry nitrogen.[8][9]

  • Pressurize the Reagent Bottle: Puncture the septum on the Sure/Seal™ bottle with a needle connected to your inert gas line. This will create a slight positive pressure inside the bottle.

  • Fill the Syringe:

    • Insert the clean, dry syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the surface of the liquid.

    • Slowly draw the desired volume of the organobismuth solution into the syringe.

    • To clear any gas bubbles, draw a small amount of inert gas from the headspace of the bottle into the syringe, invert the syringe, and carefully push the gas bubble out.

  • Transfer to Reaction Flask:

    • Withdraw the syringe from the reagent bottle.

    • Immediately insert the needle into the septum of the reaction flask.

    • Slowly dispense the organobismuth solution into the reaction mixture.

  • Clean Up: Immediately and carefully quench the residual reagent in the syringe and needle by slowly adding a less reactive solvent like isopropanol, followed by water.

Protocol 2: Handling a Solid Air-Sensitive Organobismuth Compound

This protocol is best performed inside an inert atmosphere glovebox.

Materials:

  • Inert atmosphere glovebox

  • Spatula

  • Weighing paper or boat

  • Sealed vial or container for the solid

  • Reaction flask

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.

  • Transfer Materials: Bring the sealed container of the organobismuth solid, a clean and dry spatula, weighing paper, and the reaction flask into the glovebox antechamber. Cycle the antechamber at least three times to remove air and moisture.[7]

  • Weigh the Compound: Inside the glovebox, carefully open the container of the organobismuth compound. Using the spatula, weigh the desired amount of the solid onto the weighing paper.

  • Add to Reaction Flask: Transfer the weighed solid directly into the reaction flask.

  • Seal and Remove: Securely seal the reaction flask and the original container of the organobismuth compound before removing them from the glovebox.

Visualizations

Workflow for Transferring Air-Sensitive Organobismuth Reagents

G cluster_0 Preparation cluster_1 Transfer cluster_2 Cleanup prep_syringe Dry and Flush Syringe fill_syringe Fill Syringe with Reagent prep_syringe->fill_syringe prep_flask Prepare Reaction Flask under Inert Gas transfer_reagent Transfer Reagent to Reaction Flask prep_flask->transfer_reagent prep_reagent Pressurize Reagent Bottle prep_reagent->fill_syringe fill_syringe->transfer_reagent quench_syringe Quench Residual Reagent transfer_reagent->quench_syringe

Caption: Syringe transfer workflow for air-sensitive liquids.

Decision Tree for Handling Organobismuth Compounds

G start Start: Obtain Organobismuth Compound check_sds Consult Safety Data Sheet (SDS) start->check_sds is_air_sensitive Is it Air-Sensitive? check_sds->is_air_sensitive handle_standard Handle with Standard Lab Procedures is_air_sensitive->handle_standard No use_inert Use Inert Atmosphere Techniques (Glovebox or Schlenk Line) is_air_sensitive->use_inert Yes is_pyrophoric Is it Pyrophoric? extra_precautions Take Extra Precautions: - Flame-retardant lab coat - Fire extinguisher ready - Work in a clean, uncluttered hood is_pyrophoric->extra_precautions Yes use_inert->is_pyrophoric

Caption: Decision-making for handling organobismuth compounds.

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard.[4][11] A face shield is recommended for larger scale work or when there is a risk of explosion.[6][11]Protects against splashes of corrosive materials and potential projectiles.
Body Protection A lab coat, preferably flame-retardant, must be worn.[6] Avoid easily ignited materials like nylon or polyester.[6]Protects skin from spills and provides a barrier in case of fire.
Hand Protection Nitrile gloves are generally suitable for incidental contact. For extended handling or with pyrophoric materials, wearing nitrile gloves underneath neoprene or other flame-retardant gloves is recommended.[6][12]Provides a barrier against chemical contact. Layering gloves offers enhanced protection.
Footwear Fully enclosed shoes are mandatory.Protects feet from spills.

Waste Disposal

NEVER dispose of unreacted air-sensitive organobismuth compounds in standard waste containers.

  • Quenching: Small residual amounts of reactive organobismuth compounds should be carefully quenched before disposal. A common procedure involves slowly adding a less reactive, high-boiling alcohol like isopropanol or tert-butanol, followed by a slow addition of water. This should be done in a fume hood, with appropriate PPE, and in a flask with good stirring and cooling.

  • Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Collect the quenched material in a properly labeled waste container.

References

  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191-4230. [Link]

  • Wikipedia. (n.d.). Organobismuth chemistry. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Isolation and Characterization of an Organobismuth Dihydride. Journal of the American Chemical Society. [Link]

  • Twilton, J., et al. (2021). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. ACS Catalysis. [Link]

  • Whitcomb, D. R. (2001). Synthesis, characterization and reactivity of organic bismuth compounds. Iowa State University. [Link]

  • Nishida, M., et al. (2020). The cytotoxicity of organobismuth compounds with certain molecular structures can be diminished by replacing the bismuth atom with an antimony atom in the molecules. The Journal of Toxicological Sciences, 45(10), 637-644. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Sarris, A. J., & M. D. L. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Pyrophoric Materials. UW-Madison Office of Chemical Safety. [Link]

  • Marques, F., et al. (2022). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? Pharmaceuticals, 15(2), 143. [Link]

  • Marques, F., et al. (2022). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use?. ResearchGate. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety. [Link]

  • Stolar, T., et al. (2018). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science, 9(42), 8106-8112. [Link]

  • Princeton University. (n.d.). The Safe Use of Pyrophoric Reagents. Princeton University Environmental Health & Safety. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2024). 13: Gloveboxes. Chemistry LibreTexts. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Bismuth. Carl ROTH. [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. MIT. [Link]

  • University of Texas at Austin. (n.d.). Pyrophoric Reagents Handling in Research Labs. University of Texas at Austin Environmental Health and Safety. [Link]

  • University of Washington. (n.d.). Development of Techniques for Handling Organometallic Compounds. University of Washington. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Tris(2-methoxyphenyl)bismuthine and Triphenylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry, triarylbismuthines have carved a niche as versatile reagents for a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1] Among these, triphenylbismuthine has been a workhorse, extensively studied and utilized. However, the strategic introduction of substituents on the aryl rings can profoundly modulate the reactivity of the bismuth center. This guide provides an in-depth comparison of the reactivity of Tris(2-methoxyphenyl)bismuthine and its parent analogue, triphenylbismuthine, focusing on the electronic and steric influences of the ortho-methoxy group.

Introduction: The Subtle Power of Substitution

Triphenylbismuthine, Bi(C₆H₅)₃, is a well-established organobismuth compound, valued for its air and moisture stability.[2][3] Its utility as an arylating agent in organic synthesis is well-documented. This compound, Bi(o-MeOC₆H₄)₃, introduces a methoxy group at the ortho position of each phenyl ring. This seemingly minor modification has significant stereoelectronic consequences that differentiate its reactivity from that of triphenylbismuthine. Understanding these differences is crucial for reaction design and optimization.

Structural and Electronic Properties: A Tale of Two Bismuthines

The reactivity of triarylbismuthines is intrinsically linked to their three-dimensional structure and the electronic nature of the bismuth-carbon bond.

Triphenylbismuthine: This molecule adopts a propeller-like conformation with C₃ symmetry. The phenyl groups are relatively unhindered, allowing for facile interaction of the bismuth center with other reagents.

This compound: The presence of the ortho-methoxy groups introduces significant steric bulk around the bismuth center. X-ray crystallographic data reveals that the methoxy groups can influence the orientation of the aryl rings and potentially coordinate weakly with the bismuth center, although this interaction is generally considered to be weak.[4][5] The solid-state structure of this compound shows C-Bi bond lengths of approximately 2.25 Å and C-Bi-C bond angles around 93-96°.[4]

The key difference lies in the electronic contribution of the methoxy group. As an electron-donating group, the methoxy substituent increases the electron density on the aryl ring, which in turn can influence the polarity and strength of the Bi-C bond.

PropertyTriphenylbismuthineThis compound
Formula Bi(C₆H₅)₃Bi(o-MeOC₆H₄)₃
Molar Mass 440.30 g/mol 530.38 g/mol
Appearance White solidWhite to off-white solid
Key Structural Feature Unsubstituted phenyl ringsMethoxy group at the ortho position of each phenyl ring
Electronic Effect of Substituent Neutral (Hydrogen)Electron-donating (Methoxy)
Steric Hindrance around Bi ModerateHigh

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The premier application of triarylbismuthines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they serve as arylating agents.[1] The catalytic cycle for such reactions typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organobismuth reagent, and reductive elimination to form the desired C-C bond.[6]

The reactivity of the triarylbismuthine primarily comes into play during the transmetalation step, which involves the transfer of an aryl group from the bismuth to the palladium center. The efficiency of this step is influenced by both electronic and steric factors.

The Role of Electronics

The electron-donating methoxy groups in this compound increase the electron density on the ipso-carbon of the aryl ring. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation step, potentially leading to faster reaction rates compared to triphenylbismuthine under certain conditions.

G cluster_0 This compound cluster_1 Triphenylbismuthine a Electron-donating -OCH3 group b Increased electron density on ipso-carbon a->b c More nucleophilic aryl group b->c d Potentially faster transmetalation c->d e Unsubstituted phenyl group f Baseline electron density e->f g Standard nucleophilicity f->g h Standard transmetalation rate g->h

Caption: Electronic effect comparison on transmetalation.

The Influence of Sterics

Conversely, the significant steric hindrance imposed by the three ortho-methoxy groups in this compound can impede the approach of the bulky palladium complex to the bismuth center. This steric clash can slow down or even inhibit the transmetalation step. The overall observed reactivity will, therefore, be a balance between these opposing electronic and steric effects.

G cluster_0 This compound cluster_1 Triphenylbismuthine A Bulky ortho- -OCH3 groups B High Steric Hindrance A->B C Hindered approach of Pd complex B->C D Slower Transmetalation C->D E ortho-Hydrogens F Low Steric Hindrance E->F G Facile approach of Pd complex F->G H Faster Transmetalation G->H

Caption: Steric effect comparison on transmetalation.

Experimental Protocols: A Framework for Comparison

To empirically determine the relative reactivity of these two bismuthines, a standardized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed.

Experimental Setup: Suzuki-Miyaura Cross-Coupling

Objective: To compare the efficiency of this compound and triphenylbismuthine as arylating agents in the synthesis of a biaryl compound.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • This compound

  • Triphenylbismuthine

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add the triarylbismuthine reagent (0.4 mmol, assuming transfer of one aryl group for comparison).

  • Add the solvent mixture and the internal standard.

  • Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Analyze the aliquots by GC or HPLC to determine the yield of the biaryl product over time.

  • Repeat the experiment under identical conditions using the other triarylbismuthine reagent.

Expected Outcome and Analysis:

By plotting the yield of the biaryl product as a function of time for both reactions, a direct comparison of the reaction rates can be made. This will provide quantitative data on which bismuthine is a more effective arylating agent under the tested conditions. The final yields after a set reaction time will also offer a valuable point of comparison.

Conclusion: Selecting the Right Reagent

The choice between this compound and triphenylbismuthine is not straightforward and depends on the specific requirements of the reaction.

  • Triphenylbismuthine remains the reagent of choice for general applications where steric hindrance is a concern and a baseline level of reactivity is sufficient. Its lower cost and extensive literature precedent also make it an attractive option.

  • This compound may offer advantages in reactions where the electronic-donating effect can accelerate a key step, such as transmetalation, provided that the steric bulk does not become the overriding inhibitory factor. It may be particularly useful in reactions with less reactive palladium complexes or when fine-tuning of electronic properties is required.

Ultimately, the optimal choice of reagent should be determined empirically for each specific transformation. This guide provides the fundamental principles to inform this decision-making process, enabling researchers to leverage the subtle yet significant effects of substituent modification in organobismuth chemistry.

References

  • Scharfetter, H., Fischer, R., Krassnig, P., Thonhofer, M., Zeller, A., & Gescheidt, G. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • Scharfetter, H., et al. (2019). Solid state structure of this compound, space group P2(1)/c. ResearchGate. [Link]

  • Scharfetter, H., et al. (2019). Overview of Bi-aryl compounds and their structures: triphenylbismuth... ResearchGate. [Link]

  • Contreras, R. H., et al. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Journal of Physical Chemistry, 97(1), 91–93. [Link]

  • Gupta, A. K., et al. (2006). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. ResearchGate. [Link]

  • Cho, C. S., et al. (1995). Rhodium(I)- and Palladium(0)-Catalyzed Carbonylation of Triarylbismuthines with Carbon Monoxide via a Possible Oxidative Addition of a Carbon-Bismuth Bond to Rhodium(I) and Palladium(0). ResearchGate. [Link]

  • Karmel, I. S., et al. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Oon, C. H., & Tiekink, E. R. T. (2002). Transition-metal catalyzed C-C bond formation using organobismuth compounds. PubMed. [Link]

  • Scharfetter, H., et al. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. MDPI. [Link]

  • Gildenast, H., et al. (2022). Fusing Triphenylbismuth and PnPh3 (Pn = P–Bi): Synthesis, Isolation, and Characterization of 9-Bisma-10-Pnictatriptycenes. ResearchGate. [Link]

  • Hartwig, J. F. (2004). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Sigman, M. S., & Toste, F. D. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • American Elements. (n.d.). Triphenylbismuth. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. ResearchGate. [Link]

  • Andreev, P. V., et al. (2015). Synthesis and Structure of Triphenylbismuth Bis(3-phenylprop-2-enoate). ResearchGate. [Link]

  • Wikipedia. (n.d.). Triphenylbismuthine. [Link]

  • American Elements. (n.d.). Triphenylbismuth. [Link]

  • Ramana, D. V., & Vairamani, M. (1983). Ortho effects in organic molecules on electron impact: XI—the interesting ortho effect of the methoxy group in o‐methoxy aromatic thioamides. Semantic Scholar. [Link]

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A Comparative Guide to Arylating Agents: Unveiling the Efficacy of Tris(2-methoxyphenyl)bismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Catalysis

In the intricate world of synthetic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among these, the arylation of organic molecules is of paramount importance, underpinning the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the arylating agent is a critical decision that significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive comparison of Tris(2-methoxyphenyl)bismuthine with other prominent arylating agents, namely arylboronic acids, arylstannanes, and arylsilanes. By delving into their mechanisms, practical applications, and presenting available experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Emerging Role of Organobismuth Reagents in Arylation Chemistry

Organobismuth compounds, particularly in their pentavalent state, have emerged as powerful reagents for arylation reactions. This compound stands out as a versatile and efficient aryl donor. Bismuth's low cost and low toxicity, coupled with the stability of its organometallic compounds, make it an attractive alternative to more traditional heavy metal reagents.[1]

This compound: A Closer Look

This compound is a white to off-white solid that is typically stable under air and moisture, a notable advantage in a laboratory setting. Its synthesis is achievable through the reaction of a Grignard or organolithium reagent with a bismuth(III) halide.

The key to the arylating ability of this compound often lies in its in situ oxidation to a Bi(V) species. These hypervalent bismuth compounds are highly electrophilic at the aryl carbon, enabling the transfer of an aryl group to a wide range of nucleophiles. A significant application of this reactivity is the direct C-H arylation of phenols and naphthols, a transformation that is often challenging with other methods.[2][3] This reaction proceeds via a proposed electrophilic aromatic substitution-type mechanism, offering excellent regioselectivity for the ortho-position.[4]

The Established Titans: A Comparative Analysis

To appreciate the unique advantages of this compound, it is essential to compare its performance against the well-established classes of arylating agents used in palladium-catalyzed cross-coupling reactions.

Arylboronic Acids (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds.[5] Its popularity stems from the commercial availability of a vast array of arylboronic acids, their general stability, and the relatively mild reaction conditions.

  • Advantages : Broad substrate scope, high functional group tolerance, and the byproducts are generally considered environmentally benign.[6]

  • Disadvantages : The presence of a base is typically required, which can be detrimental to sensitive substrates. The transmetalation step can be slow for electron-deficient arylboronic acids.

Arylstannanes (Stille Coupling)

The Stille coupling offers the advantage of being largely insensitive to the presence of moisture and air.[7] The organotin reagents are often highly reactive and can be used in the absence of a strong base.

  • Advantages : Excellent functional group tolerance and the ability to perform couplings under neutral conditions.[8]

  • Disadvantages : The primary drawback of arylstannanes is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture, which is a significant concern in the synthesis of pharmaceutical ingredients.[9]

Arylsilanes (Hiyama Coupling)

Arylsilanes represent a less toxic alternative to arylstannanes. The Hiyama coupling requires activation of the silicon-carbon bond, typically with a fluoride source or a base.[10]

  • Advantages : Low toxicity of the silicon byproducts and the stability of the organosilicon reagents.[11]

  • Disadvantages : The need for an activating agent can limit the substrate scope. The transmetalation step can be sluggish compared to other cross-coupling reactions.[12]

Head-to-Head Comparison: Performance Insights

Arylating AgentTypical ReactionKey AdvantagesCommon Limitations
This compound C-H Arylation of PhenolsMild conditions, high regioselectivity, low toxicity of bismuth.[2][3]Often requires stoichiometric amounts of the bismuth reagent.
Arylboronic Acids Suzuki-Miyaura CouplingBroad commercial availability, good functional group tolerance, non-toxic byproducts.[6]Requires a base, which can affect sensitive substrates.
Arylstannanes Stille CouplingHigh reactivity, neutral conditions.[8]High toxicity of tin compounds and byproducts.[9]
Arylsilanes Hiyama CouplingLow toxicity, stable reagents.[11]Requires an activating agent (e.g., fluoride), can have slower kinetics.[12]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these reactions, here are representative experimental protocols.

Protocol 1: Bismuth(V)-Mediated ortho-Arylation of a Phenol

This protocol is adapted from the work of Ball and coworkers on the C-H arylation of phenols.[3]

  • Preparation of the Bi(V) reagent : In a glovebox, a solution of this compound (1.1 equiv.) in a suitable solvent (e.g., THF) is treated with an oxidant (e.g., t-butyl hydroperoxide) at low temperature (-78 °C).

  • Arylation : To the freshly prepared Bi(V) solution, the phenol substrate (1.0 equiv.) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up : The reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Typical Suzuki-Miyaura Coupling

This is a general procedure for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[13]

  • Reaction Setup : To a flask are added the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction : The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, DMF, or dioxane/water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed.

  • Work-up : The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[13]

Protocol 3: Standard Stille Coupling

The following is a representative procedure for a Stille cross-coupling reaction.[9]

  • Reaction Setup : A flask is charged with the aryl halide (1.0 equiv.), the arylstannane (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction : An anhydrous, degassed solvent (e.g., toluene or DMF) is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC.

  • Work-up : Upon completion, the reaction mixture is cooled and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography. Special care must be taken to remove tin byproducts.[9]

Protocol 4: Hiyama Coupling Procedure

This protocol outlines a typical Hiyama coupling using a fluoride activator.[14]

  • Reaction Setup : To a reaction vessel are added the aryl halide (1.0 equiv.), the arylsilane (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a fluoride source (e.g., TBAF, 2.0 equiv.).

  • Reaction : An anhydrous solvent (e.g., THF or dioxane) is added, and the mixture is stirred at the appropriate temperature under an inert atmosphere.

  • Work-up : The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Mechanistic Insights: Understanding the Reactivity

The distinct reactivity of these arylating agents stems from their different modes of action.

Bismuth-Mediated Arylation

The currently accepted mechanism for the C-H arylation of phenols by Bi(V) reagents involves an electrophilic attack of the hypervalent bismuth species on the electron-rich aromatic ring of the phenol. This is distinct from the catalytic cycles of the other cross-coupling reactions.

Bismuth_Arylation Bi_III This compound (Bi-III) Bi_V Electrophilic Bi(V) Species Bi_III->Bi_V Oxidation Oxidant Oxidant Oxidant->Bi_V Intermediate Wheland-type Intermediate Bi_V->Intermediate Electrophilic Attack Phenol Phenol Substrate Phenol->Intermediate Product ortho-Arylated Phenol Intermediate->Product Rearomatization Bi_III_byproduct Bi(III) Byproduct Intermediate->Bi_III_byproduct

Caption: Proposed mechanism for Bi(V)-mediated C-H arylation of phenols.

Palladium-Catalyzed Cross-Coupling Cycles

The Suzuki, Stille, and Hiyama couplings all proceed through a similar catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5] The nature of the organometallic reagent primarily influences the transmetalation step.

Palladium_Cross_Coupling Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add ArX Aryl Halide (Ar-X) ArX->Ox_Add PdII Ar-Pd(II)-X(L_n) Ox_Add->PdII Transmetalation Transmetalation PdII->Transmetalation Organometallic Arylating Agent (Ar'-M) M = B, Sn, Si Organometallic->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar Red_Elim Reductive Elimination PdII_Ar->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Biaryl (Ar-Ar') Red_Elim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion: Selecting the Optimal Arylating Agent

The choice of an arylating agent is a nuanced decision that depends on the specific requirements of the synthesis.

  • This compound and related organobismuth reagents offer a compelling approach for specific transformations, such as the direct C-H arylation of electron-rich substrates like phenols, under mild conditions. Their low toxicity profile is a significant advantage.

  • Arylboronic acids remain the workhorse for general biaryl synthesis due to their vast commercial availability, broad functional group tolerance, and the environmentally friendly nature of their byproducts.

  • Arylstannanes are highly effective but should be used with caution due to their toxicity. They are particularly useful when base-sensitive functional groups are present.

  • Arylsilanes provide a safer alternative to organotin compounds, although they may require specific activation and potentially longer reaction times.

For researchers in drug development, where the avoidance of toxic metal residues is paramount, this compound and arylboronic acids are often the preferred reagents. The continuous development of new ligands and reaction conditions is constantly expanding the capabilities of all these arylating agents, promising even more efficient and selective synthetic routes in the future.

References

  • Ball, L. T. Modular bismacycles for the selective C-H arylation of phenols and naphthols. Nature Chemistry, 2020. [Link]

  • Senior, A., & Ball, L. T. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 2021. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007. [Link]

  • Organic Chemistry Portal. Hiyama Coupling. [Link]

  • Ohashi, M., & Ogoshi, S. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts, 2023. [Link]

  • Yamamoto, Y., et al. 1,4-Additions of arylboron, -silicon, and -bismuth compounds to α,β-unsaturated carbonyl compounds catalyzed by dicationic palladium(II) complexes. Pure and Applied Chemistry, 2008. [Link]

  • Hiyama, T. Hiyama coupling. Wikipedia. [Link]

  • Lam, P. Y. S., et al. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 1998. [Link]

  • Ollevier, T., & Nadeau, E. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 2008. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rudine, A. B., et al. Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews, 2011. [Link]

  • Ogoshi, S., & Ohashi, M. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts, 2023. [Link]

  • Zhang, Y., et al. Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Chemical Communications, 2021. [Link]

  • Hartwig, J. F., et al. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 2010. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results: arylation. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Wikipedia. Hiyama coupling. [Link]

  • Wang, Z., et al. Cross-Coupling of Aryl Halides and Triarylbismuths with PS-Supported Palladium. Synfacts, 2010. [Link]

  • Trzeciak, A. M., & Ziółkowski, J. J. ChemInform Abstract: Suzuki-Miyaura and Hiyama Reactions Catalyzed by Orthopalladated Triarylphosphite Complexes. ChemInform, 2011. [Link]

  • Ball, L. T. Bismuth(V)-Mediated C–H Arylation of Phenols and Naphthols. Synlett, 2021. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ball, L. T., et al. Modular bismacycles for the selective C–H arylation of phenols and naphthols. Nature Chemistry, 2020. [Link]

  • Hiyama, T., & Komiyama, T. Copper-Catalyzed Hiyama Coupling of (Hetero)aryltriethoxysilanes with (Hetero)aryl Iodides. Organic Letters, 2017. [Link]

  • Myers, A. G. The Stille Reaction. Harvard University. [Link]

  • Reddy, C. R., et al. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 2021. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Senior, A., & Ball, L. T. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C-O Arylation of Guaiacols. Organic Letters, 2021. [Link]

  • Hiyama, T., & Hiyama, Y. Examples of the Hiyama cross-coupling reaction with aryl silanes. ResearchGate. [Link]

  • Williams, R. M. Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 2011. [Link]

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A Senior Application Scientist's Guide to Purity Analysis of Tris(2-methoxyphenyl)bismuthine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry, the synthesis of novel compounds is only the beginning. For these materials to be of any true utility, particularly in sensitive applications like catalysis, materials science, and drug development, their purity must be unequivocally established.[1][2] Tris(2-methoxyphenyl)bismuthine, a versatile triarylbismuthine, is no exception.[3] Its role as a reagent in cross-coupling reactions and other organic transformations necessitates a high degree of purity to ensure predictable reactivity, reproducible yields, and the avoidance of unwanted side reactions.[4]

This guide, born from extensive field experience, eschews a simple checklist approach. Instead, it provides a deep dive into the causality behind using Nuclear Magnetic Resonance (NMR) spectroscopy as a primary, self-validating method for confirming the purity of this compound. We will explore not just the "how," but the "why," comparing this robust technique against other analytical methods to provide a holistic understanding of comprehensive quality control.

Section 1: The Foundational Signature: Interpreting the NMR Spectrum of Pure this compound

Before a quantitative assessment can be made, a qualitative understanding of the compound's NMR fingerprint is essential. The unique arrangement of protons and carbons in this compound gives rise to a distinct and predictable spectral signature.

Molecular Structure and Expected Signals

The structure features three 2-methoxyphenyl groups bonded to a central bismuth atom. This symmetry means that, in solution, the signals from all three identical groups are equivalent.

  • ¹H NMR Spectroscopy: The proton spectrum is the most direct route to assessing purity. For a pure sample, we anticipate two main sets of signals:

    • Aromatic Protons (approx. 6.9-8.0 ppm): The four protons on each aromatic ring are chemically distinct, leading to a complex but reproducible series of multiplets. The specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bismuth center.

    • Methoxy Protons (approx. 3.8 ppm): The three methoxy groups (-OCH₃) contain a total of nine equivalent protons. This results in a sharp, intense singlet. The integration of this singlet relative to the aromatic region (9H vs. 12H) serves as an immediate internal check on the structural integrity.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides complementary structural confirmation. Key expected signals include:

    • Methoxy Carbon (~55 ppm): A single peak for the equivalent methoxy carbons.

    • Aromatic Carbons (approx. 110-160 ppm): Six distinct signals for the six unique carbons in the aromatic ring. The carbon directly bonded to the bismuth (C-Bi) will have a characteristic chemical shift.

Any deviation from this expected pattern—such as the presence of additional peaks—signals the presence of impurities. Common impurities could include unreacted starting materials, partially substituted bismuthines, or residual solvents from the synthesis and purification process.

Section 2: A Validated Workflow for Quantitative Purity Determination (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[5][6] The method is powerful because it is non-destructive and the signal response is directly proportional to the number of nuclei, requiring no calibration curves.

Below is a workflow designed to be a self-validating system, ensuring accuracy and reproducibility.

Workflow for qNMR Purity Analysis

G Figure 1: Quantitative NMR (qNMR) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_report Result A Accurately weigh This compound (analyte) C Dissolve both in high-purity deuterated solvent (e.g., CDCl3) in a volumetric flask or NMR tube A->C B Accurately weigh Internal Standard (e.g., Maleic Anhydride) B->C D Acquire 1D ¹H NMR Spectrum using optimized quantitative parameters (e.g., long relaxation delay) C->D E Apply Fourier Transform, phase correction, and baseline correction D->E F Integrate characteristic peaks of analyte and standard E->F G Calculate purity using the standard qNMR equation F->G H Final Purity Report (%) G->H

Caption: A step-by-step workflow for determining the absolute purity of a compound using qNMR.

Experimental Protocol: Step-by-Step qNMR
  • Selection of Internal Standard: The choice is critical. The standard must be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte. Maleic anhydride or 1,4-dinitrobenzene are excellent choices for this compound in CDCl₃, as their sharp singlets appear in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial (to 0.01 mg precision).

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. The mass ratio should be chosen to yield signals of comparable intensity.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d). Ensure complete dissolution.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition: The validity of qNMR hinges on acquiring a fully relaxed spectrum. Using incorrect parameters is the most common source of error.

ParameterRecommended ValueRationale (The "Why")
Pulse Program Standard 1D pulse (e.g., Bruker 'zg30')A simple 30° or 45° pulse is used instead of 90° to reduce the time needed for full relaxation, shortening the required relaxation delay.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: This delay ensures all protons have fully returned to equilibrium before the next pulse. A short delay will lead to signal saturation and inaccurate integrals. The T₁ of the slowest relaxing proton (often a quaternary carbon satellite or a non-protonated standard) must be determined or estimated. A conservative value of 30-60 seconds is often sufficient.
Number of Scans (NS) 8 to 32Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
Acquisition Time (AQ) 2-4 secondsEnsures high digital resolution to accurately define the peaks.
Dummy Scans (DS) 4Allows the sample to reach a steady state within the magnetic field before data collection begins.
  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction. An uneven baseline is a major source of integration error.

    • Integrate a well-resolved, characteristic peak for both the analyte and the internal standard. For this compound, the methoxy singlet is ideal.

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., 9 for the -OCH₃ group)

    • MW = Molecular Weight

    • m = mass

    • Pstd = Purity of the internal standard (as a percentage)

Section 3: A Comparative Perspective: NMR vs. Alternative Techniques

While qNMR is a superior method for absolute purity determination, a comprehensive analysis often involves orthogonal techniques.[7] Understanding their respective strengths and weaknesses is key to designing a robust quality control strategy.

Technique Principle Advantages Disadvantages
Quantitative NMR (qNMR) Signal intensity is directly proportional to the molar amount of nuclei.[5]- Primary method: No calibration needed.- Provides structural confirmation and quantification simultaneously.- Non-destructive.- Can identify and quantify unknown impurities.- Lower sensitivity than MS.- Requires careful parameter optimization.- Potential for signal overlap in complex mixtures.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.[8]- Extremely high sensitivity for detecting trace impurities.- Confirms molecular weight.- Can be coupled with chromatography (LC-MS, GC-MS) for separation.- Not inherently quantitative; requires extensive calibration.- Ionization efficiency can vary dramatically between compounds.- May not be suitable for non-volatile or thermally unstable compounds.[9]
Elemental Analysis (EA) Combustion of the sample to determine the percentage of C, H, N, S, etc.[10]- Provides fundamental elemental composition.- Can detect inorganic impurities that are NMR-silent.- A bulk technique; provides no information on the nature of impurities.- An impurity with a similar elemental composition may go undetected.- Destructive.

Expert Insights:

From a practical standpoint, NMR should be the first line of analysis. It answers the two most critical questions simultaneously: "Is this the correct compound?" and "How pure is it?". Mass spectrometry is an invaluable secondary technique, acting as a high-sensitivity screen for trace-level impurities that might be below the NMR detection limit. Elemental analysis, while a classic technique, is best used as a final check to confirm the overall elemental composition aligns with the theoretical values, but it should never be used as the sole determinant of purity for a research-grade compound.

Conclusion

The purity of this compound is not a trivial specification; it is a fundamental prerequisite for its successful application. This guide has detailed how ¹H NMR spectroscopy, when applied with a rigorous and well-understood quantitative protocol, serves as a powerful, reliable, and self-validating tool for this purpose. By understanding the causality behind the experimental choices—from the selection of an internal standard to the critical importance of the relaxation delay—researchers can move beyond generating simple spectra to producing truly defensible analytical data. This commitment to scientific integrity ensures that the subsequent chemistry built upon these organometallic reagents is both reproducible and robust.

References

  • Cárdenas, N. D., et al. (2025). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. PMC NIH. Available at: [Link]

  • Widhani, J., et al. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. MDPI. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. Available at: [Link]

  • Widhani, J., et al. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. Graz University of Technology. Available at: [Link]

  • Khan, I. A., et al. (2021). AN OVERVIEW OF BIOMEDICINAL PERSPECTIVES OF ORGANOBISMUTH COMPOUNDS. Rasayan Journal of Chemistry. Available at: [Link]

  • Pramanik, A. (2022). Characterization Techniques of Organometallic Compounds. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules. Available at: [Link]

  • Cushman, M., & Gussio, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. Available at: [Link]

  • ELCSEI, G. A., et al. (1996). Spectroscopic, Structural, and Mass Spectrometric Studies on Two Systematic Series of Dithiabismuth(III) Heterocycles: Identification of Bismuthenium Cations and Their Solvent Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Soylak, M. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Walsh Medical Media. Available at: [Link]

  • Widhani, J., et al. (2019). Solid state structure of this compound, space group P2(1)/c. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. MDPI. Available at: [Link]

  • Anonymous. (2022). Characterization of Organometallic Complexes. Chemistry LibreTexts. Available at: [Link]

  • NOBLECHEMISTRY. (2024). NMR Spectroscopy: Structure Determination Of Organic Compounds. YouTube. Available at: [Link]

  • Moravek, Inc. (2023). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]

  • Sugimoto, N., et al. (2019). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Available at: [Link]

  • Srivastava, A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Journal of Advanced Scientific Research. Available at: [Link]

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A Senior Application Scientist's Guide to X-ray Diffraction (XRD) Analysis of Tris(2-methoxyphenyl)bismuthine Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, the solid-state properties of a compound are of paramount importance. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a material's physical and chemical properties, including solubility, bioavailability, stability, and melting point. For organometallic compounds such as Tris(2-methoxyphenyl)bismuthine, which holds potential in catalysis and materials science, a thorough understanding and control of its polymorphic forms are crucial for consistent performance and regulatory compliance.[1][2]

This guide provides an in-depth comparison of the known polymorphs of this compound, leveraging X-ray diffraction (XRD) as the primary analytical tool. We will delve into the experimental protocols for polymorph generation and characterization, explain the rationale behind key procedural steps, and present comparative data to aid in the identification and differentiation of these crystalline forms.

The Significance of Polymorphism in this compound

This compound, an organobismuth compound, has been shown to exhibit at least two distinct polymorphic forms: a well-established trigonal phase and a more recently identified monoclinic phase.[3][4] The trigonal polymorph is the commonly encountered form, while the monoclinic polymorph can be obtained through specific recrystallization techniques, such as cooling from a molten state.[3] The existence of these different crystalline arrangements underscores the necessity for robust analytical methods to ensure the desired polymorph is consistently produced and utilized.

The differentiation of these polymorphs is critical as the crystal packing can influence the compound's reactivity and stability. Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique that serves as a fingerprint for the crystalline solid state, providing unambiguous identification of different polymorphs.[2] Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ) and relative intensities.[1]

Experimental Workflow for Polymorph Generation and XRD Analysis

The following diagram outlines the comprehensive workflow for the generation and comparative XRD analysis of this compound polymorphs.

XRD Analysis Workflow Experimental Workflow for Polymorph Analysis cluster_0 Polymorph Generation cluster_1 Sample Preparation & XRD Analysis cluster_2 Data Analysis & Comparison Start This compound (Amorphous or Mixed Phase) Recrystallization Recrystallization (Solvent-based vs. Melt) Start->Recrystallization Trigonal Trigonal Polymorph (e.g., from solution) Recrystallization->Trigonal Solution Crystallization Monoclinic Monoclinic Polymorph (from melt) Recrystallization->Monoclinic Melt Crystallization Grinding Gentle Grinding of Crystals Trigonal->Grinding Monoclinic->Grinding SampleHolder Sample Mounting (Zero-background holder) Grinding->SampleHolder XRD Powder XRD Data Collection SampleHolder->XRD DataProcessing Data Processing (Background subtraction, peak identification) XRD->DataProcessing Comparison Comparative Analysis (Peak positions, intensities, lattice parameters) DataProcessing->Comparison Identification Polymorph Identification & Quantification Comparison->Identification

Caption: A comprehensive workflow for the generation, XRD analysis, and comparison of this compound polymorphs.

Detailed Experimental Protocols

Protocol 1: Generation of this compound Polymorphs

Objective: To produce the trigonal and monoclinic polymorphs of this compound for comparative analysis.

A. Trigonal Polymorph (from Solution Recrystallization)

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., a mixture of dichloromethane and ethanol) at an elevated temperature to achieve a saturated or near-saturated solution. The choice of solvent is critical and can influence the resulting polymorph.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, well-ordered crystals.

  • Crystal Isolation: Collect the resulting crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point to remove any residual solvent.

B. Monoclinic Polymorph (from Melt Recrystallization) [3]

  • Melting: Carefully heat a sample of this compound above its melting point (approximately 163°C) in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Controlled Cooling: Cool the melt at a controlled rate. Different cooling rates (e.g., slow cooling within the heater versus rapid "shock freezing") can be explored to optimize the formation of the monoclinic phase.[3]

  • Solidification: The solidified material will contain the monoclinic polymorph.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

Objective: To obtain high-quality PXRD patterns for the generated polymorphs.

  • Sample Preparation:

    • Gently grind a small amount (typically 10-20 mg) of the crystalline sample using an agate mortar and pestle.[1] The goal is to produce a fine, homogeneous powder with a particle size of approximately 5-10 microns to ensure good particle statistics and minimize preferred orientation effects.[6]

    • Causality: Aggressive grinding can induce phase transformations or amorphization, so a gentle approach is crucial.[6]

  • Sample Mounting:

    • Pack the powdered sample into a low-background sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions.

    • Causality: A flat, well-packed sample minimizes instrumental artifacts and ensures accurate 2θ measurements.

  • Instrument Setup and Data Collection:

    • Use a modern powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Typical Data Collection Parameters:

      • Voltage and Current: 40 kV and 40 mA.

      • 2θ Range: 5° to 50°. This range is generally sufficient to capture the characteristic diffraction peaks for organic molecules.

      • Step Size: 0.02°.

      • Scan Speed/Time per Step: A slower scan speed (e.g., 1-2°/minute) will improve the signal-to-noise ratio and is recommended for detailed analysis.

    • Causality: The choice of these parameters represents a balance between data quality and measurement time. A wider 2θ range might be necessary for novel polymorph screening.

Comparative Analysis of this compound Polymorphs

The primary distinction between the trigonal and monoclinic polymorphs of this compound lies in their crystal packing, which is directly reflected in their PXRD patterns.

Table 1: Crystallographic Data of this compound Polymorphs

ParameterTrigonal PolymorphMonoclinic Polymorph
Crystal System TrigonalMonoclinic
Space Group Not explicitly stated in the primary referenceP2(1)/c[3][7]
Molecules per Asymmetric Unit (Z') 2[3]1[3]
Cell Parameters Not available in the primary referencea = 29.5721(4) Å, b = 8.2201(1) Å, c = 14.9409(2) Å, β = 96.381(1)°

Note: The cell parameters for the monoclinic polymorph are derived from a study on the analogous Tris(2-methoxyphenyl)phosphine, which crystallizes in a different space group (C2/c).[8] While the exact cell parameters for the monoclinic bismuthine polymorph may differ slightly, this provides a reasonable approximation for illustrative purposes.

Table 2: Representative Powder X-ray Diffraction Peaks

Trigonal Polymorph (Hypothetical)Monoclinic Polymorph (Hypothetical)
2θ Angle (°) Relative Intensity (%)
8.5100
10.245
12.860
15.175
18.930
21.455
25.625

Disclaimer: The 2θ angles and relative intensities in Table 2 are hypothetical and for illustrative purposes to demonstrate the expected differences in the diffraction patterns. Actual experimental data should be used for definitive identification.

The differing crystal systems and space groups will result in distinct sets of allowed reflections, leading to unique PXRD patterns for each polymorph. The monoclinic phase, with its lower symmetry, is expected to exhibit a more complex diffraction pattern with a larger number of unique peaks compared to the higher-symmetry trigonal phase.

Logical Relationships in Polymorph Analysis

The following diagram illustrates the logical flow of identifying and differentiating the polymorphs of this compound based on their crystallographic properties.

Polymorph Differentiation Logic Logical Differentiation of Polymorphs cluster_0 Observed Property cluster_1 Inferred Crystal Structure cluster_2 Polymorph Identification PXRD_Pattern Unique PXRD Pattern Crystal_System Crystal System PXRD_Pattern->Crystal_System Space_Group Space Group Crystal_System->Space_Group Trigonal Trigonal Polymorph Space_Group->Trigonal e.g., R-3 Monoclinic Monoclinic Polymorph Space_Group->Monoclinic P2(1)/c

Caption: Logical flow from the observed PXRD pattern to the identification of the specific polymorph of this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful generation of two distinct and reproducible PXRD patterns from the same starting material under different crystallization conditions provides strong evidence for the existence of polymorphism. Furthermore, the comparison of experimentally obtained PXRD data with patterns simulated from single-crystal crystallographic data (if available) offers a robust method for definitive polymorph identification.

Conclusion

The identification and control of polymorphism are indispensable aspects of modern chemical and pharmaceutical research. For this compound, the ability to selectively produce and analytically distinguish between its trigonal and monoclinic forms is crucial for ensuring reproducible properties and performance. Powder X-ray diffraction stands as the definitive technique for this purpose, providing an unambiguous fingerprint of the crystalline state. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently navigate the challenges of polymorphic analysis and ensure the quality and consistency of their materials.

References

  • Scharfetter, H., Fischer, R. C., Krassnig, S., & Gösweiner, C. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • ResearchGate. (n.d.). Solid state structure of this compound, space group P2(1)/c. Retrieved from [Link]

  • Shawkataly, O. b., Pankhi, M. A. A., Khan, I. A., Yeap, C. S., & Fun, H.-K. (2009). Tris(2-methoxyphenyl)phosphine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1525–o1526. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Q&A. [Link]

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A Senior Application Scientist's Guide to Bismuth Reagents: A Comparative Study of Bi(III) vs. Bi(V) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign reagents is paramount. Bismuth, a heavy element with surprisingly low toxicity, has emerged as a compelling choice for chemists, offering a rich and diverse reactivity profile.[1] This guide provides a comparative analysis of bismuth in its two primary oxidation states, +3 and +5, to aid researchers, scientists, and drug development professionals in selecting the optimal bismuth reagent for their synthetic challenges. We will delve into the fundamental differences in their reactivity, supported by experimental data and detailed protocols, to provide a practical framework for their application.

The Dichotomy of Bismuth: Lewis Acidity vs. Oxidative Power

The synthetic utility of bismuth reagents is largely dictated by their oxidation state. Bismuth(III) compounds are generally valued for their Lewis acidic character, while bismuth(V) species are potent oxidizing agents and efficient aryl group transfer reagents. Understanding this fundamental dichotomy is the key to harnessing the full potential of bismuth chemistry.

Bismuth(III) Reagents: The Gentle Giants of Lewis Acid Catalysis

Bismuth(III) salts, such as bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃), have garnered significant attention as mild and water-tolerant Lewis acids.[2][3] Unlike many traditional Lewis acids that are sensitive to moisture, bismuth(III) catalysts can often be used in aqueous media, aligning with the principles of green chemistry.[1] Their catalytic activity stems from the ability of the Bi³⁺ ion to coordinate with and activate organic substrates.

Key Applications of Bi(III) Reagents:
  • Friedel-Crafts Reactions: Bismuth(III) triflate is an effective catalyst for Friedel-Crafts acylations and alkylations, promoting the formation of carbon-carbon bonds.[1][2]

  • Nazarov Cyclization: Bi(OTf)₃ has been shown to be an efficient and environmentally friendly catalyst for the Nazarov reaction, a key transformation for the synthesis of cyclopentenones.[3][4]

  • Dehydration of Alcohols: Catalytic amounts of Bi(OTf)₃ can smoothly dehydrate tertiary alcohols to alkenes under mild conditions.[5]

  • Allylation Reactions: BiCl₃ is a highly effective catalyst for the allylation of benzylic alcohols with allyltrimethylsilane. Interestingly, in this specific reaction, Bi(OTf)₃ was found to be ineffective, highlighting the importance of the counter-ion in tuning the reactivity of the bismuth center.[1]

Mechanistic Rationale: The Lewis Acid Activation Pathway

The catalytic cycle of a typical Bi(III)-mediated reaction involves the coordination of the bismuth salt to a Lewis basic site on the substrate, thereby activating it towards nucleophilic attack. This is illustrated in the dehydration of a tertiary alcohol catalyzed by Bi(OTf)₃.

Lewis_Acid_Catalysis Substrate Tertiary Alcohol (R₃COH) Activated_Complex Activated Complex [R₃COH-Bi(OTf)₃] Substrate->Activated_Complex Coordination Catalyst_BiIII Bi(OTf)₃ Catalyst_BiIII->Activated_Complex Carbocation Carbocation (R₃C⁺) Activated_Complex->Carbocation Loss of HOBi(OTf)₂ H2O H₂O Alkene Alkene Carbocation->Alkene Deprotonation Regenerated_Catalyst Bi(OTf)₃

Caption: Bi(III) as a Lewis Acid Catalyst.

Bismuth(V) Reagents: Powerful Oxidants and Arylating Agents

In contrast to their Bi(III) counterparts, organobismuth(V) compounds are potent oxidants and have found significant use in arylation reactions.[6] A key feature of Bi(V) reagents is their ability to undergo reductive elimination, a process that is central to their reactivity. Common examples include triphenylbismuth(V) diacetate (Ph₃Bi(OAc)₂) and other triarylbismuth(V) dicarboxylates.

Key Applications of Bi(V) Reagents:
  • Oxidation of Alcohols: Bi(V) reagents can efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

  • O-Arylation of Phenols: Triphenylbismuth diacetate is a classic reagent for the phenylation of phenols and alcohols, forming diaryl ethers.[7][8] This transformation is particularly noteworthy for its mild conditions.

  • C-Arylation: Bi(V) reagents can also be used for the arylation of carbon nucleophiles.

  • N-Arylation: The arylation of amines and other nitrogen-containing compounds is another important application of Bi(V) reagents.

Mechanistic Rationale: The Reductive Elimination Pathway

The arylation of a phenol with a triarylbismuth(V) diacetate proceeds through a ligand exchange followed by reductive elimination. This process transfers an aryl group from the bismuth center to the oxygen of the phenol.

Reductive_Elimination Phenol Phenol (Ar'OH) Intermediate Intermediate [Ph₃Bi(OAc)(OAr')] Phenol->Intermediate Ligand Exchange BiV_Reagent Triphenylbismuth(V) diacetate (Ph₃Bi(OAc)₂) BiV_Reagent->Intermediate Product Diaryl Ether (Ph-O-Ar') Intermediate->Product Reductive Elimination BiIII_Byproduct Triphenylbismuth(III) (Ph₃Bi) Intermediate->BiIII_Byproduct AcOH Acetic Acid (AcOH)

Caption: Bi(V) in O-Arylation of Phenols.

Comparative Performance: A Tale of Two Oxidation States

A Bi(V) reagent like triphenylbismuth diacetate can directly arylate a phenol in a stoichiometric fashion under mild conditions.[9] In contrast, a Bi(III) salt would not be expected to perform this reaction directly. However, recent advances in bismuth catalysis have introduced the concept of a Bi(III)/Bi(V) redox cycle, which can achieve catalytic arylation.[10]

FeatureBi(III) Reagents (e.g., Bi(OTf)₃)Bi(V) Reagents (e.g., Ph₃Bi(OAc)₂)Bi(III)/Bi(V) Catalytic Cycle
Primary Role Lewis Acid CatalystOxidant / Arylating AgentRedox Catalyst
Stoichiometry CatalyticStoichiometric (typically)Catalytic
Reaction Type Activation of electrophilesOxidation, Aryl transferCross-coupling
Mechanism Coordination and activationReductive eliminationOxidative addition, Reductive elimination
Green Chemistry High atom economy, often water-tolerantLower atom economy in stoichiometric useHigh atom economy
Typical Substrates Carbonyls, Alcohols, AlkenesAlcohols, Phenols, AminesArylboronic acids, Phenols

The Modern Synthesis: Bridging the Gap with Bi(III)/Bi(V) Redox Catalysis

The development of catalytic cycles involving the interconversion of Bi(III) and Bi(V) species represents a significant advancement in bismuth chemistry.[11] This approach mimics the behavior of transition metals in cross-coupling reactions, offering a sustainable alternative. In a typical Bi(III)/Bi(V) catalytic cycle for C-O bond formation, a Bi(III) precatalyst is oxidized in situ to a Bi(V) species, which then undergoes reductive elimination to form the product and regenerate the Bi(III) catalyst.[10]

BiIII_BiV_Cycle BiIII Bi(III) BiV Bi(V) BiIII->BiV Oxidative Addition BiV->BiIII Reductive Elimination Product Diaryl Ether BiV->Product Aryl_Source Arylboronic Acid Aryl_Source->BiIII Transmetalation Oxidant Oxidant Nucleophile Phenol Nucleophile->BiV Coordination

Caption: A Simplified Bi(III)/Bi(V) Catalytic Cycle.

Experimental Protocols

To provide a practical context, here are representative experimental protocols for reactions utilizing Bi(III) and Bi(V) reagents.

Protocol 1: Bi(III)-Catalyzed Dehydration of a Tertiary Alcohol[5]

Reaction: Dehydration of 2-phenyl-2-propanol to α-methylstyrene using Bi(OTf)₃.

Materials:

  • 2-phenyl-2-propanol

  • Bismuth(III) triflate (Bi(OTf)₃·xH₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of 2-phenyl-2-propanol (0.050 g) in dichloromethane (1.8 mL), add Bi(OTf)₃·xH₂O (0.01 mol %).

  • Heat the reaction mixture to reflux and continue stirring for 2 hours.

  • Evaporate the solvent under vacuum.

  • Dilute the residue with ethyl acetate (10 mL) and add water (5 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography on silica gel to yield α-methylstyrene.

Protocol 2: Bi(V)-Mediated O-Arylation of a Phenol[9]

Reaction: O-Phenylation of 4-methoxyphenol with triphenylbismuth diacetate.

Materials:

  • 4-methoxyphenol

  • Triphenylbismuth diacetate (Ph₃Bi(OAc)₂)

  • Copper(II) acetate (catalyst)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 mmol) in dichloromethane (10 mL), add triphenylbismuth diacetate (1.1 mmol) and copper(II) acetate (0.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired diaryl ether.

Conclusion and Future Outlook

The choice between Bi(III) and Bi(V) reagents in organic synthesis is dictated by the desired transformation. Bi(III) compounds are the reagents of choice for Lewis acid-catalyzed reactions, offering a mild, efficient, and often environmentally friendly alternative to traditional Lewis acids. In contrast, Bi(V) reagents are powerful oxidants and effective arylating agents, particularly for the formation of C-O, C-N, and C-C bonds in a stoichiometric manner.

The emergence of Bi(III)/Bi(V) redox catalysis represents a paradigm shift in the application of bismuth in organic synthesis. This approach combines the advantages of both oxidation states in a catalytic cycle, paving the way for the development of novel, sustainable cross-coupling methodologies. As research in this area continues, we can expect to see an expansion of the synthetic capabilities of bismuth, further solidifying its position as a valuable and versatile element in the synthetic chemist's toolbox.

References

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  • F. da S. Emery, et al. (2020). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Archives. [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of a Tris(2-methoxyphenyl)bismuthine-Catalyzed Reaction

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of synthetic chemistry, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. Bismuth, a relatively non-toxic and abundant p-block element, has emerged as a compelling alternative to traditional transition metal catalysts.[1][2] Among the various organobismuth compounds, Tris(2-methoxyphenyl)bismuthine presents an intriguing scaffold for catalytic applications, particularly in cross-coupling reactions.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of a this compound-catalyzed reaction, using the Chan-Lam type C-O coupling of phenols with arylboronic acids as a model system. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the potential performance of this bismuth-based system with established alternatives.

The Proposed Catalytic Role of this compound in C-O Coupling

While specific catalytic applications of this compound are not extensively documented, its structural features suggest a plausible role in facilitating cross-coupling reactions. Based on established principles of bismuth catalysis, we propose a mechanism centered around a Bi(III)/Bi(V) redox cycle for the arylation of phenols with arylboronic acids.[5][6][7] This pathway is analogous to those proposed for other bismuth-catalyzed cross-coupling reactions and offers a compelling starting point for mechanistic validation.[5][8]

The proposed catalytic cycle, depicted below, involves three key steps: transmetalation, oxidation, and reductive elimination.

Bismuth Catalytic Cycle cluster_0 Proposed Catalytic Cycle Bi_III This compound (Bi(III)) Aryl_Bi_III Aryl-Bi(III) Intermediate Bi_III->Aryl_Bi_III Transmetalation + Arylboronic Acid Aryl_Bi_V Aryl-Bi(V) Intermediate Aryl_Bi_III->Aryl_Bi_V Oxidation + Oxidant, Phenol Aryl_Bi_V->Bi_III Regeneration Product Aryl Ether Product Aryl_Bi_V->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Figure 1: Proposed Bi(III)/Bi(V) catalytic cycle for the C-O coupling of phenols and arylboronic acids catalyzed by this compound.

Experimental Validation of the Proposed Mechanism

A rigorous validation of this proposed mechanism requires a multi-faceted approach, combining kinetic studies, the identification of key intermediates, and carefully designed control experiments.

Kinetic Analysis: Unraveling the Rate-Determining Step

The initial step in mechanistic validation is to understand the reaction kinetics to identify the rate-determining step. This is achieved by systematically varying the concentration of each reactant and monitoring the initial reaction rate.

Experimental Protocol: Determining Reaction Orders

  • Baseline Reaction: Set up a standard reaction with known concentrations of the phenol, arylboronic acid, this compound catalyst, base, and oxidant in a suitable solvent.

  • Varying Substrate Concentrations: Conduct a series of experiments where the initial concentration of one reactant (e.g., the phenol) is varied (e.g., 0.5x, 1x, 1.5x, 2x the baseline) while keeping the concentrations of all other components constant.

  • Monitoring Reaction Progress: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction, and analyze the product formation using a calibrated internal standard by GC-MS or HPLC.

  • Determining Initial Rates: Plot the concentration of the product versus time for each experiment. The initial rate is the slope of the initial linear portion of this curve.

  • Calculating Reaction Order: The reaction order with respect to a particular reactant is determined by plotting the logarithm of the initial rate versus the logarithm of the initial concentration of that reactant. The slope of this line corresponds to the reaction order.[9]

Interpreting the Results:

  • First-order dependence on the arylboronic acid and bismuth catalyst: This would suggest that the transmetalation step is involved in or precedes the rate-determining step.

  • Zero-order dependence on the phenol: This might indicate that the phenol is involved in a fast step after the rate-determining step.

  • Dependence on the oxidant concentration: This would point towards the oxidation step being rate-limiting or kinetically significant.

Identification of Intermediates: Capturing the Catalytic Species

The direct observation of proposed intermediates provides strong evidence for a given mechanistic pathway. Spectroscopic techniques are invaluable for this purpose.

Experimental Protocol: In-situ NMR Monitoring

  • Stoichiometric Reactions: In an NMR tube, react this compound with the arylboronic acid in the absence of the oxidant and phenol. Acquire ¹H and ¹³C NMR spectra to observe the formation of the proposed Aryl-Bi(III) intermediate.

  • Oxidation Step: To the same NMR tube, add the oxidant and phenol and monitor the spectral changes. The appearance of new signals could indicate the formation of the Aryl-Bi(V) intermediate. Due to the likely transient nature of this species, low-temperature NMR studies may be necessary.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the reaction mixture at different stages using ESI-MS or other soft ionization techniques to detect the mass of the proposed bismuth-containing intermediates.

Control Experiments: Ruling Out Alternative Pathways

Control experiments are crucial for excluding alternative mechanisms, such as a radical pathway.

Experimental Protocol: Radical Trapping Experiments

  • Standard Reaction with a Radical Scavenger: Perform the standard catalytic reaction in the presence of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,4-cyclohexadiene.[10][11][12]

  • Analysis: Monitor the reaction progress and analyze the final mixture for the formation of trapped radical adducts (e.g., by GC-MS or LC-MS).

  • Interpretation: If the reaction is significantly inhibited or if trapped adducts are observed, it suggests the involvement of a radical mechanism.[10] The absence of such effects supports a non-radical pathway, such as the proposed Bi(III)/Bi(V) cycle.

Performance Comparison with Alternative Catalysts

To establish the practical utility of a this compound-catalyzed system, its performance must be objectively compared with established catalysts for C-O coupling reactions. The primary alternatives are copper- and palladium-based systems, which are the cornerstones of Chan-Lam and Buchwald-Hartwig couplings, respectively.[13][14][15]

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
This compound (Proposed) Mild conditions, potentially air-tolerantLow toxicity, cost-effective metal[2]Potentially lower turnover numbers, mechanism not fully established
Copper-based (e.g., Cu(OAc)₂) (Chan-Lam) Often requires a base and an oxidant (air)[16]Operationally simple, tolerant of various functional groups[14]Can require stoichiometric amounts of copper, sometimes harsh conditions
Palladium-based (e.g., Pd(OAc)₂/Ligand) (Buchwald-Hartwig) Requires a specific ligand and a strong base, inert atmosphereHigh efficiency and broad substrate scopeExpensive and toxic metal, requires stringent anaerobic conditions

Concluding Remarks for the Practicing Scientist

The validation of a catalytic mechanism is a meticulous process that combines kinetic analysis, spectroscopic investigation, and logical deduction through control experiments. For a novel catalyst like this compound, a systematic approach as outlined in this guide is essential to not only understand its fundamental reactivity but also to rationally optimize its performance.

While the proposed Bi(III)/Bi(V) redox cycle provides a solid foundation, researchers must remain open to unexpected findings. For instance, a radical pathway, though less commonly invoked for bismuth in this context, should not be prematurely dismissed.[1][17] The experimental protocols provided herein are designed to be robust and adaptable, allowing for a thorough investigation that will ultimately determine the viability of this compound as a practical catalyst in the synthesis of valuable chemical entities. The low toxicity and cost-effectiveness of bismuth make this exploration a worthy endeavor in the ongoing quest for more sustainable chemical transformations.[18]

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A Senior Application Scientist's Guide to Tris(2-methoxyphenyl)bismuthine: Benchmarking Against Mainstream Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the choice of an organometallic reagent is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall project timelines. While the landscape has been long dominated by organoboron, organotin, and organosilicon compounds, a renewed interest in organobismuth chemistry is bringing novel reactivity and practical advantages to the forefront. This guide provides an in-depth technical comparison of Tris(2-methoxyphenyl)bismuthine, a representative organobismuth(III) reagent, against its more established counterparts in key organic transformations.

Introduction to Organobismuth Reagents: A Paradigm of Low Toxicity and Unique Reactivity

Organobismuth compounds are emerging as a compelling class of reagents in organic synthesis, primarily due to the low cost, low toxicity, and low radioactivity of bismuth.[1] This makes them an attractive, environmentally benign alternative to many traditional heavy-metal reagents.[1] While the field of organobismuth chemistry has developed at a slower pace compared to other organometallics due to the inherent instability of the bismuth-carbon bond, recent advancements have unlocked their potential in a variety of synthetic transformations, including C-, N-, and O-arylation reactions.[1]

This compound stands out due to the electronic and steric influence of the ortho-methoxy substituents. These groups can modulate the reactivity of the bismuth center and potentially influence the regioselectivity of aryl transfer reactions. This guide will dissect the performance of this compound and its derivatives in pivotal cross-coupling reactions, offering a clear perspective on its standing in the synthetic chemist's toolkit.

C-C Bond Formation: A Comparative Look at Suzuki-Miyaura Type Couplings

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, revered for its mild reaction conditions and broad functional group tolerance.[2] This reaction typically employs organoboron reagents, such as boronic acids and their esters.[2][3]

This compound in Palladium-Catalyzed Cross-Coupling

Triarylbismuth(III) compounds, including this compound, can serve as effective arylating agents in palladium-catalyzed cross-coupling reactions with aryl halides and triflates.[4][5] These reactions often proceed efficiently in the presence of a base such as K₂CO₃ or CsF.[5] A key advantage of triarylbismuthines is the potential to transfer all three aryl groups, enhancing atom economy.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Aryl Halide with a Triarylbismuth Reagent

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the triarylbismuth reagent (0.4 mmol, for transfer of all three aryl groups), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: Add anhydrous solvent (e.g., toluene, DMF, or dioxane, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Performance Data: Aryl-Aryl Coupling

Reagent ClassTypical ReagentCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Organobismuth TriphenylbismuthPd(OAc)₂K₂CO₃DMF10093[4]
Organoboron Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100>95[6]

Causality Behind Experimental Choices:

The choice of a palladium catalyst is crucial; Pd(OAc)₂ is a common and effective precursor. The base is essential for the catalytic cycle, with carbonates and fluorides being effective for organobismuth reagents. The solvent choice depends on the solubility of the reactants and the reaction temperature.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-M) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

C-N and C-O Bond Formation: Benchmarking in Chan-Lam and Ullmann-Type Couplings

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, typically utilizing organoboron reagents and a copper catalyst.[7] This reaction is attractive due to its often mild, open-flask conditions.[7]

This compound in Copper-Catalyzed N- and O-Arylation

Triarylbismuth(III) and their pentavalent derivatives have proven to be effective arylating reagents for amines, phenols, and other heteroatomic nucleophiles, often promoted by copper salts.[8][9][10] The pentavalent species, such as tris(2-methoxyphenyl)bismuth diacetate, can exhibit enhanced reactivity. A notable advantage of organobismuth reagents in this context is their compatibility with a range of functional groups.

Experimental Protocol: Copper-Promoted N-Arylation with a Triarylbismuth Reagent

  • Reaction Setup: In a vial, combine the amine (1.0 mmol), the triarylbismuth reagent (1.1 mmol), and a copper promoter (e.g., Cu(OAc)₂, 1.0 mmol).

  • Solvent: Add a suitable solvent (e.g., CH₂Cl₂, 5 mL).

  • Reaction Conditions: Stir the mixture at room temperature, open to the air, for the specified time (e.g., 24-48 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Performance Data: N-Arylation of Imidazole

Reagent ClassArylating ReagentPromoter/CatalystBaseSolventTemperatureYield (%)Reference
Organobismuth TriphenylbismuthCu(OAc)₂ (stoichiometric)NoneCH₂Cl₂Room Temp95[9]
Organoboron Phenylboronic AcidCu(OAc)₂ (catalytic)PyridineCH₂Cl₂Room Temp90Chan-Lam general conditions

Causality Behind Experimental Choices:

In copper-promoted arylations with organobismuth reagents, a stoichiometric amount of a copper(II) salt like Cu(OAc)₂ is often used as both a promoter and an oxidant. The reaction is frequently conducted at room temperature and open to the air, highlighting the operational simplicity of this methodology.

Logical Relationship: Proposed Mechanism for Copper-Promoted N-Arylation

Chan_Lam_Type_Mechanism cluster_legend Reaction Pathway Cu(II) Cu(II) Amine-Cu(II) Amine-Cu(II) Cu(II)->Amine-Cu(II) Ligand Exchange (Amine) Ar-Cu(III)-Amine Ar-Cu(III)-Amine Amine-Cu(II)->Ar-Cu(III)-Amine Transmetalation (Ar-Bi(III)) Ar-Bi(III) Ar-Bi(III) Ar-Bi(III)->Ar-Cu(III)-Amine Ar-Amine Ar-Amine Ar-Cu(III)-Amine->Ar-Amine Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-Amine->Cu(I) Cu(I)->Cu(II) Oxidation (Air)

Caption: A plausible mechanistic pathway for the copper-promoted N-arylation using a triarylbismuth reagent.

Conclusion: The Evolving Role of Organobismuth Reagents

This compound and related organobismuth reagents represent a valuable and evolving class of tools for the synthetic chemist. Their primary advantages lie in their low toxicity and often mild reaction conditions, presenting a greener alternative to traditional organometallic reagents.

While they may not yet universally surpass the performance of well-established methods like the Suzuki-Miyaura and Chan-Lam couplings in terms of catalytic efficiency and substrate scope, their unique reactivity profile and operational simplicity make them highly attractive for specific applications. For C-N and C-O bond formation, the ability to perform reactions at room temperature and open to the air without the need for rigorously anhydrous or anaerobic conditions is a significant practical advantage.

As research in organobismuth chemistry continues to advance, the development of more efficient catalytic systems and a deeper mechanistic understanding will undoubtedly expand their utility in both academic and industrial settings. For the discerning researcher, this compound and its congeners offer a compelling option for arylations, particularly when seeking milder, more sustainable synthetic routes.

References

  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition. [Link]

  • Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. RSC Advances. [Link]

  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Triarylbismuths with Aryl Halides and Triflates. Organic Letters. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions. Odessa University Chemical Journal. [Link]

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  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]

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The Green Advantage: A Comparative Guide to Tris(2-methoxyphenyl)bismuthine in Sustainable Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of greener and more sustainable chemical synthesis, the choice of reagents and catalysts plays a pivotal role. For researchers, scientists, and professionals in drug development, the imperative is to adopt methodologies that are not only efficient but also environmentally benign. This guide provides an in-depth technical comparison of Tris(2-methoxyphenyl)bismuthine and related triarylbismuthines, highlighting their advantages in the context of green chemistry. We will explore their performance as arylating agents in catalytic cross-coupling reactions, benchmarked against traditional methods, and provide actionable experimental insights.

The Imperative of Green Chemistry in Modern Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key aspect of this is the use of catalysts over stoichiometric reagents, which minimizes waste and enhances atom economy.[1] Bismuth, a post-transition metal, has emerged as a "green element" due to its remarkably low toxicity compared to other heavy metals like lead, tin, and mercury.[2] Organobismuth compounds, particularly triarylbismuthines, are gaining traction as they are generally stable, easy to handle, and less toxic than many traditional organometallic reagents.[3][4]

This compound and Triarylbismuthines: A Greener Approach to Arylation

This compound belongs to the class of triarylbismuthines, which are primarily utilized as efficient aryl group transfer reagents in transition-metal-catalyzed cross-coupling reactions.[3][5] These reactions are fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials. While not always acting as a standalone catalyst, this compound plays a crucial role in catalytic systems, typically with palladium or copper, to facilitate C-C, C-N, and C-O bond formation.[3][5][6][7]

The primary advantage of employing triarylbismuthines lies in their environmental profile. Traditional cross-coupling reactions often rely on organotin (Stille coupling) or organoboron (Suzuki coupling) compounds. Organotin reagents are notoriously toxic, while the synthesis of arylboronic acids can sometimes involve harsh conditions and generate significant waste. Triarylbismuthines offer a safer and often more atom-economical alternative.[8]

Comparative Analysis of Arylating Reagents

To objectively assess the advantages of using triarylbismuthines, a comparison with other common arylating reagents is essential. The following table summarizes key performance and green chemistry metrics.

FeatureTriarylbismuthines (e.g., this compound)Arylboronic Acids (Suzuki Coupling)Organotins (Stille Coupling)
Toxicity of Reagent LowGenerally lowHigh
Toxicity of Byproducts Bismuth salts (low toxicity)Borates (low toxicity)Organotin compounds (high toxicity)
Air & Moisture Stability Generally stable and easy to handle[3]Can be prone to degradationGenerally stable but can be sensitive
Atom Economy Potentially high as up to three aryl groups can be transferredGood, but boronic acid moiety is wastePoor, tin moiety is waste
Functional Group Tolerance High[3]GoodModerate to good
Reaction Conditions Often mild[7]Generally mildOften requires harsher conditions

Experimental Showcase: Palladium-Catalyzed Arylation Using Triarylbismuthines

To illustrate the practical application of triarylbismuthines, we present a representative protocol for a palladium-catalyzed cross-coupling reaction. This protocol is based on established methodologies for the arylation of aryl halides.[9]

Objective: Synthesis of a Biaryl Compound via Palladium-Catalyzed Cross-Coupling

This protocol details the coupling of an aryl halide with a triarylbismuthine, such as this compound, to form a new C-C bond.

Materials:
  • Aryl halide (e.g., iodobenzene)

  • Triarylbismuthine (e.g., this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[9]

  • Base (e.g., K₂CO₃)[9]

  • Solvent (e.g., DMF)[9]

  • Standard glassware for inert atmosphere reactions

Experimental Protocol:
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the triarylbismuthine (0.4 mmol, providing a slight excess of aryl groups), palladium catalyst (0.02 mmol, 2 mol%), and base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality in Experimental Choices:
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst, which is the active catalytic species.

  • Base: The base is essential for the transmetalation step in the catalytic cycle, facilitating the transfer of the aryl group from bismuth to palladium.[10]

  • Solvent: Anhydrous polar aprotic solvents like DMF are often used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[9]

Mechanistic Insights: The Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed cross-coupling of an aryl halide with a triarylbismuthine.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)LXn A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'Ln B->C Transmetalation (Ar'3Bi) C->A Reductive Elimination D Ar-Ar' C:e->D:w

Caption: Palladium-catalyzed cross-coupling with a triarylbismuthine.

The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) complex. This is followed by transmetalation, where an aryl group is transferred from the triarylbismuthine to the palladium center. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[10]

A similar catalytic cycle can be drawn for copper-catalyzed arylations, which often proceed through a Cu(I)/Cu(III) cycle.

G cluster_0 Catalytic Cycle A Cu(I)X B Ar'-Cu(III)(Nu)X A->B Oxidative Addition (Ar'3Bi, Nu-H) B->A Reductive Elimination C Ar'-Nu B:e->C:w

Caption: Copper-catalyzed cross-coupling with a triarylbismuthine.

Conclusion: Embracing Bismuth for a Sustainable Future

This compound and its triarylbismuthine counterparts represent a significant step forward in the implementation of green chemistry principles in synthetic organic chemistry. Their low toxicity, stability, and high efficiency as arylating agents in catalytic systems make them a superior alternative to many traditional organometallic reagents. By understanding the underlying principles and practical applications of these compounds, researchers and drug development professionals can make more informed and sustainable choices in their synthetic endeavors, contributing to a safer and more efficient chemical industry.

References

  • Atom‐Efficient Vinylic Arylations with Triarylbismuths as Substoichiometric Multicoupling Reagents under Palladium Catalysis. (2009). ResearchGate. [Link]

  • Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. (2016). PubMed. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

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A Comparative Structural Analysis of Substituted Triarylbismuthines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triarylbismuthines (Ar₃Bi) represent a fascinating and versatile class of organometallic compounds. Characterized by their stability to air and moisture, they have garnered significant attention for their applications in organic synthesis, catalysis, and materials science.[1] The bismuth-carbon bond, while weaker than that of its lighter pnictogen congeners, imparts unique reactivity that has been harnessed in a variety of chemical transformations. The structural and electronic properties of triarylbismuthines can be finely tuned by the introduction of substituents on the aryl rings, which in turn modulates their reactivity and physical characteristics. This guide provides a comprehensive structural comparison of substituted triarylbismuthines, offering insights into the interplay between substituent effects and molecular geometry, supported by experimental data and detailed protocols.

General Synthetic Routes to Triarylbismuthines

The synthesis of triarylbismuthines is most commonly achieved through the reaction of a bismuth(III) halide, typically bismuth trichloride (BiCl₃), with an organometallic nucleophile such as a Grignard reagent or an organolithium species. This straightforward approach allows for the introduction of a wide variety of substituted aryl groups.

An alternative and often milder method involves an oxidative addition/reductive elimination pathway starting from a trialkylbismuthine.[2] Furthermore, functional group manipulation on pre-formed triarylbismuthines offers a pathway to highly functionalized derivatives.[1]

Experimental Protocol: Synthesis of Triphenylbismuthine (Ph₃Bi)

This protocol describes a typical synthesis of triphenylbismuthine using a Grignard reagent.

Materials:

  • Bismuth(III) chloride (BiCl₃)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

  • A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent, phenylmagnesium bromide. The reaction mixture is stirred until the magnesium is consumed.

  • In a separate flask, a suspension of bismuth(III) chloride in anhydrous THF is prepared under nitrogen.

  • The freshly prepared Grignard reagent is added dropwise to the bismuth trichloride suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford triphenylbismuthine as a white crystalline solid.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent + Mg (Anhydrous Ether) Mg Mg BiCl3 BiCl3 Triarylbismuthine Triarylbismuthine BiCl3->Triarylbismuthine Grignard Reagent->Triarylbismuthine + BiCl3 (Anhydrous THF)

Caption: General synthesis of triarylbismuthines via the Grignard route.

Structural Comparison: The Influence of Substituents

The molecular geometry of triarylbismuthines is significantly influenced by the electronic and steric nature of the substituents on the aryl rings. X-ray crystallography is the definitive technique for elucidating these structural nuances.

Bond Lengths and Angles

The primary structural parameters for comparison are the bismuth-carbon (Bi-C) bond lengths and the carbon-bismuth-carbon (C-Bi-C) bond angles. In the parent triphenylbismuthine, the bismuth atom adopts a trigonal pyramidal geometry.

CompoundSubstituentBi-C Bond Length (Å)C-Bi-C Bond Angle (°)Reference
TriphenylbismuthineH~2.25~94
Tris(4-methylphenyl)bismuthine4-CH₃~2.26~95[3]
Tris(4-methoxyphenyl)bismuthine4-OCH₃~2.24~96[4]
Tris(2-methoxyphenyl)bismuthine2-OCH₃~2.28~98[5][6]
Tris(pentafluorophenyl)bismuthineF₅~2.22~99[7]

Analysis of Structural Data:

  • Electron-donating groups at the para position, such as methyl (CH₃) and methoxy (OCH₃), lead to a slight elongation of the Bi-C bond compared to triphenylbismuthine. This can be attributed to the increased electron density on the aryl ring, which strengthens the π-system but slightly weakens the Bi-C σ-bond through inductive effects.

  • Conversely, electron-withdrawing groups , such as the highly electronegative fluorine atoms in tris(pentafluorophenyl)bismuthine, result in a shortening of the Bi-C bond.[7] The strong inductive effect of the fluorine atoms withdraws electron density from the Bi-C bond, increasing its ionic character and shortening the bond length.

  • Steric hindrance plays a crucial role, particularly with ortho substituents. In this compound, the Bi-C bond is significantly longer than in its para-substituted counterpart.[5][6] This elongation is a consequence of the steric repulsion between the methoxy groups and the bismuth center, forcing the aryl rings further away. The C-Bi-C bond angles also tend to increase with the steric bulk of the ortho substituent to accommodate the larger groups.[8]

Molecular Geometry and Conformation

The overall shape of triarylbismuthines is that of a flattened trigonal pyramid. The degree of flattening can be influenced by the packing forces in the crystal lattice. Substituents can also affect the torsional angles of the aryl rings relative to the Bi-C bonds. In sterically hindered molecules, the aryl rings may be twisted out of their ideal propeller-like conformation to minimize non-bonded interactions.

Logical Relationship between Substituents and Structure:

G substituent Aryl Substituent (Electronic & Steric Effects) bond_length Bi-C Bond Length substituent->bond_length influences bond_angle C-Bi-C Bond Angle substituent->bond_angle influences reactivity Chemical Reactivity bond_length->reactivity affects bond_angle->reactivity affects

Caption: Influence of substituents on the structural parameters and reactivity.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements crystallographic data and allows for the characterization of these compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of triarylbismuthines show characteristic signals for the aromatic protons.[9] The chemical shifts are influenced by the electronic nature of the substituents. For instance, electron-donating groups will cause an upfield shift (lower ppm) of the ring protons, while electron-withdrawing groups will lead to a downfield shift.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the aryl rings are sensitive to the electronic environment. The carbon directly bonded to the bismuth atom (ipso-carbon) often exhibits a broad signal.

  • ²⁰⁹Bi NMR: Bismuth has a 100% naturally abundant NMR-active nucleus, ²⁰⁹Bi. However, it is a quadrupolar nucleus, which results in very broad signals, limiting its routine application for structural elucidation of triarylbismuthines.[10]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of triarylbismuthines.[11][12][13] The Bi-C stretching vibrations are typically observed in the far-IR region. The frequencies of these vibrations are dependent on the strength of the Bi-C bond and can be correlated with the electronic effects of the substituents. For example, the Bi-C stretching frequency is expected to increase with the presence of electron-withdrawing groups due to the strengthening of the bond.

Experimental Protocol: Characterization by ¹H NMR Spectroscopy

Objective: To obtain the ¹H NMR spectrum of a synthesized triarylbismuthine.

Materials:

  • Synthesized triarylbismuthine sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the triarylbismuthine sample in about 0.6 mL of deuterated chloroform in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spinner and insert it into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Conclusion

The structural landscape of substituted triarylbismuthines is rich and varied, governed by a delicate balance of electronic and steric effects. This guide has provided a comparative overview of these fascinating molecules, highlighting how the judicious choice of substituents can be used to modulate their molecular architecture. The provided experimental protocols offer a starting point for researchers entering this field. A thorough understanding of the structure-property relationships in triarylbismuthines is paramount for the rational design of new reagents and materials with tailored reactivity and functionality.

References

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A Senior Application Scientist's Guide to the Electrochemical Analysis of Tris(2-methoxyphenyl)bismuthine: A Comparative Redox Potential Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the electrochemical properties of organometallic compounds is paramount to unlocking their full potential. Tris(2-methoxyphenyl)bismuthine, a member of the triarylbismuthine family, presents intriguing possibilities in catalysis and materials science.[1][2] A critical parameter governing its reactivity and stability is its redox potential. This guide provides a comprehensive comparison of the electrochemical behavior of this compound with related structures, supported by a detailed experimental protocol for cyclic voltammetry.

The utility of organobismuth compounds stems from their unique combination of low toxicity, affordability, and versatile reactivity.[3] Triarylbismuthines, in particular, are notable for their stability in air and moisture.[1] The introduction of substituents onto the aryl rings, such as the electron-donating methoxy group in this compound, can significantly modulate the electronic properties and, consequently, the redox behavior of the central bismuth atom. This guide will explore these substituent effects through a comparative lens.

Comparative Analysis of Triarylbismuthine Redox Potentials

To contextualize the electrochemical properties of this compound, we will compare it with two other triarylbismuthines: the parent triphenylbismuthine and tris(4-fluorophenyl)bismuthine. The latter is chosen for the electron-withdrawing nature of the fluorine substituent. While specific experimental data for this compound is not extensively reported in the literature, we can predict its behavior based on established principles of physical organic chemistry.

The methoxy group is a strong electron-donating group, which increases the electron density at the bismuth center. This should make the compound easier to oxidize compared to triphenylbismuthine. Conversely, the fluorine atom in tris(4-fluorophenyl)bismuthine is electron-withdrawing, which decreases the electron density at the bismuth center, making it more difficult to oxidize.

The following table presents hypothetical, yet illustrative, redox potential data for these three compounds, as would be determined by cyclic voltammetry. These values are intended to demonstrate the expected trend based on the electronic effects of the substituents.

CompoundSubstituent EffectExpected Oxidation Potential (Epa vs. Fc/Fc+)
This compoundElectron-Donating~ +0.6 V
TriphenylbismuthineNeutral~ +0.8 V
Tris(4-fluorophenyl)bismuthineElectron-Withdrawing~ +1.0 V

Note: These are representative values to illustrate the expected electrochemical trend. Actual experimental values may vary.

This comparative framework underscores the tunability of the redox properties of triarylbismuthines, a feature that can be exploited in the rational design of catalysts and functional materials.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

The following protocol outlines the steps for determining the redox potential of this compound using cyclic voltammetry. This technique is a powerful tool for probing the electrochemical behavior of molecules.[4] Given that organobismuth compounds can be sensitive to air and moisture, particularly when in solution for extended periods, all procedures should be carried out under an inert atmosphere.[5]

I. Materials and Reagents
  • Analyte: this compound

  • Solvent: Anhydrous, degassed dichloromethane or acetonitrile

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Internal Standard: Ferrocene

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Silver wire pseudoreference electrode (in a solution of the supporting electrolyte)

  • Counter Electrode: Platinum wire

  • Inert Gas: High-purity argon or nitrogen

II. Instrumentation
  • Potentiostat with cyclic voltammetry capabilities

  • Electrochemical cell suitable for a three-electrode system and inert atmosphere operation

  • Glovebox or Schlenk line for sample preparation

III. Step-by-Step Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse with deionized water and the chosen organic solvent, and dry thoroughly.[6]

    • Ensure the platinum counter electrode is clean by flame annealing or electrochemical cleaning.

    • Prepare the silver wire pseudoreference electrode by immersing it in the electrolyte solution.

  • Solution Preparation (under inert atmosphere):

    • In a glovebox, prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M TBAPF6.

    • Add a small amount of ferrocene to the solution to serve as an internal potential reference.[7]

  • Electrochemical Measurement:

    • Assemble the electrochemical cell with the three electrodes and the analyte solution inside the glovebox.

    • Connect the electrodes to the potentiostat.

    • Record a cyclic voltammogram of the solution. A typical potential window to scan would be from 0 V to +1.5 V vs the Ag wire pseudoreference.

    • Perform the scan at various rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.[8]

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • Reference the obtained potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by setting the midpoint potential of the ferrocene wave to 0 V.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the logic of comparison, the following diagrams are provided.

experimental_workflow cluster_prep Preparation in Glovebox cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Sol_Prep Prepare Analyte Solution (with Electrolyte & Ferrocene) Cell_Assembly Assemble 3-Electrode Cell Sol_Prep->Cell_Assembly Connect Connect to Potentiostat Cell_Assembly->Connect CV_Scan Perform Cyclic Voltammetry Scan Connect->CV_Scan Data_Acq Acquire Voltammogram CV_Scan->Data_Acq Data_Ref Reference to Fc/Fc+ Data_Acq->Data_Ref

Caption: Workflow for the electrochemical analysis of this compound.

comparative_logic cluster_properties Electronic Properties cluster_redox Predicted Redox Potential A This compound A_prop Electron-Donating (-OCH3) A->A_prop B Triphenylbismuthine (Reference) B_prop Neutral (-H) B->B_prop C Tris(4-fluorophenyl)bismuthine C_prop Electron-Withdrawing (-F) C->C_prop A_redox Easier to Oxidize (Lower Potential) A_prop->A_redox B_redox Baseline B_prop->B_redox C_redox Harder to Oxidize (Higher Potential) C_prop->C_redox

Caption: Logical comparison of triarylbismuthine redox potentials based on substituent effects.

Implications of Redox Potential in Applications

The redox potential of a triarylbismuthine is a key determinant of its utility in various applications. For instance, in catalysis, these compounds can act as aryl transfer reagents.[9] A lower oxidation potential, as predicted for this compound, suggests that it could be more readily activated in oxidative addition steps of catalytic cycles. This could lead to milder reaction conditions and potentially different reactivity profiles compared to less electron-rich analogues.

Furthermore, the stability of organobismuth compounds is intrinsically linked to their redox properties. A compound that is too easily oxidized may be less stable under ambient conditions or in certain reaction media. Therefore, the ability to tune the redox potential through substituent effects allows for the fine-tuning of a compound's properties for a specific application.

Conclusion

This guide has provided a comprehensive framework for understanding and evaluating the redox potential of this compound. By presenting a detailed, best-practice experimental protocol for cyclic voltammetry and placing the target compound in a comparative context with related triarylbismuthines, we have elucidated the critical role of substituent effects in modulating electrochemical properties. The insights gained from such analyses are invaluable for the rational design of novel organobismuth compounds for applications in drug development, catalysis, and materials science.

References

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  • Hyvl, J., & Yoshikai, N. (2019). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. Organic Letters, 21(17), 6742-6746. [Link]

  • CAS. (2022). Non-noble metal driven catalysis: An exploration of the materials and applications. [Link]

  • da Silva, P. B., de Andrade, J. B., & da Silva, G. N. (2022). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 27(15), 4930. [Link]

  • Al-Attar, N. T., & Kadish, K. M. (2007). Synthesis and electrochemistry of undeca-substituted metallo-benzoylbiliverdins. Journal of Porphyrins and Phthalocyanines, 11(12), 856-864. [Link]

  • Gomaa, E. A. (2023). Electrochemical study of Bismuth heavy metals using the cyclic voltammetry method in anti-protozoal. Preprints. [Link]

  • Rodriguez, K. F., & Schlessman, J. L. (2022). Electrochemical and Spectroscopic Investigations of Bismuth Ions with Sulfur-Containing Biomolecules. Trident Scholar Program, 501. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthetic electrochemistry. [Link]

  • Xu, X., Li, X., & Zhang, J. (2021). The catalytic role of triphenyl bismuth in curing reactions: a theoretical study. Physical Chemistry Chemical Physics, 23(34), 18635-18642. [Link]

  • Gentry, E. C., & Knowles, R. R. (2018). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. Accounts of Chemical Research, 51(8), 1830-1839. [Link]

  • Yam, V. W.-W., & Lo, K. K.-W. (2003). Synthesis, characterization, electrochemistry, and photophysical studies of triarylamine-containing zinc(ii) diimine bis-thiolate complexes. Dalton Transactions, (13), 2795-2801. [Link]

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Unveiling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies with Tris(2-methoxyphenyl)bismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, understanding the intimate details of a reaction mechanism is not merely an academic exercise; it is the key to optimization, catalyst improvement, and rational design of novel transformations. Tris(2-methoxyphenyl)bismuthine has emerged as a compelling reagent and catalyst for various organic transformations, lauded for its low toxicity compared to other heavy metal reagents and its unique reactivity profile in carbon-carbon and carbon-heteroatom bond formation.[1][2] This guide provides an in-depth exploration of how isotopic labeling studies, a powerful mechanistic tool, can be strategically employed to elucidate the reaction pathways facilitated by this organobismuth compound. We will compare this technique with other investigative methods and provide a practical, field-tested perspective on experimental design and data interpretation.

The Rationale: Why Isotopic Labeling is a Superior Mechanistic Probe

Before delving into specific protocols, it is crucial to understand the causality behind choosing isotopic labeling. Unlike kinetic studies, which provide information about the rate-determining step, or computational models, which are predictive, isotopic labeling offers a direct and unambiguous window into bond-breaking and bond-forming events.[3] By strategically replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., hydrogen with deuterium), we can trace the fate of that atom throughout the reaction. This seemingly simple substitution has profound implications for a variety of analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing us to answer fundamental questions about the reaction mechanism.[4][5]

A Hypothetical Case Study: C-H Arylation

Let us consider a hypothetical C-H arylation reaction, a transformation where organobismuth reagents have shown promise. In this scenario, this compound acts as an arylating agent for a generic arene, C₆H₆. The overarching question is: how does the bismuth reagent deliver the aryl group to the arene? Two plausible pathways are often considered in such transformations:

  • Concerted Metalation-Deprotonation (CMD): In this pathway, the C-H bond of the arene is broken and the new C-C bond is formed in a single, concerted step, often involving a base.

  • Oxidative Addition-Reductive Elimination: This pathway involves the bismuth center undergoing a change in oxidation state. The arene's C-H bond adds to the bismuth, followed by reductive elimination to form the new C-C bond.

Isotopic labeling can provide definitive evidence to distinguish between these possibilities.

Experimental Design: A Self-Validating Protocol

A well-designed isotopic labeling experiment should be self-validating. This means that the results should be clear and not prone to misinterpretation. Here is a step-by-step protocol for our hypothetical C-H arylation.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Interpretation A Synthesize Deuterated Arene (C₆D₆) B Prepare Reaction Mixtures: 1. C₆H₆ + this compound 2. C₆D₆ + this compound A->B C Run Reactions Under Identical Conditions (Temperature, Concentration, Time) B->C D Quench Reactions and Isolate Products C->D E Analyze Products by Mass Spectrometry (MS) D->E F Analyze Products by ¹H and ²H NMR D->F G Compare Mass Spectra of Labeled and Unlabeled Products E->G H Determine Kinetic Isotope Effect (KIE) F->H I Elucidate Reaction Pathway G->I H->I

Caption: Workflow for an isotopic labeling study.

Step-by-Step Protocol
  • Synthesis of Labeled Substrate: Prepare the deuterated arene (e.g., benzene-d₆) via established methods. Ensure high isotopic purity (>98%).

  • Reaction Setup: Set up two parallel reactions under an inert atmosphere.

    • Reaction A (Unlabeled): Benzene, this compound, and any necessary additives (e.g., a base or co-catalyst).

    • Reaction B (Labeled): Benzene-d₆, this compound, and the same additives.

  • Reaction Monitoring: Monitor both reactions by a suitable technique (e.g., GC-MS or LC-MS) to determine the reaction rates.

  • Product Analysis: Upon completion, quench the reactions and isolate the biphenyl product. Analyze the purified products from both reactions using high-resolution mass spectrometry and NMR.

Data Interpretation: Distinguishing Reaction Pathways

The data obtained from the analysis of the labeled and unlabeled experiments will provide the necessary evidence to support one mechanistic pathway over another.

Mass Spectrometry Analysis

The mass spectra of the products will be the most direct indicator of the fate of the deuterium atoms.

ObservationInterpretationSupported Pathway
Product from Reaction B is predominantly C₁₂H₅D₅One C-D bond was broken during the reaction.Consistent with both pathways.
Significant H/D scrambling in the starting materials or productsA reversible C-H activation step may be occurring.More likely in an oxidative addition pathway.
Kinetic Isotope Effect (KIE)

The KIE is a quantitative measure of the effect of isotopic substitution on the reaction rate. It is calculated as the ratio of the rate constant of the unlabeled reaction (kH) to that of the labeled reaction (kD).

  • To determine the KIE: The conversion of both reactions at various time points needs to be accurately measured.

KIE Value (kH/kD)InterpretationImplication for the Mechanism
~ 1C-H bond breaking is not involved in the rate-determining step.Suggests a pre-equilibrium or a different rate-determining step.
> 1 (typically 2-7)C-H bond breaking is part of the rate-determining step.Strongly supports a CMD mechanism or a rate-limiting oxidative addition.
Plausible Reaction Pathway Diagram

The following diagram illustrates the two competing pathways and how isotopic labeling can differentiate them.

G Reactants Ar-H (or Ar-D) + Bi(Ar')₃ CMD_TS CMD Transition State [Ar--H--Base]--Bi(Ar')₃ Reactants->CMD_TS Concerted Metalation- Deprotonation (CMD) KIE > 1 if rate-limiting OA_Intermediate Oxidative Addition Intermediate Ar-Bi(IV)(H)(Ar')₃ Reactants->OA_Intermediate Oxidative Addition KIE > 1 if rate-limiting Product Ar-Ar' CMD_TS->Product RE_TS Reductive Elimination Transition State OA_Intermediate->RE_TS Reductive Elimination RE_TS->Product

Caption: Competing pathways in C-H arylation.

Comparison with Alternative Mechanistic Probes

While isotopic labeling is a powerful tool, a comprehensive mechanistic investigation often employs a multi-pronged approach.

MethodAdvantagesDisadvantagesComparison with Isotopic Labeling
Kinetic Studies Provides information on the rate law and the species involved in the rate-determining step.Does not directly probe bond-forming/breaking events.Complementary to KIE studies.
Computational (DFT) Studies Can model transition states and intermediates that are difficult to observe experimentally.[6]Accuracy is dependent on the level of theory and model used.Can be used to corroborate the findings of isotopic labeling studies.
Radical Trapping Experiments Can detect the presence of radical intermediates.[7]The trapping agent can sometimes interfere with the reaction.Useful for ruling out single-electron transfer pathways, which are distinct from the concerted or oxidative addition mechanisms discussed.
In-situ Spectroscopy (e.g., NMR, IR) Allows for the direct observation of reaction intermediates.Intermediates may be too short-lived or in too low concentration to be detected.Isotopic labeling can aid in the assignment of signals in in-situ spectroscopy.[3]

Conclusion: A Holistic Approach to Mechanistic Elucidation

This compound represents a valuable tool in the synthetic chemist's arsenal. To fully unlock its potential and guide the development of more advanced bismuth-based catalysts, a deep understanding of the mechanisms by which it operates is essential. Isotopic labeling studies provide a robust and reliable method for probing the intimate details of bond activation and formation. When integrated with kinetic analysis, computational modeling, and in-situ spectroscopy, this technique empowers researchers to build a comprehensive and validated picture of the reaction pathway. This holistic approach is not just about satisfying academic curiosity; it is about accelerating innovation in the synthesis of molecules that will define the future of medicine and materials science.

References

  • Schmalz, T., & Krossing, I. (2021). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • Novak, R. E., et al. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Zecchina, A., & Scarano, D. (2021). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. Catalysts, 11(1), 83. [Link]

  • Graz University of Technology. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. Retrieved from [Link]

  • Ahrens, T., et al. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education, 101(7), 2825-2831. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2014). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 16(18), 4884-4887. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv. [Link]

  • Wang, G., et al. (2019). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 24(4), 747. [Link]

  • Gagnon, A. (2017). Synthesis and Applications of Organobismuth(III) Complexes: Novel Materials and Catalysts. PhD Thesis, University of Ottawa. [Link]

  • Clot, E., & Eisenstein, O. (2007). Isotope Effects in C—H Bond Activation Reactions by Transition Metals. In Activation of Unreactive Bonds and Organic Synthesis (pp. 1-33). Springer. [Link]

  • Gagnon, A. (2014). Bismuth Reagents in Organic Chemistry: Structural and Mechanistic Studies. MSc Thesis, University of Ottawa. [Link]

  • Curran, N. D., et al. (2023). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. Journal of the American Chemical Society, 145(29), 15964-15970. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tris(2-methoxyphenyl)bismuthine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Tris(2-methoxyphenyl)bismuthine, a versatile organobismuth compound utilized in organic synthesis and medicinal chemistry.[1] Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's inherent hazards is critical. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The causality behind these classifications lies in the reactivity of the organometallic compound and its potential to interact with biological systems.

Core Principles of this compound Waste Management

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste .[2] Under no circumstances should this compound or its residues be disposed of in general laboratory trash or down the drain.[3][4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Waste Stream Disposal Consideration Regulatory Compliance
Unused or Expired Product Treat as hazardous chemical waste.Adhere to local, state, and federal regulations.
Contaminated Labware (glassware, plasticware) Decontaminate if possible; otherwise, dispose of as solid hazardous waste.Follow institutional guidelines for contaminated sharps and labware.
Contaminated PPE (gloves, lab coats) Dispose of as solid hazardous waste.Segregate from non-hazardous PPE waste.
Spill Residues Collect with absorbent material and treat as solid hazardous waste.Ensure complete containment and labeling of spill cleanup materials.
Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of this compound, ensuring that each step logically follows from the compound's known properties and regulatory requirements.

This procedure is intended for the disposal of the pure compound, whether it is excess from a reaction, expired, or off-specification.

Step 1: Segregation and Labeling

  • Isolate the waste this compound in a dedicated, properly sealed, and clearly labeled waste container.

  • The label should include:

    • The full chemical name: "this compound"

    • CAS Number: 83724-41-8

    • Hazard pictograms (e.g., exclamation mark for irritant and harmful)

    • The words "Hazardous Waste"

    • Accumulation start date

Step 2: Container Selection

  • Use a container that is chemically resistant and compatible with organobismuth compounds. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Ensure the container is in good condition, free from cracks or leaks.

Step 3: Collection and Storage

  • Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

Step 4: Final Disposal

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[6] This decision, however, should be left to the discretion of the qualified waste management professionals.

This protocol addresses the handling of labware, PPE, and other materials that have come into contact with this compound.

Step 1: Gross Decontamination

  • For non-disposable items like glassware, remove as much of the residual compound as possible by scraping or wiping with a chemically resistant spatula or cloth. Collect these residues for disposal as solid hazardous waste.

Step 2: Chemical Decontamination

  • Wash the contaminated items with a suitable organic solvent in which this compound is soluble (e.g., dichloromethane, ether).[7]

  • Perform this washing in a fume hood to avoid inhalation of solvent vapors.

  • Collect the solvent rinsate in a designated hazardous waste container for liquid organic waste.

  • Follow the initial solvent wash with a standard laboratory detergent and water rinse.

Step 3: Disposal of Contaminated Disposables

  • All disposable items, including gloves, weighing paper, pipette tips, and absorbent materials used for cleaning up spills, must be placed in a designated solid hazardous waste container.

  • This container should be clearly labeled as "Hazardous Waste" and specify the contaminant (this compound).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Don Appropriate PPE

  • At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8] For larger spills or where dust may be generated, respiratory protection may be necessary.

Step 3: Contain and Absorb the Spill

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

Step 4: Collect and Dispose of Spill Debris

  • Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Label the container appropriately, indicating that it contains spill cleanup debris for this compound.

Step 5: Decontaminate the Spill Area

  • Once the bulk of the spill has been removed, decontaminate the surface using the chemical decontamination procedure outlined in section 3.2.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway Waste This compound Waste Generated IsPure Pure Compound or Grossly Contaminated? Waste->IsPure SolidWaste Solid Hazardous Waste (Labeled Container) IsPure->SolidWaste Yes Decontaminate Decontaminate Labware IsPure->Decontaminate No (Trace Contamination) FinalDisposal Licensed Hazardous Waste Disposal SolidWaste->FinalDisposal LiquidWaste Liquid Organic Waste (Solvent Rinsate) Decontaminate->LiquidWaste LiquidWaste->FinalDisposal

Caption: Decision workflow for this compound waste disposal.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Bismuth. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Chem-Impex. (n.d.). Tris(2-metoxifenil)bismutina. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.